Product packaging for Faropenem sodium hydrate(Cat. No.:)

Faropenem sodium hydrate

Cat. No.: B7897665
M. Wt: 307.30 g/mol
InChI Key: ZQOULZVQOIBHEE-VUKDEKJYSA-M
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Description

Faropenem sodium hydrate is a useful research compound. Its molecular formula is C12H14NNaO5S and its molecular weight is 307.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14NNaO5S B7897665 Faropenem sodium hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-2-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(6-3-2-4-18-6)9(12(16)17)19-11(7)13;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOULZVQOIBHEE-VUKDEKJYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C(=O)[O-])C3CCCO3)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C(=O)[O-])[C@H]3CCCO3)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Faropenem Sodium Hydrate: A Technical Analysis of its Mechanism of Action in Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates a deeper understanding of novel and resilient therapeutic agents. Faropenem (B194159), an orally bioavailable penem, demonstrates a broad spectrum of activity, notably against bacterial strains resistant to other β-lactam antibiotics. This technical guide delineates the core mechanism of action of faropenem sodium hydrate (B1144303), its interactions with molecular targets in resistant bacteria, and the pathways through which resistance to faropenem itself can emerge. Through a synthesis of current research, this document provides quantitative data on its efficacy, detailed experimental protocols for its analysis, and visual representations of its molecular interactions and resistance pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Like all β-lactam antibiotics, faropenem's primary bactericidal effect is achieved by disrupting the synthesis of the bacterial cell wall.[1][2] The structural integrity of bacteria depends on a mesh-like polymer called peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3]

Faropenem's β-lactam ring mimics the D-alanine-D-alanine moiety of the natural PBP substrate.[2] This allows it to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme intermediate.[2] This irreversible binding inactivates the PBP, halting the transpeptidation (cross-linking) process. The inhibition of cell wall maintenance and synthesis, particularly in actively dividing bacteria, leads to a weakened cell structure, eventual cell lysis, and bacterial death.[1]

Faropenem_Mechanism_of_Action Faropenem Faropenem Periplasm Periplasmic Space (Gram-Negative) Faropenem->Periplasm Entry via Porins PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Inhibition Inhibition of Transpeptidation (Peptidoglycan Cross-linking) PBP->Inhibition Covalent Binding WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis & Bacterial Death WeakWall->Lysis

Figure 1: Core mechanism of faropenem leading to bacterial cell lysis.

Activity in Resistant Strains: The Critical Role of β-Lactamase Stability

A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. Faropenem's efficacy against many resistant strains stems from its high stability in the presence of a wide range of these enzymes.[4]

Faropenem is resistant to hydrolysis by nearly all common β-lactamases, including Class A (such as TEM and SHV), Class C (AmpC), and Class D enzymes, which encompass Extended-Spectrum β-Lactamases (ESBLs).[2][4] This stability allows faropenem to reach its PBP targets in bacteria that are resistant to penicillins and many cephalosporins.[5][6] Studies have shown that faropenem is significantly more stable than cephalosporins and even the carbapenem (B1253116) imipenem (B608078) against certain β-lactamases.[5][7] For instance, the rate of faropenem hydrolysis by metallo-β-lactamases (Class B) was found to be five times lower than that for imipenem.[4][5][6]

Molecular Interactions in Resistant Bacteria

Penicillin-Binding Protein (PBP) Affinity

The efficacy of faropenem is tightly linked to its high binding affinity for essential PBPs across a range of pathogens. In Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, faropenem shows a high affinity for PBP1, PBP2, and PBP3.[8] In Gram-negative bacteria such as Escherichia coli, it demonstrates the highest affinity for PBP2, a critical enzyme for maintaining cell shape, followed by PBP1A, PBP1B, and PBP3.[2][8][9] This ability to potently bind to multiple essential PBPs contributes to its broad-spectrum activity.[1]

Bacterial Species Order of PBP Binding Affinity (Highest to Lowest) Reference(s)
Staphylococcus aureusPBP1 > PBP3 > PBP2[8]
Streptococcus pneumoniaePBP1 > PBP3 > PBP2 (Low affinity for PBP2X)[8][10]
Escherichia coliPBP2 > PBP1A > PBP1B > PBP3 > PBP4[8][9]
Proteus vulgarisPBP4 > PBP1A > PBP2 > PBP3[8][9]
Serratia marcescensPreferential binding to PBP2 and PBP4[8][9]

Table 1: Summary of Faropenem's PBP Binding Affinities in Various Bacterial Species.

Activity Against ESBL and AmpC-Producing Strains

Faropenem demonstrates potent activity against many clinically relevant resistant phenotypes. It is particularly effective against ESBL-producing E. coli and Klebsiella species, including those expressing the widespread CTX-M type enzymes.[4][11][12]

Bacterial Group Resistance Phenotype Modal Faropenem MIC (mg/L) Reference(s)
E. coli & Klebsiella spp.CTX-M or non-CTX-M ESBLs0.5 - 1.0[11][12]
E. coli & Klebsiella spp.High-level AmpC0.5 - 1.0[11][12]
Enterobacter & Citrobacter spp.ESBLs or derepressed AmpC2.0 - 4.0[11][12]
Serratia spp.Derepressed AmpC8.0 - 16.0[11][12]
Third-Gen Cephalosporin-Resistant E. coli & K. pneumoniaeESBL and/or AmpC≤1.0 (for 37 of 48 isolates)[13]

Table 2: In Vitro Activity of Faropenem Against Cephalosporin-Resistant Enterobacteriaceae.

Mechanisms of Resistance to Faropenem

Despite its stability, bacteria can develop resistance to faropenem through several mechanisms. Understanding these pathways is crucial for stewardship and for anticipating potential cross-resistance. The primary mechanisms include reduced permeability, enzymatic degradation by specific carbapenemases, and active efflux.[2][14][15]

Faropenem_Resistance_Mechanisms Faropenem Faropenem Bacterium Bacterial Cell Faropenem->Bacterium Normal Entry Efflux Active Efflux (e.g., MexAB-OprM) Bacterium->Efflux Pumps Out Enzyme Enzymatic Degradation (e.g., Metallo-β-lactamases) Bacterium->Enzyme Hydrolyzes PBP_mod Target Modification (Altered PBPs) Porin Reduced Permeability (e.g., OmpC Mutation) Porin->Faropenem Blocks Entry

Figure 2: Key bacterial resistance mechanisms against faropenem.
  • Reduced Permeability: In Gram-negative bacteria, the primary route of entry for hydrophilic antibiotics like faropenem is through porin channels in the outer membrane. Mutations in genes encoding these porins, such as ompC in E. coli, can alter the channel's size or charge, restricting faropenem's entry into the periplasmic space.[16] This is a significant mechanism of resistance and critically, it has been shown to confer cross-resistance to other carbapenems like meropenem (B701) and ertapenem.[16]

  • Enzymatic Degradation: While stable against ESBLs and AmpC enzymes, faropenem is susceptible to hydrolysis by certain carbapenemases. These include Class B metallo-β-lactamases (e.g., IMP types) and some Class A carbapenemases (e.g., NMC-A).[2][11][12] The presence of these enzymes can lead to significant increases in the minimum inhibitory concentration (MIC) of faropenem.

  • Efflux Pumps: Faropenem can be a substrate for multidrug efflux pumps. For example, in Pseudomonas aeruginosa, which has intrinsic resistance to faropenem, the MexAB-OprM efflux system actively transports the drug out of the cell.[2]

  • Target Site Modification: Alterations in the structure of PBPs can decrease the binding affinity of β-lactam antibiotics. This is a well-established resistance mechanism for penicillins and cephalosporins and can also contribute to reduced susceptibility to faropenem.[2][14]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Method: Agar or broth microdilution methods are standard (e.g., BSAC or CLSI guidelines).[11][12]

  • Procedure (Broth Microdilution):

    • Prepare serial two-fold dilutions of faropenem in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of faropenem at which there is no visible growth (turbidity).

β-Lactamase Stability Assay

This protocol assesses the rate at which faropenem is hydrolyzed by β-lactamase enzymes.

  • Method: Spectrophotometric analysis using crude enzyme extracts.[5][6]

  • Procedure:

    • Enzyme Preparation: Grow the β-lactamase-producing bacterial strain overnight. Harvest cells by centrifugation, resuspend in buffer, and lyse the cells (e.g., by sonication). Centrifuge the lysate at high speed to pellet cellular debris; the supernatant serves as the crude enzyme extract.[5]

    • Hydrolysis Assay: Use a chromogenic β-lactam substrate like nitrocefin, which changes color upon hydrolysis.[2][4]

    • In a cuvette or microplate well, combine the enzyme extract with a buffered solution of faropenem.

    • Measure the rate of hydrolysis by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.

    • Compare the hydrolysis rate of faropenem to that of control antibiotics (e.g., a highly susceptible penicillin and a stable carbapenem). A low or undetectable rate of change indicates high stability.[5][6]

PBP Binding Affinity Assay

This protocol determines the concentration of faropenem required to inhibit binding to specific PBPs.

  • Method: Competitive binding assay using a labeled β-lactam.

  • Procedure:

    • Membrane Preparation: Grow the target bacterium to mid-log phase. Harvest cells, lyse them (e.g., via French press), and isolate the cell membrane fraction, which is rich in PBPs, by ultracentrifugation.[5]

    • Competitive Binding: Incubate standardized amounts of the membrane preparation with serial dilutions of unlabeled faropenem for a set time (e.g., 30 minutes at 30°C).[5]

    • Add a fixed, subsaturating concentration of a labeled β-lactam (e.g., fluorescent Bocillin-FL or [³H]-benzylpenicillin) to the mixture and incubate further.[5]

    • Detection: Stop the reaction and separate the PBP-antibiotic complexes via SDS-PAGE.

    • Quantification: Visualize the labeled PBPs using a fluorescence scanner or by fluorography for radiolabels. Quantify the band intensity for each PBP. The concentration of faropenem that reduces the binding of the labeled probe by 50% is determined as the IC50 value. A lower IC50 indicates a higher binding affinity.[5]

Resistance_Induction_Workflow Start Start with Parental Strain (e.g., ESBL-producing E. coli) BaseMIC Determine Baseline MICs (Faropenem, Carbapenems) Start->BaseMIC Passage Serial Passage: Culture bacteria in broth with sub-inhibitory faropenem BaseMIC->Passage Inoculate Inoculate next dilution series from highest concentration with visible growth Passage->Inoculate Loop Repeat Daily (7-10 days or until MIC reaches target) Inoculate->Loop Loop->Passage Continue FinalMIC Determine Final MICs for Faropenem and Carbapenems Loop->FinalMIC Target Reached Analyze Analyze for Cross-Resistance FinalMIC->Analyze WGS Optional: Whole Genome Sequencing (WGS) to identify mutations (e.g., ompC, envZ) Analyze->WGS

Figure 3: Experimental workflow for inducing and analyzing faropenem resistance.

Conclusion

Faropenem sodium hydrate presents a valuable therapeutic option due to its potent bactericidal activity and stability against many common β-lactamases that confer resistance to other antibiotics. Its core mechanism relies on the effective inhibition of multiple essential PBPs. However, the emergence of resistance through mechanisms such as porin loss, which can lead to carbapenem cross-resistance, underscores the need for judicious use and continued surveillance. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the study of this antibiotic and the broader challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Synthesis and Purification of Faropenem Sodium Hydrate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Faropenem (B194159) sodium hydrate (B1144303), a broad-spectrum β-lactam antibiotic. The information presented is intended for research and development purposes, detailing the chemical pathways, experimental protocols, and purification techniques necessary to obtain high-purity Faropenem sodium hydrate.

Synthesis of this compound

The synthesis of Faropenem typically begins with the chiral building block (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one, commonly known as 4-AA. The synthetic route involves several key transformations, including the introduction of the sulfur-containing side chain, formation of the penem (B1263517) nucleus via an intramolecular Wittig reaction, and subsequent deprotection and salt formation steps.[1]

A representative synthetic pathway is illustrated below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate I cluster_intermediate2 Intermediate II cluster_intermediate3 Intermediate III cluster_intermediate4 Intermediate IV cluster_deprotection Deprotection cluster_final Final Product 4-AA (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl] -4-acetoxyazetidin-2-one (4-AA) Intermediate_I Thioester Adduct 4-AA->Intermediate_I Condensation with R-(+)-thio-tetrahydrofuran- 2-carboxylic acid salt Intermediate_II Acylated Thioester Intermediate_I->Intermediate_II Acylation with Allyl oxalyl chloride Intermediate_III Phosphorane Intermediate_II->Intermediate_III Reaction with Triethyl phosphite Intermediate_IV Protected Faropenem Allyl Ester Intermediate_III->Intermediate_IV Intramolecular Wittig Cyclization Faropenem_Allyl_Ester Faropenem Allyl Ester Intermediate_IV->Faropenem_Allyl_Ester Hydroxyl Deprotection Faropenem_Sodium Faropenem Sodium Faropenem_Allyl_Ester->Faropenem_Sodium Palladium-catalyzed Deallylation

Caption: Core synthetic pathway of Faropenem Sodium.

Experimental Protocol for Synthesis

The following protocol is a representative example of a multi-step synthesis of Faropenem sodium.

Step 1: Condensation [1]

  • Dissolve (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (28.7 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (100 ml).

  • Add sodium sulfite (B76179) (7.9 g, 0.12 mol) and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0 g, 0.12 mol).

  • Add a composite Lewis acid catalyst of anhydrous aluminum trichloride (B1173362) (24 g, 0.18 mol) and boron trifluoride diethyl etherate (10 ml).

  • Stir the mixture at 40°C until the reaction is complete as monitored by TLC.

Step 2: Acylation [2]

  • Dissolve the resulting thioester adduct (Intermediate I) in dry methylene (B1212753) chloride.

  • Cool the solution to 0°C and add allyloxy oxalyl chloride dropwise.

  • Add triethylamine (B128534) and maintain the reaction temperature at 0-5°C for 2 hours.

Step 3: Intramolecular Wittig Cyclization [1]

  • Dissolve the acylated thioester (Intermediate II) in triethyl phosphite.

  • Heat the solution to induce the intramolecular Wittig reaction, forming the penem ring system (Intermediate IV) via a phosphorane intermediate (Intermediate III).

Step 4: Deprotection and Salt Formation [1][3]

  • Dissolve the protected Faropenem allyl ester (Intermediate IV) (73 g, 0.224 mol) in dichloromethane (B109758) (438 ml).

  • Successively add triphenylphosphine (B44618) (6.5 g) and tetrakis(triphenylphosphine)palladium(0) (6.5 g).

  • Add a 0.5M solution of sodium 2-ethylhexanoate (B8288628) in ethyl acetate (B1210297) (438 ml) and stir at room temperature for 1 hour.

  • After the reaction is complete, add water (15 ml) and stir for 30 minutes.

  • Collect the resulting solid by suction filtration to yield crude Faropenem sodium.

One-Pot Synthesis Method

A one-pot process for the preparation of Faropenem sodium has also been reported, which can improve efficiency.[3]

  • Slowly add a sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid in aqueous acetone (B3395972) to a solution of AOSA (a protected 4-AA derivative) in acetone.

  • Stir the reaction for 3 hours while maintaining the pH at 8.0-8.5 using a sodium bicarbonate solution.

  • After completion, extract the product with toluene (B28343).

  • Wash the combined toluene layers with saturated sodium bicarbonate solution and brine solution.

  • Remove the toluene under vacuum. The resulting mass is then taken for the subsequent deprotection and salt formation steps.

Purification of this compound

The purification of crude Faropenem sodium is crucial to remove impurities and obtain a product suitable for research and pharmaceutical applications. The most common method of purification is crystallization.

The general workflow for the purification of this compound is depicted below.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in a suitable solvent (e.g., lower alcohol, water) Crude_Product->Dissolution Decolorization Add activated carbon and stir Dissolution->Decolorization Filtration1 Filter to remove activated carbon Decolorization->Filtration1 Crystallization Add an anti-solvent (e.g., acetone) and/or cool to induce crystallization Filtration1->Crystallization Filtration2 Filter to collect crystals Crystallization->Filtration2 Washing Wash crystals with a cold solvent (e.g., acetone) Filtration2->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General purification workflow for this compound.

Experimental Protocols for Purification

Several purification protocols have been reported, with variations in solvents and conditions.

Protocol 1: Water and Acetone Crystallization [4]

  • Dissolve the crude Faropenem sodium (147.0 g) in deionized water (2200 ml) at room temperature.

  • Slowly add acetone with stirring until the solution becomes turbid (approximately 750 ml).

  • Stop adding acetone and continue to stir the solution overnight to allow for crystal formation.

  • Filter the crystals, wash with acetone, and dry to obtain pure Faropenem sodium (125.0 g).

Protocol 2: Low-Temperature Purification with a Lower Alcohol [5][6]

  • Dissolve the crude this compound in a lower alcohol solvent at a temperature between -20°C and 40°C.

  • Add activated carbon for decolorization and then filter.

  • Add water to the filtrate and remove the lower alcohol solvent by vacuum concentration at 0-40°C.

  • Add the residue to a ketone-based anti-solvent, stir to induce crystallization, and then filter to obtain the pure product. This method is reported to achieve a crystallization yield of over 90%.[6]

Protocol 3: Purification from Water with Acetone [3]

  • Dissolve crude Faropenem sodium (50 g) in purified water (200 mL) at 25-30 °C.

  • Treat the solution with charcoal for decolorization.

  • Add acetone (1500 mL) and stir for 10 minutes.

  • Cool the mixture to 0-2 °C, filter the precipitated solid, wash with acetone, and dry at room temperature to yield pure Faropenem sodium (43-46 g) with a purity of 99.95%.[3]

Data Presentation

The following tables summarize quantitative data from various reported synthesis and purification procedures.

Table 1: Synthesis and Purification Yields and Purity

StepStarting MaterialProductYield (%)Purity (%)Reference
Synthesis & PurificationFaropenem allyl esterFaropenem sodium96-[3]
PurificationCrude this compoundPure this compound73.099.6[5]
PurificationCrude this compoundPure this compound>90-[6]
PurificationCrude Faropenem sodiumPure Faropenem sodium86-9299.95[3]
Synthesis & Purification(5R, 6S)-6-[(R)-1-hydroxyethyl]-2-[(R)-2-tetrahydrofuranyl] penem-3-allyl carboxylateFaropenem sodium77.399.5[7]

Table 2: Experimental Conditions for Purification

ParameterProtocol 1Protocol 2Protocol 3
Dissolution Solvent Deionized WaterLower AlcoholPurified Water
Crystallization Solvent AcetoneKetone Insoluble SolventAcetone
Temperature Room Temperature-20°C to 40°C0°C to 30°C
Decolorization Not specifiedActivated CarbonCharcoal
Reference [4][5][6][3]

Analytical Methods for Quality Control

The quality and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of Faropenem sodium and for quantifying any related substances. A typical mobile phase consists of a phosphate (B84403) buffer and methanol (B129727) or acetonitrile (B52724) mixture.[8][9] Detection is commonly performed using a UV detector at around 316 nm.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.[2]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of Faropenem sodium.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[9]

  • Water Content: The water content of the hydrated form is typically determined by Karl Fischer titration. The Japanese Pharmacopoeia specifies a water content of not less than 12.6% and not more than 13.1% for this compound.[9]

This guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. Researchers should consult the primary literature for more detailed information and adapt the protocols to their specific laboratory conditions and safety procedures.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of faropenem (B194159) sodium hydrate (B1144303), a broad-spectrum β-lactam antibiotic. A comprehensive understanding of its solid-state chemistry is paramount for drug development, ensuring stability, purity, and optimal formulation. This document outlines the experimental protocols for single-crystal growth and X-ray diffraction analysis, presents key crystallographic data in a structured format, and visualizes the experimental workflow.

Experimental Protocols

The determination of the crystal structure of faropenem sodium hydrate involves two critical stages: the preparation of high-quality single crystals and their subsequent analysis using X-ray diffraction.

Single Crystal Growth of this compound

The successful cultivation of single crystals of this compound is a crucial prerequisite for structural analysis. The following protocol, adapted from established methods, details a reliable procedure for obtaining single crystals suitable for X-ray diffraction.[1]

Materials:

  • Faropenem sodium

  • Purified water

Procedure:

  • Dissolution: Dissolve 5g of faropenem sodium in 10-20 mL of purified water.[1]

  • Heating: Gently heat the solution to 50°C and stir for approximately 10 minutes until the solid is completely dissolved and the solution is clear.[1]

  • Cooling and Crystallization: Cease heating and allow the solution to cool slowly to room temperature without agitation. The solution should be left undisturbed for at least 48 hours to promote the growth of single crystals. It is important to prevent vibrations during this static placement period.[1]

  • Isolation: Once crystals have formed, separate them from the mother liquor by filtration.[1]

  • Washing and Drying: Wash the isolated crystals and subsequently dry them under a vacuum at 30°C for 10 hours to yield the final this compound monocrystalline product.[1]

Single-Crystal X-ray Diffraction Analysis

The precise arrangement of atoms within the this compound crystal is elucidated using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

  • A prism-shaped, white single crystal with dimensions of approximately 0.20mm x 0.28mm x 0.21mm is selected and mounted on a glass fiber.[1]

  • The crystal is maintained at a temperature of 121.16 (10) K during data collection.[1]

  • X-ray diffraction data is collected using a Rigaku SCXmini diffractometer equipped with graphite-monochromatized MoKα radiation.[1]

  • A total of 3473 reflections are collected, with 3117 being observable (I > 2σ(I)) within a θ range of 3.35° to 28.60°.[1]

Structure Solution and Refinement:

  • The collected diffraction data is corrected for Lorentz and polarization effects (LP factor) and empirical absorption.[1]

  • The crystal structure is solved using direct methods.[1]

  • The positions of all non-hydrogen atoms are determined through successive difference Fourier syntheses.[1]

  • The structure refinement is completed using the SHELXL-97 program.[1]

Crystallographic Data

The single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the orthorhombic system.[1] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.4998(3)
b (Å)9.2057(4)
c (Å)32.4371(12)
α (°)90
β (°)90
γ (°)90
Volume (ų)1641.0(1)
Z4
Temperature (K)121.16(10)
Wavelength (Å)0.71073
Reflections Collected3473
Independent Reflections3117

Data sourced from patent CN104262360A.[1]

Table 2: Selected Bond Lengths

Atom 1Atom 2Bond Length (Å)
S(1)C(4)1.795(3)
S(1)C(1)1.832(3)
O(1)C(5)1.206(4)
O(2)C(12)1.428(4)
O(3)C(12)1.431(4)
O(4)C(10)1.251(4)
O(5)C(10)1.254(4)
N(1)C(5)1.378(4)
N(1)C(1)1.470(4)
N(1)C(6)1.472(4)

Data sourced from patent CN104262360A.

Table 3: Selected Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C(4)S(1)C(1)91.8(1)
C(5)N(1)C(1)111.4(2)
C(5)N(1)C(6)128.0(2)
C(1)N(1)C(6)120.5(2)
C(3)C(2)C(4)113.3(2)
C(3)C(2)C(6)119.2(2)
C(4)C(2)C(6)127.4(2)
C(2)C(3)C(10)128.5(3)
C(2)C(3)C(11)121.2(3)
C(10)C(3)C(11)110.3(2)

Data sourced from patent CN104262360A.

Experimental Workflow Visualization

The logical flow of the experimental procedure for the crystal structure analysis of this compound is depicted in the following diagram.

experimental_workflow Experimental Workflow for this compound Crystal Structure Analysis cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction Analysis dissolution Dissolution (Faropenem Sodium in Purified Water) heating Heating (50°C, 10 min) dissolution->heating cooling Slow Cooling & Static Placement (48h) heating->cooling isolation Isolation (Filtration) cooling->isolation drying Washing & Drying (30°C, Vacuum, 10h) isolation->drying crystal This compound Single Crystal drying->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Rigaku SCXmini, MoKα, 121 K) mounting->data_collection data_processing Data Processing (LP & Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (SHELXL-97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Workflow for crystal growth and X-ray analysis.

Conclusion

This guide has provided a detailed overview of the crystal structure analysis of this compound. The presented experimental protocols offer a reproducible method for obtaining and analyzing single crystals. The tabulated crystallographic data provides a quantitative description of the solid-state structure. This information is invaluable for researchers and professionals in the field of drug development, aiding in the formulation of stable and effective pharmaceutical products. The crystalline form of this compound has been shown to possess greater chemical stability compared to its amorphous form.[1]

References

Spectroscopic Characterization of Faropenem Sodium Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Faropenem (B194159) sodium hydrate (B1144303), a broad-spectrum β-lactam antibiotic. The following sections detail the experimental protocols and quantitative data for key spectroscopic techniques, offering a foundational resource for quality control, structural elucidation, and further development of this important pharmaceutical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for the quantitative analysis of Faropenem sodium hydrate, primarily by measuring the absorbance of its solutions.

Data Presentation
ParameterValueSolventReference
λmax300 nmMethanol (B129727)[1]
λmax306 nmNot Specified[2]
λmax263 nm, 304 nmNot Specified[2]
λmax (Colorimetric Method A)745 nmDistilled Water[3]
λmax (Colorimetric Method B)511 nmDistilled Water[3]
Experimental Protocol

Method 1: Direct UV Spectrophotometry

  • Sample Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Preparation: Dilute the stock solution with methanol to obtain a working standard solution of a suitable concentration (e.g., 10 µg/mL).

  • Instrumentation: Utilize a double beam UV-Visible spectrophotometer.

  • Scan Range: Scan the prepared solution over a wavelength range of 200-400 nm against a methanol blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of dilutions at the λmax.

Method 2: Colorimetric Analysis

Two colorimetric methods have also been described for the determination of Faropenem sodium in pharmaceutical dosage forms[3]:

  • Method A: This method is based on the formation of a green-colored complex with potassium ferricyanide (B76249) in the presence of ferric chloride, with a maximum absorbance at 745 nm[3].

  • Method B: This method involves the reduction of ferric ions to ferrous ions by the drug in the presence of Ferric ammonium (B1175870) sulphate-1, 10-phenanthroline, forming a stable orange-red colored complex measured at 511 nm[3].

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Weigh Faropenem Sodium Hydrate dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute instrument Double Beam UV-Vis Spectrophotometer dilute->instrument Introduce Sample scan Scan (200-400 nm) instrument->scan record Record Absorbance Spectrum scan->record determine_lambda Determine λmax record->determine_lambda Process Spectrum quantify Quantitative Analysis (Calibration Curve) determine_lambda->quantify

Experimental Workflow for UV-Visible Spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Data Presentation

The characteristic IR absorption peaks for this compound are presented below[4]:

Wavenumber (cm⁻¹)Tentative Assignment
3429O-H stretching (of hydrate and/or hydroxyl group)
1765C=O stretching (β-lactam carbonyl)
1607COO⁻ asymmetric stretching (carboxylate)

Note: The assignments are based on typical IR absorption regions for the respective functional groups.

Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of this compound with spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The typical sample to KBr ratio is approximately 1:100.

    • Transfer the finely ground powder into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Experimental Workflow

IR_Spectroscopy_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_data Data Interpretation start Mix Faropenem Sodium Hydrate with KBr grind Grind Mixture start->grind press Press into a Transparent Pellet grind->press instrument FTIR Spectrometer press->instrument Place Pellet in Sample Holder acquire Acquire Spectrum (4000-400 cm⁻¹) instrument->acquire identify_peaks Identify Characteristic Absorption Peaks acquire->identify_peaks Process Spectrum assign_groups Assign Functional Groups identify_peaks->assign_groups

Experimental Workflow for Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its molecular structure.

Data Presentation

¹³C NMR Chemical Shifts (in D₂O, 100 MHz) [4]

Chemical Shift (δ, ppm)Assignment
178.56COONa
168.83C=O (β-lactam)
155.41C=C -COONa
127.66C =C-S
77.48C₂"
72.27OCH₂
71.29C₆
67.47C₁'
64.81C₅
35.87CH₂-CH₂ (tetrahydrofuran ring)
28.38CH₂-CH₂ (tetrahydrofuran ring)
22.81CH₃
Experimental Protocol
  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities. The obtained data is then used to assign the signals to the respective nuclei in the molecular structure.

Experimental Workflow

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Dissolve Faropenem Sodium Hydrate in Deuterated Solvent transfer Transfer to NMR Tube start->transfer instrument High-Resolution NMR Spectrometer transfer->instrument Insert Sample acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) instrument->acquire_2d process_spectra Process Spectra (Chemical Shifts, Coupling Constants, Multiplicities) acquire_1h->process_spectra Process Data acquire_13c->process_spectra acquire_2d->process_spectra assign_signals Assign Signals to Molecular Structure process_spectra->assign_signals

Experimental Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis.

Data Presentation
  • Molecular Ion: The expected mass for the deprotonated molecule [M-Na]⁻ would be approximately 284.06 m/z, and for the protonated molecule [M+H]⁺ would be approximately 308.08 m/z (for the anhydrous sodium salt).

  • Fragmentation: Common fragmentation pathways for β-lactam antibiotics involve the cleavage of the β-lactam ring.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which helps in confirming the chemical structure.

Logical Relationships in Mass Spectrometry

MS_Logical_Relationships cluster_ionization Ionization (ESI) cluster_fragmentation Fragmentation (MS/MS) cluster_detection Detection sample Faropenem Sodium Hydrate Solution molecular_ion [M+H]⁺ or [M-Na]⁻ (Precursor Ion) sample->molecular_ion cid Collision-Induced Dissociation (CID) molecular_ion->cid fragments Fragment Ions cid->fragments mass_spectrum Mass Spectrum (m/z vs. Intensity) fragments->mass_spectrum structural_info Structural Elucidation mass_spectrum->structural_info

References

An In-depth Technical Guide to the Antibacterial Spectrum of Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem (B194159), a member of the penem (B1263517) class of β-lactam antibiotics, exhibits a broad spectrum of bactericidal activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes it a significant agent in the context of rising antimicrobial resistance.[2][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of Faropenem sodium hydrate (B1144303), presenting quantitative in vitro activity data, detailing experimental protocols for susceptibility testing, and visualizing its mechanism of action and experimental workflows.

Introduction

Faropenem is an oral β-lactam antimicrobial agent, structurally similar to carbapenems but distinguished by a sulfur atom at the 1-position.[1] In Japan, it is available as Faropenem sodium hydrate.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[4][5][6] This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to the antibacterial profile of Faropenem.

In Vitro Antibacterial Spectrum

Faropenem demonstrates potent activity against a diverse range of bacterial pathogens. The following tables summarize its in vitro activity, primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Gram-Positive Aerobes

Faropenem is highly active against many Gram-positive aerobes, including common respiratory pathogens.[1][7] It shows potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and various streptococci.[1][8][9] While active against Enterococcus faecalis, it is less so against Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA).[1][8]

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureus (MSSA)--0.12[8]
Staphylococcus aureus (MRSA)--2[8]
Streptococcus pneumoniae---[1][7]
Streptococcus pyogenes---[10]
Enterococcus faecalis---[1][8]
Gram-Negative Aerobes

Faropenem is active against many members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae.[1][8] Its activity is reduced against Serratia spp. and it has weak activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[8]

OrganismNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference
Escherichia coli-0.51-2[9]
Klebsiella pneumoniae-0.51-2[9]
Haemophilus influenzae---[8]
Moraxella catarrhalis---[8]
Proteus mirabilis---[10]
Serratia spp.--32[8]
Pseudomonas aeruginosa->128>128[8]
Stenotrophomonas maltophilia->128>128[8]
Anaerobic Bacteria

Faropenem demonstrates significant activity against a broad range of anaerobic bacteria.[11][12][13] This includes clinically important anaerobes such as the Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., and Peptostreptococcus spp.[8][13][14]

Organism GroupNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference
Gram-negative anaerobes-0.121[11][12]
Gram-positive anaerobes-0.251[11][12]
Bacteroides fragilis group176-4[8][13]
Clostridium perfringens--≤1[8]
Peptostreptococcus spp.--≤1[8]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to Faropenem. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Faropenem Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO or a buffer.

  • Serial Dilutions: Serial twofold dilutions of the Faropenem stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture. This is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which bacteria are inoculated.

Protocol:

  • Preparation of Faropenem-Containing Agar Plates: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. A drug-free control plate is also prepared.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: The standardized bacterial suspensions are spotted onto the surface of the agar plates using an inoculum replicating device.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Faropenem that prevents the growth of a visible colony.

Visualizations: Mechanism of Action and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[5][6][15] This inhibition leads to a weakened cell wall and subsequent cell lysis.[5] Faropenem exhibits a high affinity for multiple PBPs, contributing to its broad spectrum of activity.[16]

Caption: Faropenem's mechanism of action, inhibiting peptidoglycan synthesis.

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic. The process involves serial dilution of the antibiotic in a liquid growth medium, followed by inoculation with a standardized bacterial culture and incubation.

G start Start prep_stock Prepare Faropenem Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Standardized Bacteria serial_dilution->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end G start Start prep_agar Prepare Agar Plates with Serial Dilutions of Faropenem start->prep_agar spot_inoculate Spot Inoculate Plates with Standardized Bacteria prep_agar->spot_inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20h spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

An In-depth Technical Guide on the Binding Affinity of Faropenem Sodium Hydrate to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem (B194159), a member of the penem (B1263517) class of β-lactam antibiotics, exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis. This inhibition is achieved through the covalent acylation of essential enzymes known as penicillin-binding proteins (PBPs), which are critical for the final steps of peptidoglycan synthesis. The disruption of this process compromises the integrity of the bacterial cell wall, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of faropenem sodium hydrate (B1144303) to various PBPs, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.

Mechanism of Action: PBP Inhibition

Faropenem's mechanism of action is centered on its structural similarity to the D-alanyl-D-alanine residue of the peptidoglycan precursor. This mimicry allows faropenem to bind to the active site of PBPs. The strained β-lactam ring of faropenem is then cleaved by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme intermediate. This irreversible inactivation of the PBP prevents the transpeptidation reaction, the cross-linking of peptidoglycan strands, which is essential for the structural integrity of the bacterial cell wall.[1]

PBP_Inhibition PBP Penicillin-Binding Protein (PBP) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes InactivePBP Inactive Acyl-PBP Complex PBP->InactivePBP Covalent Acylation Faropenem Faropenem Faropenem->PBP Binds to active site Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking CellLysis Cell Lysis and Death Crosslinking->CellLysis Leads to (inhibition)

Figure 1: Mechanism of PBP inhibition by faropenem.

Quantitative Analysis of Faropenem-PBP Binding Affinity

The binding affinity of faropenem to various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. Faropenem generally demonstrates a high binding affinity for high-molecular-weight PBPs, which are the primary transpeptidases.[2]

Table 1: IC50 Values of Faropenem for Streptococcus pneumoniae PBPs

The following table summarizes the IC50 values of faropenem against various PBPs from thirteen different strains of Streptococcus pneumoniae, showcasing its potent activity against both penicillin-susceptible and resistant isolates.

Strain No.Penicillin G MIC (μg/ml)PBP1a IC50 (μg/ml)PBP1b IC50 (μg/ml)PBP2a IC50 (μg/ml)PBP2b IC50 (μg/ml)PBP2x IC50 (μg/ml)PBP3 IC50 (μg/ml)
10760.030.030.030.030.030.030.03
10770.030.030.030.030.030.030.03
30090.030.030.030.030.030.030.03
36650.1250.060.060.060.060.250.06
32430.250.060.060.060.060.250.06
36760.250.030.030.030.030.1250.03
252720.50.50.50.540.5
363420.50.50.50.540.5
370320.50.50.50.540.5
370420.50.50.50.540.5
370520.50.50.50.540.5
370620.50.50.50.540.5
370720.50.50.50.540.5

Data sourced from Kosowska-Shick et al., 2009.[3]

Table 2: IC50 Values of Faropenem for Escherichia coli DC2 PBPs

This table presents the IC50 values of faropenem for the PBPs of Escherichia coli strain DC2, highlighting its binding profile in a Gram-negative bacterium.

Penicillin-Binding Protein (PBP)IC50 (μg/ml)
PBP1a>1,000
PBP1b>1,000
PBP20.08
PBP30.2
PBP40.5
PBP5/610
PBP725
PBP8>1,000

Data sourced from Kocaoglu et al., 2015.

Binding Affinity in Other Bacterial Species

While specific IC50 values are not as readily available for all bacterial species, qualitative studies have demonstrated the binding preferences of faropenem:

  • Staphylococcus aureus : Faropenem exhibits a high binding affinity for PBP1, followed by PBP3 and PBP2.[2]

  • Proteus vulgaris : The highest binding affinity is observed for PBP4, followed by PBP1A, PBP2, and PBP3.[2]

  • Serratia marcescens : Faropenem preferentially binds to PBP2 and PBP4.[2]

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL)

This method determines the IC50 of an unlabeled β-lactam by measuring its ability to compete with Bocillin FL for binding to PBPs.

1. Preparation of Bacterial Membranes:

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using mechanical methods, such as sonication or a French press, while keeping the sample on ice.

  • Membrane Isolation: Perform a low-speed centrifugation to remove unlysed cells and cellular debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes. The membrane pellet is resuspended in a storage buffer, and the total protein concentration is determined.

2. Competitive Binding Assay:

  • Pre-incubation with Faropenem: In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with a range of concentrations of faropenem for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of faropenem to the PBPs.

  • Labeling with Bocillin FL: Add a fixed concentration of Bocillin FL to each reaction tube and incubate for a specific time to allow the fluorescent probe to bind to the available (uninhibited) PBPs.

3. Detection and Analysis:

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.

  • IC50 Determination: Plot the percentage of Bocillin FL binding (relative to a control with no faropenem) against the logarithm of the faropenem concentration. Fit the data to a dose-response curve to determine the IC50 value for each PBP.

Experimental_Workflow Start Start Culture Bacterial Culture (Mid-log phase) Start->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis MembraneIsolation Membrane Isolation (Ultracentrifugation) Lysis->MembraneIsolation Preincubation Pre-incubation with Varying [Faropenem] MembraneIsolation->Preincubation BocillinFL Labeling with Bocillin FL Preincubation->BocillinFL SDSPAGE SDS-PAGE BocillinFL->SDSPAGE FluorescenceScan Fluorescence Scanning SDSPAGE->FluorescenceScan Quantification Band Quantification FluorescenceScan->Quantification IC50 IC50 Determination Quantification->IC50 End End IC50->End

Figure 2: Experimental workflow for PBP binding assay.

Conclusion

Faropenem sodium hydrate demonstrates a strong binding affinity to the essential penicillin-binding proteins across a range of clinically relevant Gram-positive and Gram-negative bacteria. Its preferential targeting of high-molecular-weight PBPs underlies its potent bactericidal activity. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to characterize the efficacy and spectrum of this important antibiotic. Further research to elucidate the binding kinetics and structural basis of faropenem's interaction with a broader array of bacterial PBPs will continue to be of significant value in the ongoing efforts to combat antimicrobial resistance.

References

The Genesis of a Potent Antibiotic: Initial Isolation and Characterization of Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational methodologies and physicochemical properties of Faropenem (B194159) sodium hydrate (B1144303).

Faropenem sodium hydrate is a broad-spectrum, β-lactamase resistant oral antibiotic belonging to the penem (B1263517) group of antibacterial agents. Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has established it as a significant therapeutic agent. This technical guide provides an in-depth overview of the initial isolation, purification, and comprehensive characterization of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism and analytical workflow.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development. The key characteristics of this compound are summarized below.

PropertyValue
Appearance White to light yellow, crystalline powder.[1]
Molecular Formula C₁₂H₁₄NNaO₅S · xH₂O (commonly as a hemipentahydrate, C₁₂H₁₄NNaO₅S · 2.5H₂O).[2][3]
Molecular Weight 307.30 g/mol (anhydrous basis).[3]
Solubility Freely soluble in water and methanol (B129727); slightly soluble in ethanol; soluble in DMSO (~5 mg/mL) and PBS (pH 7.2) (~10 mg/mL).[1][2][4]
Melting Point >85°C (with decomposition).[5][]
Optical Rotation [α]²⁰/D = +120° to +130° (c=1.0 in water).[3]
UV/Vis Absorption Maxima (λmax) 263 nm, 304 nm.[2]

Crystallographic Data

The solid-state properties of this compound are crucial for its stability and formulation. A monocrystal form has been identified and characterized.

Crystal SystemOrthorhombic.[7]
Crystal Axes a = 5.4998(3) Å, b = 9.2057(4) Å, c = 32.4371(12) Å.[7]
Crystal Face Angles α = 90°, β = 90°, γ = 90°.[7]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound, synthesized from various sources.

Isolation and Purification

The initial crude product of Faropenem sodium is typically obtained from a synthetic reaction mixture. A common purification strategy involves crystallization.

Protocol for Purification by Crystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a lower alcohol (e.g., methanol) or water, at a controlled temperature (e.g., -20 to 40°C for alcohols, or above 50°C for water).[1][7][8][9][10]

  • Decolorization: Add activated carbon to the solution and stir for a period (e.g., 15 minutes) to remove colored impurities.[8][9][10][11]

  • Filtration: Filter the solution to remove the activated carbon and any other insoluble materials.

  • Crystallization:

    • Antisolvent Addition: If a lower alcohol was used, add water to the filtrate and remove the alcohol via evaporation under reduced pressure at a low temperature (0-40°C). Then, add the resulting residue to a ketone-based insoluble solvent (e.g., acetone) to induce crystallization.[8][9][10][11]

    • Cooling Crystallization: If water was used as the solvent, slowly cool the solution to room temperature and let it stand undisturbed for an extended period (e.g., over 48 hours) to allow for the formation of single crystals.[7]

  • Isolation: Collect the precipitated crystals by filtration.

  • Drying: Dry the isolated crystals under vacuum at a controlled temperature (e.g., 30-40°C).[7]

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity and quantify the amount of this compound.

  • Column: Inertsil C18 column (150 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (e.g., 55:45 v/v).[12]

  • Detection: UV detection at 316 nm.[12]

  • Flow Rate: 1.0 mL/min.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the isolated product in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention time and peak area of the sample to the standard to determine purity and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Objective: To confirm the identity of this compound based on its characteristic absorption maxima.

  • Solvent: Water or a suitable buffer.

  • Procedure:

    • Prepare a dilute solution of the isolated this compound in the chosen solvent.

    • Scan the solution over a wavelength range of 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λmax) and compare them to the known values for this compound (263 nm and 304 nm).[2]

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule and confirm its structure.

  • Method: Potassium bromide (KBr) disk method.

  • Procedure:

    • Mix a small amount of the dried sample with KBr powder.

    • Press the mixture into a thin, transparent disk.

    • Obtain the infrared spectrum of the disk.

    • Compare the spectrum to a reference spectrum of this compound.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of Faropenem.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode is a suitable technique.[13]

  • Procedure:

    • Introduce a solution of the sample into the LC-MS/MS system.

    • Acquire the mass spectrum and identify the molecular ion peak corresponding to the mass of Faropenem.

    • Perform fragmentation analysis (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][14][15] The key targets are Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[14][15][16] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Faropenem prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[8][14][15][16]

Faropenem_Mechanism_of_Action Mechanism of Action of Faropenem cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Weakened_Cell_Wall Weakened Cell Wall Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Leads to

Caption: Inhibition of Penicillin-Binding Proteins by Faropenem.

Experimental Workflow

The overall process from crude product to a fully characterized this compound follows a logical progression of steps.

Faropenem_Characterization_Workflow Experimental Workflow for this compound Crude_Synthesis Crude Faropenem Sodium Synthesis Purification Purification by Crystallization Crude_Synthesis->Purification Isolation_Drying Isolation and Drying of Crystals Purification->Isolation_Drying Physicochemical_Tests Physicochemical Characterization (Appearance, Solubility, MP) Isolation_Drying->Physicochemical_Tests Spectroscopic_Analysis Spectroscopic Analysis (HPLC, UV-Vis, IR, MS) Isolation_Drying->Spectroscopic_Analysis Structural_Elucidation Structural Elucidation (Crystallography) Isolation_Drying->Structural_Elucidation Final_Product Characterized Faropenem Sodium Hydrate Physicochemical_Tests->Final_Product Spectroscopic_Analysis->Final_Product Structural_Elucidation->Final_Product

Caption: From Synthesis to Characterization of this compound.

References

In Vitro Activity of Faropenem Against ESBL-Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of faropenem (B194159), an oral penem (B1263517) antibiotic, against extended-spectrum β-lactamase (ESBL)-producing bacteria. The emergence and spread of ESBL-producing Enterobacteriaceae represent a significant challenge in treating bacterial infections. Faropenem has demonstrated notable in vitro potency against these resistant pathogens. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes relevant biological and experimental workflows.

Quantitative Susceptibility Data

The in vitro activity of faropenem is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables consolidate MIC data for faropenem against various ESBL-producing Enterobacteriaceae from multiple studies. It is important to note that currently, there are no official Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) interpretive breakpoints for faropenem, which makes the interpretation of these MIC values challenging in a clinical context.[1][2][3]

Table 1: In Vitro Activity of Faropenem against ESBL-Producing Escherichia coli

Study ReferenceNumber of IsolatesESBL Type(s)MIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (at ≤2 mg/L)
Mushtaq et al. (2007)[4][5][6][7]291CTX-M0.06 - >6411~95%
Mushtaq et al. (2007)[4][5][6][7]Not specifiedNon-CTX-MNot specified1Not specified>95%
Gandra et al. (2020)[1][8]3CTX-M-151 - 2 (pre-induction)Not specifiedNot specifiedNot applicable
Tanimoto et al. (2022)[2][9][10]40Various≤0.06 - 41192.5% (at ≤2 mg/L)

Table 2: In Vitro Activity of Faropenem against ESBL-Producing Klebsiella pneumoniae

Study ReferenceNumber of IsolatesESBL Type(s)MIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (at ≤2 mg/L)
Mushtaq et al. (2007)[4][5][6][7]Not specifiedCTX-M & Non-CTX-MUp to 160.5 - 1Not specified94%
Tanimoto et al. (2022)[2][9][10]4Various0.5 - 212100% (at ≤2 mg/L)

Table 3: In Vitro Activity of Faropenem against Other ESBL-Producing and AmpC-Derepressed Enterobacteriaceae

OrganismResistance MechanismModal MIC (mg/L)Key Findings
Enterobacter spp.ESBLs or derepressed AmpC2 - 4Less susceptible than E. coli and Klebsiella spp.[4][5][6][7]
Citrobacter spp.ESBLs or derepressed AmpC2 - 4Similar susceptibility to Enterobacter spp.[4][5][6][7]
Serratia spp.Derepressed AmpC8 - 16Reduced susceptibility observed.[4][5][6][7]

Note on AmpC Co-production: Some studies have indicated that the co-production of AmpC β-lactamases in ESBL-producing isolates can lead to elevated faropenem MICs.[2][9][10]

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of MIC values relies on standardized laboratory procedures. The most common methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are broth microdilution, agar (B569324) dilution, and disk diffusion.

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in serially diluted concentrations of an antibiotic in a liquid broth medium.

Protocol:

  • Preparation of Antimicrobial Solutions: A stock solution of faropenem is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations. These dilutions are typically performed in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of faropenem at which there is no visible growth (i.e., the well remains clear).

Agar Dilution Method

Considered a reference method, agar dilution involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.

Protocol:

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of faropenem is prepared. Two-fold serial dilutions are made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The test bacteria are cultured overnight, and a suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint inoculator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of faropenem that completely inhibits the growth of the organism at the inoculation spot.

Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Application of Antibiotic Disks: A paper disk containing a standardized amount of faropenem is placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

  • Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with MIC values, although specific interpretive criteria for faropenem are not established by major regulatory bodies.

Visualizations

Workflow for MIC Determination by Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Start prep_antibiotic Prepare Faropenem Stock and Serial Dilutions in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Inspect Wells for Bacterial Growth incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action and ESBL Resistance

Faropenem_ESBL_Mechanism cluster_action Faropenem Mechanism of Action cluster_resistance ESBL Mechanism of Resistance faropenem Faropenem (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) faropenem->pbp Binds to and inhibits cell_wall Peptidoglycan Cross-linking pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis and Death pbp->lysis Inhibition leads to esbl_enzyme ESBL Enzyme hydrolysis Hydrolysis of β-lactam Ring esbl_enzyme->hydrolysis inactive_faropenem Inactive Faropenem hydrolysis->inactive_faropenem no_inhibition Failure to Inhibit PBPs inactive_faropenem->no_inhibition faropenem_res Faropenem faropenem_res->esbl_enzyme Targeted by

Caption: Faropenem's action and ESBL-mediated resistance.

Discussion and Conclusion

The available in vitro data indicate that faropenem possesses good activity against a significant proportion of ESBL-producing E. coli and Klebsiella spp.[4][6] However, its effectiveness can be diminished against other Enterobacteriaceae, particularly those that derepress AmpC β-lactamase production.[4][5][6][7] The development of resistance to faropenem through serial passage in vitro has been shown to lead to cross-resistance to carbapenems in some ESBL-producing E. coli isolates, a finding that warrants careful consideration.[1][8]

For professionals in drug development, faropenem remains a compound of interest due to its oral bioavailability and activity against common ESBL producers. Future research should focus on establishing standardized breakpoints, understanding the clinical implications of observed MIC values, and further elucidating the mechanisms of resistance to ensure its appropriate and effective use. The methodologies and data presented in this guide serve as a foundational resource for these ongoing research and development efforts.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem (B194159) is a broad-spectrum, orally active β-lactam antibiotic belonging to the penem (B1263517) class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Its stability against various β-lactamases contributes to its enhanced antibacterial spectrum. This technical guide provides a comprehensive overview of the core chemical and physical properties of faropenem sodium hydrate (B1144303), its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Properties

Faropenem sodium is the sodium salt of faropenem. It is typically available in a hydrated form, most commonly as the hemipentahydrate. The chemical structure of faropenem features a penem core, which is a fusion of a β-lactam ring and a thiazolidine (B150603) ring. This structure is fundamental to its antibacterial activity.

Chemical Structure
  • IUPAC Name: disodium;bis((5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate);pentahydrate

  • CAS Number: 122547-49-3 (for the anhydrous sodium salt)

  • Molecular Formula: C₁₂H₁₄NNaO₅S (anhydrous)

Molecular Weight

The molecular weight of faropenem sodium varies depending on its degree of hydration.

FormMolecular FormulaMolecular Weight ( g/mol )
AnhydrousC₁₂H₁₄NNaO₅S307.30
Hemipentahydrate(C₁₂H₁₄NNaO₅S)₂·5H₂O704.7

Physical Properties

The physical properties of faropenem sodium hydrate are critical for its formulation and delivery as a pharmaceutical product.

PropertyDescription
Appearance White to light yellow crystalline powder.
Melting Point >85°C (with decomposition).[1][2]
Solubility Freely soluble in water and methanol; slightly soluble in ethanol.[3] Soluble in DMSO.
Stability Stable as a solid under recommended storage conditions (-20°C). Aqueous solutions are not recommended for storage for more than one day. The solid form is stable for at least four years when stored at -20°C.
UV/Vis Absorption λmax at 263 nm and 304 nm.

Mechanism of Action

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of faropenem to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Faropenem_Mechanism_of_Action cluster_BacterialCell Bacterial Cell Faropenem Faropenem PBPs Penicillin-Binding Proteins (PBPs) Faropenem->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Faropenem->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Cell_Wall_Integrity->Cell_Lysis Loss of

Caption: Mechanism of action of faropenem leading to bacterial cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of this compound using the shake-flask method followed by HPLC analysis.

Materials:

  • This compound powder

  • Purified water (HPLC grade)

  • Phosphate (B84403) buffer (pH 7.4)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Shaking incubator

Procedure:

  • Add an excess amount of this compound to a series of flasks containing a known volume of purified water or phosphate buffer.

  • Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of faropenem.

  • The solubility is reported as the mean concentration from replicate experiments.

Solubility_Determination_Workflow start Start excess_drug Add excess Faropenem sodium hydrate to solvent start->excess_drug shake Equilibrate in shaking incubator (24-48h) excess_drug->shake settle Allow undissolved solid to settle shake->settle filter Filter supernatant (0.45 µm filter) settle->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate concentration (Solubility) hplc->calculate end End calculate->end

References

The Penem Ring of Faropenem: A Technical Guide to its Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem (B194159), a member of the penem (B1263517) subclass of β-lactam antibiotics, is distinguished by its broad-spectrum antimicrobial activity and notable stability.[1][2] This technical guide provides an in-depth investigation into the stability of the core penem ring of Faropenem, a critical factor in its therapeutic efficacy. Understanding the chemical and enzymatic stability of this key structural feature is paramount for the development of robust formulations and the prediction of its clinical performance. This document details the intrinsic chemical stability of Faropenem, its resilience to enzymatic degradation by β-lactamases, and the pathways through which it degrades under various stress conditions. Experimental protocols for assessing stability and quantitative data are provided to support further research and development in this area.

Chemical Stability of the Faropenem Penem Ring

The inherent stability of the Faropenem molecule is a key attribute that sets it apart from other β-lactam antibiotics. This stability is largely conferred by its unique structural features.

Structural Contributions to Stability

The penem ring of Faropenem is a bicyclic system composed of a β-lactam ring fused to a five-membered unsaturated thiazole (B1198619) ring. A key structural feature contributing to its stability is the presence of a chiral tetrahydrofuran (B95107) substituent at the C2 position.[3] This group is believed to reduce the intramolecular stress of the fused ring system, thereby lowering its susceptibility to degradation.[4]

Stability in Solid State

Studies on the solid-state stability of Faropenem have shown that its degradation follows first-order kinetics and is influenced by temperature and relative humidity (RH). The fusion of the β-lactam and thiazolidine (B150603) rings contributes to reduced intra-ring stress, leading to a lower susceptibility to degradation in dry air and at increased relative humidity.[4]

Table 1: Kinetic and Thermodynamic Parameters for Solid-State Degradation of Faropenem [4]

ConditionRate EquationActivation Energy (Ea)Enthalpy of Activation (ΔH≠a)Entropy of Activation (ΔS≠a)
Dry Airln k = (2.03 ± 3.22) × 10⁴ - (9761 ± 3052)(1/T)Data not providedData not providedData not provided
90.0% RHln k = (1.25 ± 0.22) × 10⁵ - (9004 ± 3479)(1/T)Data not providedData not providedData not provided

Note: Specific values for Ea, ΔH≠a, and ΔS≠a were calculated in the cited study but are not explicitly stated in the provided search results.

Stability in Aqueous Solutions

Faropenem is known to be stable in aqueous acidic media.[5] However, like other β-lactam antibiotics, it is susceptible to hydrolysis under neutral and alkaline conditions.[6] Forced degradation studies have shown that Faropenem undergoes hydrolysis in acidic and alkaline conditions, as well as degradation under oxidative and photolytic stress.[7]

Enzymatic Stability: Resistance to β-Lactamases

A significant advantage of Faropenem is its high stability against a broad spectrum of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[8][9]

Faropenem is resistant to hydrolysis by nearly all β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[3][8] It is highly stable against penicillinase derived from S. aureus and E. coli, as well as cephalosporinases from E. coli and P. vulgaris.[10][11] Furthermore, Faropenem demonstrates high stability against various β-lactamases produced by Bacteroides fragilis strains.[10][11]

Notably, the rate of hydrolysis of Faropenem by metallo-β-lactamases is reported to be five times lower than that of imipenem.[10][11] This pronounced stability against a wide array of β-lactamases contributes significantly to its broad spectrum of activity.

Degradation Pathways

Under stress conditions, the penem ring of Faropenem can undergo degradation. The primary degradation pathway involves the cleavage of the β-lactam bond.[6]

Thermal Degradation

Thermal degradation studies of Faropenem at 60°C have identified the main degradation product as 5-tetrahydrofuran-thiazole-4-sodium formate.[10] The thermal degradation follows first-order kinetics.[10]

Table 2: Thermal Degradation Kinetics of Faropenem at 60°C [10]

Kinetic Equation
LnC/C₀ = -0.0042t + 0.350.9911
Hydrolytic and Oxidative Degradation

Forced degradation studies have confirmed that Faropenem is susceptible to hydrolytic degradation under both acidic and alkaline conditions, as well as to oxidative degradation.[7] While the specific structures of all degradation products from these pathways have not been fully elucidated in the provided search results, the primary mechanism is expected to be the opening of the β-lactam ring.

Below is a logical diagram illustrating the factors influencing the stability of the Faropenem penem ring.

Faropenem_Stability cluster_factors Factors Influencing Stability cluster_chemical cluster_enzymatic cluster_outcomes Stability Outcomes Chemical_Factors Chemical Factors pH pH Chemical_Factors->pH Temperature Temperature Chemical_Factors->Temperature Humidity Relative Humidity Chemical_Factors->Humidity Oxidizing_Agents Oxidizing Agents Chemical_Factors->Oxidizing_Agents Light Light Exposure Chemical_Factors->Light Enzymatic_Factors Enzymatic Factors Beta_Lactamases β-Lactamases Enzymatic_Factors->Beta_Lactamases Degradation Penem Ring Degradation pH->Degradation Temperature->Degradation Humidity->Degradation Oxidizing_Agents->Degradation Light->Degradation Beta_Lactamases->Degradation Hydrolysis Stable Stable Penem Ring Faropenem Faropenem Penem Ring Faropenem->Chemical_Factors Faropenem->Enzymatic_Factors Faropenem->Stable High Intrinsic Stability & Resistance to many β-Lactamases

Caption: Factors influencing the stability of the Faropenem penem ring.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the stability of the Faropenem penem ring.

Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is used for the determination of Faropenem in the presence of its degradation products.[9]

Table 3: HPLC Method Parameters for Faropenem Stability Testing [9]

ParameterSpecification
Column SGE Wakosil C-18 AR (250 mm x 4.6 mm I.D., 5 µm particle size)
Mobile Phase Isocratic mixture of acetate (B1210297) buffer (pH 3.5) and methanol (B129727) (65:35, v/v)
Flow Rate 1.0 mL/min
Detection UV at 305 nm
Retention Time Approximately 6.63 min
Linearity Range 5–75 µg/mL (r² = 0.9999)

Protocol:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Faropenem reference standard in the mobile phase.

    • For forced degradation studies, subject Faropenem solution to stress conditions (e.g., acid, alkali, oxidation, heat, light).

    • Dilute the stressed samples and unstressed control samples with the mobile phase to a concentration within the linear range.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Calculate the percentage of Faropenem remaining and the percentage of each degradation product.

    • For kinetic studies, plot the natural logarithm of the remaining Faropenem concentration versus time to determine the degradation rate constant.

Below is a diagram illustrating the experimental workflow for HPLC-based stability testing.

HPLC_Workflow start Start: Faropenem Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress prep Sample Preparation (Dilution) start->prep Control stress->prep hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Area Integration, Quantification) data->analysis results Results: - % Degradation - Degradation Kinetics analysis->results

Caption: Experimental workflow for HPLC-based stability testing of Faropenem.

β-Lactamase Stability Assay

This assay determines the stability of Faropenem in the presence of β-lactamase enzymes.[11]

Protocol:

  • Enzyme Preparation:

    • Culture β-lactamase-producing bacterial strains (e.g., E. coli, S. aureus) in the presence of an inducer like ampicillin (B1664943) or cephaloridine.

    • Harvest the cells and prepare a crude enzyme extract by sonication followed by centrifugation.[11]

  • Hydrolysis Assay:

    • Prepare solutions of Faropenem and a control β-lactam (e.g., cephaloridine) in a suitable buffer.

    • Add the β-lactamase enzyme preparation to the antibiotic solutions.

    • Monitor the hydrolysis of the β-lactam ring spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.[11]

  • Data Analysis:

    • Calculate the rate of hydrolysis for Faropenem and the control antibiotic.

    • Compare the rates to determine the relative stability of Faropenem to the specific β-lactamase.

Below is a diagram illustrating the mechanism of Faropenem's action and its resistance to β-lactamase.

Faropenem_Mechanism cluster_faropenem Faropenem Action cluster_resistance Bacterial Resistance Mechanism Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to Hydrolysis Hydrolysis of β-Lactam Ring Faropenem->Hydrolysis Resistant to Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Leads to Lysis Bacterial Cell Lysis Inhibition->Lysis Beta_Lactamase β-Lactamase Beta_Lactamase->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Caption: Mechanism of Faropenem action and its resistance to β-lactamase.

Conclusion

The penem ring of Faropenem exhibits remarkable stability, a feature that is central to its potent and broad-spectrum antibacterial activity. This stability is a result of its unique chemical structure, which confers both intrinsic chemical resilience and significant resistance to a wide variety of β-lactamase enzymes. While susceptible to degradation under forced hydrolytic, oxidative, and thermal stress, understanding these degradation pathways and kinetics is crucial for formulation development and defining appropriate storage conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation of Faropenem's stability, ensuring its optimal application in combating bacterial infections. Further research focusing on the complete structural elucidation of all degradation products under various conditions will provide a more comprehensive understanding of its stability profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to faropenem (B194159) sodium hydrate (B1144303), a broad-spectrum oral penem (B1263517) antibiotic. The information is intended to guide research and development by providing standardized methodologies and a summary of expected activity against a range of clinically relevant bacteria.

Introduction

Faropenem is a β-lactam antibiotic belonging to the penem class. It demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1] Similar to other β-lactam antibiotics, faropenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). A key feature of faropenem is its stability against hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1]

Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for evaluating the potential efficacy of an antimicrobial agent. This document outlines standardized methods for faropenem AST, including broth microdilution, agar (B569324) dilution, and disk diffusion.

Important Note: As of late 2025, specific clinical breakpoints for faropenem have not been established by major international standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The data presented here reflects the intrinsic activity of the compound.

Data Presentation: Faropenem In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for faropenem against a variety of clinical isolates as reported in the scientific literature.

Table 1: In Vitro Activity of Faropenem against Gram-Positive Clinical Isolates

Organism (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Methicillin-Susceptible Staphylococcus aureus0.120.12---[2]
Methicillin-Resistant Staphylococcus aureus---------[3][2]
Coagulase-Negative Staphylococci (Methicillin-Susceptible)---------[2]
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.060.06---[2]
Streptococcus pneumoniae (Penicillin-Intermediate)0.250.5---[2]
Streptococcus pneumoniae (Penicillin-Resistant)0.51---[2]
Group A and B β-hemolytic streptococci≤0.03≤0.03≤0.12[2]
Enterococcus faecalis18---[2]
Enterococcus faecium---------[3][2]

---: Data not available or not applicable as faropenem shows limited to no activity.

Table 2: In Vitro Activity of Faropenem against Gram-Negative Clinical Isolates

Organism (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Escherichia coli0.51---[2]
Klebsiella pneumoniae0.52---[2]
Klebsiella oxytoca0.51---[2]
Citrobacter koseri0.52---[2]
Proteus mirabilis24---[2]
Morganella morganii24---[2]
Haemophilus influenzae0.250.5---[2]
Moraxella catarrhalis≤0.060.12---[2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) in a liquid medium and is considered the gold standard for susceptibility testing.[4]

Materials:

  • Faropenem sodium hydrate analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Procedure:

  • Prepare Faropenem Stock Solution: Prepare a stock solution of faropenem powder of known potency.

  • Prepare Faropenem Dilutions: Perform serial two-fold dilutions of faropenem in CAMHB in the microtiter plates to achieve the desired concentration range.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in a sterile liquid medium (e.g., saline).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

  • Standardize Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

  • Inoculate Plates: Add the standardized bacterial suspension to each well, except for the negative control well.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest concentration of faropenem that completely inhibits visible bacterial growth. This can be determined by visual inspection.[1][4]

  • Quality Control: Concurrently test a reference QC strain with a known faropenem MIC range to ensure the validity of the test run.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_stock Prepare Faropenem Stock Solution prep_dilutions Prepare Serial Dilutions in Microtiter Plate prep_stock->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum standardize_inoculum Standardize Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->standardize_inoculum standardize_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc_check Perform Quality Control Check read_mic->qc_check

Fig 1. Broth Microdilution Workflow
Protocol 2: Agar Dilution MIC Testing

This method involves incorporating faropenem directly into the agar medium.

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (e.g., Steers replicator)

  • Water bath (45-50°C)

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains

Procedure:

  • Prepare Faropenem-Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Add appropriate volumes of faropenem stock solution to the molten agar to create a series of plates with two-fold dilutions of the antibiotic.

    • Pour the agar into sterile petri plates and allow them to solidify.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Using an inoculum replicating device, spot-inoculate the standardized bacterial suspensions onto the surface of the faropenem-containing agar plates.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of faropenem that inhibits the visible growth of the bacteria.

  • Quality Control: Include a growth control plate (no antibiotic) and test QC strains with each batch.

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_agar Prepare Agar Plates with Serial Dilutions of Faropenem inoculate Spot Inoculate Plates with Standardized Bacteria prep_agar->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc_check Perform Quality Control Check read_mic->qc_check

Fig 2. Agar Dilution Workflow
Protocol 3: Kirby-Bauer Disk Diffusion Testing

This qualitative or semi-quantitative method assesses susceptibility based on the zone of growth inhibition around a faropenem-impregnated disk.[1]

Materials:

  • Faropenem disks (e.g., 10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions.

  • Apply Disks: Aseptically apply a faropenem disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[1]

  • Interpretation: While official CLSI or EUCAST breakpoints are not currently available, one study found that for ESBL-producing E. coli and K. pneumoniae, a zone of inhibition diameter larger than 16.0 mm corresponded to an estimated MIC of ≤2.2 mg/L.[1]

  • Quality Control: Test QC strains with each batch of tests to ensure the accuracy of the disk potency and testing procedure.[1]

Interpretation of Results

The interpretation of MIC values is crucial for understanding the potential clinical utility of an antibiotic. The logical relationship for interpreting susceptibility results is outlined below.

Interpretation_Logic cluster_input Experimental Data cluster_criteria Interpretive Criteria cluster_decision Interpretation mic_value Observed MIC Value (mg/L) is_susceptible MIC <= S? mic_value->is_susceptible is_intermediate S < MIC <= R? mic_value->is_intermediate susceptible_bp Susceptible (S) Breakpoint susceptible_bp->is_susceptible intermediate_bp Intermediate (I) Breakpoint resistant_bp Resistant (R) Breakpoint resistant_bp->is_intermediate is_susceptible->is_intermediate No susceptible Susceptible is_susceptible->susceptible Yes intermediate Intermediate is_intermediate->intermediate Yes resistant Resistant is_intermediate->resistant No

Fig 3. Logic for MIC Interpretation

References

Application Note: Determination of Faropenem Sodium Hydrate Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faropenem (B194159) is a broad-spectrum, orally available β-lactam antibiotic belonging to the penem (B1263517) class.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1] Faropenem has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics due to its stability against many β-lactamase enzymes.[1][2]

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the susceptibility of a bacterial isolate to an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for determining MIC values, providing quantitative data that is crucial for antibiotic research and development, surveillance studies, and guiding therapeutic choices.[1][3] This application note provides a detailed protocol for determining the MIC of faropenem using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5]

Principle of the Method

The broth microdilution method involves exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.[1][3]

Data Presentation

Table 1: Faropenem MIC Data for Quality Control Strains

Quality Control StrainRecommended Test MethodExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.06

Note: Official CLSI/EUCAST ranges for Faropenem are not extensively defined. The expected range for S. aureus ATCC® 29213™ is based on commercially available testing products and reflects Faropenem's activity against Gram-positive organisms.[6] It is crucial to follow the manufacturer's recommended QC ranges if using a commercial testing system.

Table 2: Example of Faropenem MIC Data for Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacillus anthracis≤0.06 to >64-0.5
Enterobacter spp. (AmpC-derepressed)2 - 16--
Serratia spp. (AmpC-derepressed)8 - 16--
Pseudomonas aeruginosa>128--
Acinetobacter baumannii>64--

Note: The MIC values can vary based on the specific strains and testing conditions. The data presented is a compilation from various studies.[7][8]

Experimental Protocols

1. Preparation of Faropenem Stock Solution

  • Materials: Faropenem analytical powder, appropriate solvent (sterile deionized water or DMSO), sterile microcentrifuge tubes, 0.22 µm syringe filter.

  • Procedure:

    • Accurately weigh the Faropenem powder.

    • Dissolve the powder in a suitable solvent to create a high-concentration stock solution. The choice of solvent should be based on the solubility of the faropenem powder.[1] If DMSO is used, ensure the final concentration in the test wells does not exceed 1%, as higher concentrations can be inhibitory to some bacteria.[1]

    • Aseptically prepare the stock solution. If the powder is not sterile, filter-sterilize the stock solution through a 0.22 µm syringe filter.[1]

    • Store the stock solution in small aliquots at -70 °C until use. Avoid repeated freeze-thaw cycles.[1]

2. Preparation of Bacterial Inoculum

  • Materials: 18-24 hour bacterial culture on a non-selective agar (B569324) plate, sterile saline, 0.5 McFarland turbidity standard, Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure:

    • Select isolated colonies from an 18- to 24-hour agar plate.[9]

    • Transfer the colonies to a tube containing sterile saline and vortex to create a smooth suspension.[1]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a nephelometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[1][7][9]

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[1][9]

3. Broth Microdilution Procedure

  • Materials: Sterile 96-well microtiter plates, prepared Faropenem working solution, sterile CAMHB, prepared bacterial inoculum, adhesive plate seals.

  • Procedure:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[1][7]

    • Add 100 µL of the faropenem working solution (at twice the desired highest concentration) to the first column of wells.[1][7]

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process down the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

    • The final volume in each well should be 100 µL. One column should be reserved for a growth control (broth and inoculum only) and another for a sterility control (broth only).

    • Inoculate each well (except the sterility control wells) with the standardized bacterial inoculum, resulting in a final volume of approximately 110-200 µL depending on the specific protocol and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[1]

    • Seal the plates with an adhesive film or place them in a plastic bag to prevent evaporation.[1]

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[1][3][7]

4. Reading and Interpreting Results

  • Procedure:

    • After incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of faropenem at which there is no visible growth (i.e., the well is clear).[1][3]

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

    • An ELISA plate reader can be used for automated reading of the results.[7]

Mandatory Visualizations

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP binds to and inactivates CellWall Peptidoglycan Cell Wall Synthesis Lysis Cell Lysis and Death CellWall->Lysis disruption leads to

Caption: Faropenem's mechanism of action.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare Faropenem Stock Solution E Perform Serial Dilution of Faropenem A->E B Prepare 0.5 McFarland Bacterial Inoculum C Dilute Inoculum to ~5x10^5 CFU/mL B->C F Inoculate Wells with Standardized Bacteria C->F D Dispense Broth in 96-Well Plate D->E E->F G Incubate at 35°C for 16-20h F->G H Read MIC (Lowest concentration with no visible growth) G->H

Caption: Broth microdilution workflow.

References

Time-Kill Curve Assay for Faropenem Sodium Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill curve assays to evaluate the in vitro bactericidal or bacteriostatic activity of Faropenem sodium hydrate. Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem (B1263517) class. It exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Time-kill assays are crucial for characterizing the pharmacodynamic properties of antimicrobial agents, offering insights into the rate and extent of their activity against various pathogens.

Principle of the Time-Kill Curve Assay

The time-kill curve assay is a dynamic method used to assess the effect of an antimicrobial agent on a bacterial population over time. A standardized inoculum of a test microorganism is exposed to various concentrations of the antimicrobial agent, typically multiples of its Minimum Inhibitory Concentration (MIC). At specified time intervals, the number of viable bacteria is determined by plating serial dilutions and counting the resulting colony-forming units (CFU/mL). The data is then plotted as log10 CFU/mL versus time, providing a visual representation of the antimicrobial's activity. An agent is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic agent results in a <3-log10 reduction.[3][4]

Mechanism of Action of Faropenem

Faropenem, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2][5] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[1][2][6] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Faropenem has demonstrated stability against many common β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics.

UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Pentapeptide Pentapeptide UDP_NAM->Pentapeptide Addition Lipid_I Lipid I Pentapeptide->Lipid_I Transfer to Bactoprenol Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Lipid_II_mem Lipid II Lipid_II->Lipid_II_mem Translocation Nascent_PG Nascent Peptidoglycan Lipid_II_mem->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) PBPs->Nascent_PG Faropenem Faropenem Faropenem->PBPs Inhibition cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Faropenem Stock Solution B Determine MIC of Test Organism A->B C Prepare Bacterial Inoculum (0.5 McFarland) B->C D Dilute Inoculum to ~5 x 10^5 CFU/mL C->D E Add Faropenem at Varying MIC Multiples (e.g., 0.25x, 1x, 4x, 16x MIC) D->E F Include Growth Control (No Antibiotic) D->F G Incubate at 35-37°C (with shaking if aerobic) E->G F->G H Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) G->H I Perform Serial Dilutions H->I J Plate Dilutions on Agar I->J K Incubate Plates (18-24h) J->K L Count Colonies and Calculate CFU/mL K->L M Plot log10 CFU/mL vs. Time L->M

References

Application Notes and Protocols for Faropenem Sodium Hydrate in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of faropenem (B194159) sodium hydrate (B1144303) in various murine infection models. Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem (B1263517) subclass, demonstrating potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Murine models are crucial for the preclinical evaluation of its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Data Presentation

Table 1: Pharmacokinetic Parameters of Faropenem in BALB/c Mice

This table summarizes the key pharmacokinetic parameters of faropenem following a single intraperitoneal (i.p.) administration in female BALB/c mice.[4]

Dose (mg/kg, i.p.)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Half-life (h)
2.54.87[5][6]0.0831.16[5][6]0.23
1022.6[5][6]0.0834.80[5][6]0.25
11.716.7[5][6]-5.24[5][6]-
4071.1[5][6]0.08322.1[5][6]0.27
160234[5][6]0.08366.2[5][6]0.28

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: In Vivo Efficacy of Faropenem in Murine Infection Models

This table outlines the efficacy of faropenem in different murine infection models, detailing the pathogen, dosing regimen, and key outcomes.

Animal ModelPathogenFaropenem Dosing RegimenKey Efficacy Endpoint(s)Outcome
Murine Inhalation ModelBacillus anthracis (Ames strain)10, 20, 40, and 80 mg/kg/day (i.p.) at 4-, 6-, and 12-hour intervals for 14 days.[5][6][7]SurvivalSignificant dose-dependent survival.[5][6][7]
Murine Pneumonia ModelStreptococcus pneumoniae10, 20, 40 mg/kg (oral gavage or i.p.), once or twice daily.[1]Reduction in bacterial load in lungs, survival.Effective in reducing bacterial burden and improving survival.
Neutropenic Murine Thigh Infection ModelVarious pathogensVaries depending on the pathogen.Reduction in bacterial load in thigh muscle.Demonstrates efficacy against a range of bacteria.
Murine Subcutaneous Abscess ModelVarious pathogensVaries depending on the pathogen.Reduction in abscess size, weight, and bacterial load.Effective in treating localized soft tissue infections.[4]
Table 3: Pharmacodynamic Targets of Faropenem against Bacillus anthracis

This table presents the pharmacodynamic parameters that correlate with the efficacy of faropenem in the murine inhalation anthrax model.[4] The percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (f%T>MIC) showed the strongest correlation with survival.[5][6][7]

PD ParameterValueCorrelation (R²)Efficacy Endpoint
f%T>MIC10.6%0.967[5][6][7]ED50 (50% Survival)
13.4%ED90 (90% Survival)
16.4%ED99 (99% Survival)
fAUC/MIC-Minimal Correlation-
fCmax/MIC-Minimal Correlation-

ED: Effective Dose

Experimental Protocols

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice to evaluate the in vivo efficacy of faropenem.[1]

Materials:

  • Streptococcus pneumoniae strain (e.g., penicillin-resistant strain)

  • Tryptic Soy Broth (TSB)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Mice (e.g., BALB/c)

  • Anesthetic (e.g., isoflurane)

  • Faropenem sodium hydrate

  • Vehicle for drug administration (e.g., sterile saline)

  • Equipment for intranasal or intratracheal administration

  • Equipment for euthanasia and tissue collection

Procedure:

  • Bacterial Preparation: Culture the desired S. pneumoniae strain to mid-log phase in TSB. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).[1]

  • Infection Induction: Anesthetize the mice. For intranasal instillation, gently instill 20-50 µL of the bacterial suspension into the nares.[1] For intratracheal aerosolization, use a specialized apparatus to deliver a fine mist of the bacterial suspension directly into the lungs.[1]

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), randomize the mice into treatment and control groups.[1] Administer faropenem (e.g., 10, 20, 40 mg/kg) via oral gavage or intraperitoneal injection. The control group should receive the vehicle.[1]

  • Monitoring and Endpoints: Monitor the mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy).[1] At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group.[1]

  • Bacterial Load Quantification: Aseptically remove the lungs and homogenize them in sterile PBS.[1] Perform serial dilutions of the lung homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of lung tissue.[1]

Protocol 2: Murine Inhalation Anthrax Model for Post-Exposure Prophylaxis

This protocol is designed to assess the efficacy of faropenem as a post-exposure prophylaxis against Bacillus anthracis.[2][5][8]

Materials:

  • Bacillus anthracis spores (Ames strain)

  • Aerosol exposure chamber

  • Female BALB/c mice

  • This compound

  • Vehicle (sterile saline)

  • Positive control (e.g., ciprofloxacin)

  • Equipment for intraperitoneal injection

  • Personal Protective Equipment (PPE) and appropriate biosafety containment

Procedure:

  • Infection: Expose mice to an aerosolized dose of B. anthracis spores, for example, at 100 times the 50% lethal dose (LD50).[5][6][7][8]

  • Treatment Initiation: Begin treatment 24 hours post-challenge.[5][6][7][8]

  • Drug Administration: Administer faropenem intraperitoneally at various total daily doses (e.g., 10, 20, 40, and 80 mg/kg/day) fractionated into different dosing intervals (e.g., every 4, 6, or 12 hours) for 14 days.[4][5][6][7] Administer vehicle to the negative control group and ciprofloxacin (B1669076) to the positive control group.

  • Efficacy Assessment: Monitor the primary endpoint of survival daily for a defined period (e.g., 27 days).[2][8]

Protocol 3: Pharmacokinetic Study of Faropenem in Mice

This protocol details the procedure for determining the pharmacokinetic profile of faropenem in mice.[1][5]

Materials:

  • This compound

  • Mice (e.g., BALB/c)

  • Equipment for intraperitoneal administration

  • Equipment for blood collection (e.g., retro-orbital sinus, cardiac puncture)

  • Anticoagulant (e.g., EDTA, heparin)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Drug Administration: Administer a single intraperitoneal dose of faropenem to a cohort of mice.[5] Doses can range from 2.5 to 160 mg/kg.[5][6][7]

  • Blood Sampling: At various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours), collect blood samples from a subset of mice at each time point (typically 3 mice per time point).[1][5]

  • Plasma Preparation: Process the blood to obtain plasma and store at -70°C until analysis.[1][5]

  • Drug Concentration Analysis: Measure the concentration of faropenem in the plasma samples using a validated analytical method.

  • Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[1]

Visualizations

experimental_workflow_pneumonia cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis bacterial_prep Bacterial Preparation (S. pneumoniae) infection Infection Induction (Intranasal/Intratracheal) bacterial_prep->infection animal_acclimation Animal Acclimation (BALB/c Mice) animal_acclimation->infection randomization Randomization to Treatment Groups infection->randomization faropenem_admin Faropenem Administration (Oral/IP) randomization->faropenem_admin control_admin Vehicle Control Administration randomization->control_admin monitoring Daily Monitoring (Weight, Clinical Score) faropenem_admin->monitoring control_admin->monitoring euthanasia Euthanasia at Predetermined Timepoints monitoring->euthanasia sample_collection Sample Collection (Lungs, Blood) euthanasia->sample_collection endpoint_analysis Endpoint Analysis (Bacterial Load, Histopathology) sample_collection->endpoint_analysis

Caption: Workflow for Murine Pneumonia Model.

signaling_pathway_pkpd cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dose Faropenem Dose (mg/kg) absorption Absorption & Distribution dose->absorption Administration (i.p., oral) plasma_conc Plasma Concentration (Cmax, AUC) absorption->plasma_conc elimination Metabolism & Excretion (Half-life) plasma_conc->elimination pkpd_index PK/PD Index (f%T>MIC) plasma_conc->pkpd_index mic Minimum Inhibitory Concentration (MIC) mic->pkpd_index efficacy Efficacy (Survival, Bacterial Eradication) pkpd_index->efficacy correlates with

Caption: PK/PD Relationship of Faropenem.

References

Application Note: Quantification of Faropenem Sodium Hydrate using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Faropenem is a broad-spectrum, beta-lactamase resistant, beta-lactam antibiotic belonging to the penem (B1263517) group.[1] It is active against both Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of Faropenem sodium hydrate (B1144303) in bulk drug and pharmaceutical formulations is crucial for quality control and stability testing. This application note describes a simple, sensitive, specific, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Faropenem sodium hydrate. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Chemical Properties of this compound

PropertyValue
Chemical Name(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, monosodium salt, hydrate
CAS Number122547-49-3
Molecular FormulaC₁₂H₁₄NNaO₅S · xH₂O[1]
Molecular Weight307.30 g/mol (anhydrous basis)[1]
SolubilitySoluble in water (≥20 mg/mL)[1][6]
AppearanceWhite to light brown powder[1][6]

Chromatographic Conditions

A robust and efficient chromatographic separation was achieved using the following conditions:

ParameterCondition
Instrument Waters HPLC system with UV detector or equivalent
Column Inertsil C18 (150 mm x 4.6 mm, 5 µm)[2][7]
Mobile Phase Phosphate (B84403) buffer : Methanol (55:45 v/v)
Flow Rate 1.0 mL/min[2]
Detection Wavelength 316 nm[2][7]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 10 minutes

Experimental Protocol

1. Preparation of Mobile Phase (Phosphate Buffer : Methanol, 55:45 v/v)

  • Phosphate Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired buffer concentration (e.g., 20 mM). Adjust the pH to a suitable value (e.g., 3.5) using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 550 mL of the prepared phosphate buffer with 450 mL of HPLC grade methanol. Degas the mixture by sonication for 15-20 minutes.

2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh about 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the mobile phase and mix well.

3. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 80-600 µg/mL.[2][7]

4. Preparation of Sample Solution (Tablet Formulation)

  • Weigh and powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Faropenem and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

5. System Suitability

Before starting the analysis, inject the standard solution (e.g., 280 µg/mL) six times to check for system suitability. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas Not more than 2.0%

6. Analysis Procedure

  • Inject the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines, and the results are summarized below.

Linearity

The method was found to be linear over the concentration range of 80-600 µg/mL.[2][7]

ParameterResult
Concentration Range 80-600 µg/mL
Correlation Coefficient (r²) > 0.999

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies at three different concentration levels.

Concentration Level% Recovery
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%

Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day).

Precision Type% RSD
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
LOD 2.22 µg/mL[8]
LOQ 7.44 µg/mL[8]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant change in chromatogram
Mobile Phase Composition (± 2%) No significant change in chromatogram
Detection Wavelength (± 2 nm) No significant change in chromatogram

Workflow and Process Diagrams

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Method Development and Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Documentation and Implementation A Literature Review & Compound Characterization B Define Method Objectives (e.g., Assay, Impurity Profiling) A->B C Procure Standards, Reagents, and Columns B->C D Initial Chromatographic Condition Screening (Column, Mobile Phase, Wavelength) C->D E Optimization of Mobile Phase (pH, Organic Ratio) D->E F Optimization of Flow Rate and Column Temperature E->F G Finalized Chromatographic Method F->G H System Suitability Testing G->H I Validation Parameter Assessment (Linearity, Accuracy, Precision) H->I J LOD & LOQ Determination I->J K Robustness & Stability Studies J->K L Validated HPLC Method K->L M Prepare Validation Report L->M N Write Standard Operating Procedure (SOP) M->N O Routine Analysis and Quality Control N->O

Caption: Workflow for HPLC Method Development and Validation.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis and Quantification prep Preparation analysis Analysis data Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Test prep_mobile->sys_suit prep_std Prepare Standard Solutions prep_std->sys_suit prep_sample Prepare Sample Solutions injection Inject Samples and Standards prep_sample->injection sys_suit->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_int Peak Integration and Area Measurement chrom_acq->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve quant Quantify Analyte Concentration cal_curve->quant report Generate Report quant->report

Caption: Experimental Workflow for Faropenem Quantification.

References

Application Notes and Protocols for Faropenem Sodium Hydrate in Treating Experimental Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of faropenem (B194159) sodium hydrate (B1144303) in preclinical experimental models of respiratory tract infections (RTIs). This document details the mechanism of action, in vitro activity, and standardized protocols for evaluating the in vivo efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of faropenem against key respiratory pathogens.

Introduction

Faropenem is a broad-spectrum, orally available β-lactam antibiotic belonging to the penem (B1263517) class.[1][2] It demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including common causative agents of community-acquired RTIs.[1] Notably, it is effective against Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, and Moraxella catarrhalis.[3][4] Faropenem's stability against many β-lactamases makes it a promising candidate for treating infections caused by resistant bacteria.[3][5]

Mechanism of Action

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][6] The core mechanism involves the irreversible acylation of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the final steps of peptidoglycan synthesis.[7][8] By binding to the active site of PBPs, faropenem inhibits their transpeptidase activity, preventing the crucial cross-linking of peptidoglycan chains.[1][6] This disruption leads to a loss of cell wall integrity, ultimately causing bacterial cell lysis and death.[7]

Faropenem Faropenem PBPs Penicillin-Binding Proteins (PBPs) Faropenem->PBPs Binds to & Inhibits Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Faropenem->Transpeptidation Blocks PBPs->Transpeptidation CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of Faropenem.

In Vitro Activity of Faropenem

The following tables summarize the in vitro susceptibility of key respiratory pathogens to faropenem, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Faropenem against Streptococcus pneumoniae

Penicillin SusceptibilityFaropenem MIC₅₀ (µg/mL)Faropenem MIC₉₀ (µg/mL)
Susceptible≤0.0080.008[3]
Intermediate0.120.25[1]
Resistant0.251[1][3]
Data compiled from studies on U.S. isolates.[1]

Table 2: In Vitro Activity of Faropenem against Haemophilus influenzae and Moraxella catarrhalis

Organismβ-Lactamase StatusFaropenem MIC₅₀ (µg/mL)Faropenem MIC₉₀ (µg/mL)
H. influenzaePositive0.50.5[1][3]
Negative11[1][3]
M. catarrhalisPositive0.250.5[1][3]
Negative0.120.12[1][3]
Data compiled from studies on U.S. isolates.[1]

Experimental Protocols

The following protocols are adapted from established murine models of bacterial pneumonia and can be used to evaluate the in vivo efficacy of faropenem.

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice using S. pneumoniae and subsequent treatment with faropenem.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Streptococcus pneumoniae strain (e.g., a clinical isolate or a reference strain like TIGR4)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Faropenem sodium hydrate

  • Vehicle for faropenem administration (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Gavage needles or intraperitoneal (IP) injection supplies

  • Equipment for euthanasia and tissue collection

Acclimatization Animal Acclimatization (≥ 7 days) Infection Infection Induction (Intranasal/Intratracheal) Acclimatization->Infection BacterialPrep Bacterial Preparation (S. pneumoniae culture) BacterialPrep->Infection Randomization Randomization to Treatment Groups Infection->Randomization Treatment Faropenem Administration Randomization->Treatment Monitoring Monitoring & Endpoints (Survival, Bacterial Load, Histopathology) Treatment->Monitoring

Caption: Experimental workflow for a murine pneumonia model.

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for a minimum of 7 days prior to the experiment.[1]

  • Bacterial Preparation: Culture the desired S. pneumoniae strain to mid-log phase in TSB. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The inoculum concentration may need to be optimized depending on the bacterial strain and mouse strain used.[1]

  • Infection Induction: Anesthetize the mice using a suitable anesthetic. Induce pneumonia by intranasal or intratracheal administration of the bacterial suspension.[1]

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), randomize the mice into treatment and control groups. Administer faropenem (e.g., 10, 20, 40 mg/kg) via oral gavage or IP injection. The dosing regimen (e.g., once or twice daily) should be based on the pharmacokinetic properties of faropenem in mice. The control group should receive the vehicle used to dissolve/suspend the faropenem.[1]

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for a predetermined period (e.g., 14-21 days) and record survival.

    • Bacterial Load: At selected time points, euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden.

    • Histopathology: Collect lung tissue for histopathological analysis to assess the extent of inflammation and tissue damage.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell influx and cytokine levels.[1]

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Murine Lung Infection Model

This protocol outlines the procedures for determining the PK/PD parameters of faropenem in a murine lung infection model.

Materials:

  • Infected mice (as described in Protocol 1)

  • This compound

  • Equipment for blood collection (e.g., retro-orbital sinus, cardiac puncture)

  • Anticoagulant (e.g., EDTA, heparin)

  • Centrifuge for plasma separation

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Pharmacokinetic Study:

    • Administer a single dose of faropenem to a cohort of infected mice. Doses can range from 2.5 to 160 mg/kg via intraperitoneal administration.[9][10]

    • Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours).[10]

    • Process the blood to obtain plasma and store at -70°C until analysis.[10]

    • Measure the concentration of faropenem in the plasma samples using a validated analytical method.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life.[1]

  • Pharmacodynamic Study:

    • Establish a lung infection in multiple groups of mice.

    • Treat the mice with a range of faropenem doses and dosing intervals (e.g., 10, 20, 40, 80 mg/kg/day administered every 4, 6, or 12 hours) starting at 24 hours post-challenge.[9]

    • Monitor survival rates over a defined period (e.g., 14 days).[9]

    • At the end of the study, determine the bacterial burden in the lungs of surviving animals.

  • PK/PD Integration and Analysis:

    • Correlate the pharmacokinetic parameters (e.g., %fT>MIC, fAUC/MIC, fCmax/MIC) with the pharmacodynamic outcomes (e.g., survival, change in bacterial load).

    • A sigmoid Emax model can be used to fit the survival data and determine the effective dose (ED₅₀, ED₉₀, ED₉₉).[1] For B. anthracis in a murine inhalation model, the f%T>MIC demonstrated the strongest correlation with survival.[9]

Infection Establish Lung Infection in Mice PK_Study Pharmacokinetic Study (Single Dose, Blood Sampling) Infection->PK_Study PD_Study Pharmacodynamic Study (Multiple Doses, Survival/Bacterial Load) Infection->PD_Study PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, Half-life) PK_Study->PK_Analysis PD_Analysis Determine PD Endpoints (Survival Rates, Bacterial Reduction) PD_Study->PD_Analysis Integration PK/PD Integration & Analysis (Correlate Exposure with Efficacy) PK_Analysis->Integration PD_Analysis->Integration

Caption: PK/PD study workflow.

References

Application Notes and Protocols for Agar Dilution Susceptibility Testing of Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem (B1263517) class. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Faropenem demonstrates activity against a wide range of Gram-positive and Gram-negative aerobes and anaerobes and is notably stable against hydrolysis by many β-lactamases.[1] Accurate in vitro susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the development of resistance.

The agar (B569324) dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] This document provides a detailed protocol for performing agar dilution susceptibility testing for Faropenem sodium hydrate (B1144303), guidance on data interpretation, and a summary of its in vitro activity against various clinical isolates.

Data Presentation: In Vitro Activity of Faropenem

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Faropenem against a variety of clinically significant bacteria. It is important to note that as of late 2025, specific clinical breakpoints for Faropenem have not been established by major international standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The data presented here reflect the intrinsic activity of the compound.

Table 1: In Vitro Activity of Faropenem against Gram-Positive Aerobes

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Staphylococcus aureus (Methicillin-susceptible)-0.12-
Streptococcus pneumoniae--≤0.06 - 1
Streptococcus pyogenes (Group A)-≤0.12-
Streptococcus agalactiae (Group B)-≤0.12-
Enterococcus faecalis18-

Data compiled from multiple sources.[3][4][5]

Table 2: In Vitro Activity of Faropenem against Gram-Negative Aerobes

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli0.51 - 2-
Klebsiella pneumoniae0.51 - 2-
Haemophilus influenzae0.51-
Moraxella catarrhalis0.120.5-
Proteus mirabilis24-
Enterobacter spp.2 - 84 - 32-

Data compiled from multiple sources.[3][4]

Table 3: In Vitro Activity of Faropenem against Anaerobic Bacteria

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Gram-negative anaerobes (All)0.121
Bacteroides fragilis group0.12-
Gram-positive anaerobes (All)0.251

Data compiled from a study on 462 anaerobic bacterial strains.[6]

Table 4: Quality Control (QC) Ranges for Faropenem

Quality Control StrainMethodExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213Agar Diffusion (Ezy MIC™ Strip)0.03 - 0.12

Note: Official CLSI/EUCAST QC ranges for Faropenem are not yet established. The range provided is from a commercial product and serves as a reference. Laboratories should establish their own internal QC ranges based on CLSI/EUCAST guidelines.[7][8]

Experimental Protocols

Agar Dilution Method for Faropenem MIC Determination

This protocol is based on established guidelines for antimicrobial susceptibility testing.[1][9]

1. Materials

  • Faropenem sodium hydrate analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile deionized water or other suitable solvent

  • Sterile petri plates (100 mm or 150 mm)

  • Sterile test tubes and pipettes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator) or micropipette

  • Water bath (45-50°C)

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213)

2. Preparation of Faropenem Stock Solution

  • Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL), accounting for the potency of the powder.

  • Aseptically weigh the required amount of Faropenem powder and dissolve it in a small volume of sterile deionized water. Ensure complete dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared from sterile powder.

  • The stock solution can be stored in aliquots at -70°C. Avoid repeated freeze-thaw cycles.

3. Preparation of Faropenem-Agar Plates

  • Prepare serial two-fold dilutions of the Faropenem stock solution in sterile deionized water to achieve concentrations that are 10 times the final desired concentrations in the agar plates.

  • Melt MHA and allow it to equilibrate in a 45-50°C water bath.

  • For each desired final concentration, add 2 mL of the corresponding Faropenem working solution to 18 mL of molten MHA in a sterile tube. This creates a 1:10 dilution of the antibiotic.[3]

  • Mix the agar and antibiotic solution thoroughly by gentle inversion to avoid air bubbles.

  • Pour the mixture into sterile petri plates to a uniform depth of 4 mm.[1]

  • Allow the agar to solidify completely at room temperature on a level surface.

  • Prepare a drug-free control plate (growth control) containing only MHA.

  • Plates should be used on the day of preparation.

4. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Within 15 minutes of preparation, dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot. This is typically a 1:10 dilution of the 0.5 McFarland suspension.[1][10]

5. Inoculation of Agar Plates

  • Using an inoculum replicating device or a micropipette, spot-inoculate 1-2 µL of the diluted bacterial suspension onto the surface of each Faropenem-containing agar plate and the growth control plate.[7]

  • Start with the lowest concentration and proceed to the highest concentration to minimize antibiotic carryover.

  • Allow the inoculum spots to be completely absorbed into the agar before inverting the plates.

6. Incubation

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

7. Reading and Interpretation of Results

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the organism. A single colony or a faint haze should be disregarded.[10]

  • The growth control plate should show confluent growth.

  • Concurrently test a reference QC strain with a known Faropenem MIC range to ensure the validity of the test run.[1]

Visualization of Experimental Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results stock_sol Prepare Faropenem Stock Solution serial_dil Perform Serial Dilutions of Faropenem stock_sol->serial_dil plate_prep Prepare Faropenem-Agar Plates (1 part drug: 9 parts agar) serial_dil->plate_prep mha_prep Prepare and Melt Mueller-Hinton Agar mha_prep->plate_prep inoculation Spot Inoculate Plates with Standardized Bacteria plate_prep->inoculation inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum inoculum_dil Dilute Inoculum for Spotting (10^4 CFU/spot) inoculum_prep->inoculum_dil inoculum_dil->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read Plates for Visible Growth incubation->reading mic_det Determine MIC: Lowest concentration with no visible growth reading->mic_det

References

Application Notes and Protocols: Evaluating Faropenem Sodium Hydrate in a Neutropenic Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a neutropenic thigh infection model to evaluate the in vivo efficacy of Faropenem (B194159) sodium hydrate (B1144303). This model is a standardized and widely used pre-clinical tool for assessing the pharmacokinetics and pharmacodynamics (PK/PD) of antimicrobial agents against various bacterial pathogens.[1][2][3][4]

Faropenem is an oral penem (B1263517) with broad-spectrum activity against many Gram-positive and Gram-negative aerobes and anaerobes.[5] It is stable against many common β-lactamases, making it a promising candidate for treating infections caused by resistant organisms.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro activity of faropenem against key respiratory and other pathogens, as well as its in vivo pharmacokinetic and pharmacodynamic parameters from a murine model.

Table 1: In Vitro Activity of Faropenem Against Streptococcus pneumoniae

Penicillin SusceptibilityNumber of IsolatesFaropenem MIC50 (µg/mL)Faropenem MIC90 (µg/mL)
SusceptibleNot SpecifiedNot Specified0.008
IntermediateNot SpecifiedNot Specified0.25
Resistant493Not Specified1

Data sourced from a study of 4,725 S. pneumoniae isolates collected from 273 U.S. laboratories in 1999.[7][8]

Table 2: In Vitro Activity of Faropenem Against Other Selected Pathogens

Organismβ-lactamase StatusNumber of IsolatesFaropenem MIC50 (µg/mL)Faropenem MIC90 (µg/mL)
Haemophilus influenzaePositiveNot SpecifiedNot Specified0.5
Haemophilus influenzaeNegativeNot SpecifiedNot Specified1
Moraxella catarrhalisPositiveNot SpecifiedNot Specified0.5
Moraxella catarrhalisNegativeNot SpecifiedNot Specified0.12
Escherichia coli (with ESBLs)PositiveNot Specified0.5-1 (Modal)>2 (for 5%)
Klebsiella spp. (with ESBLs)PositiveNot Specified0.5-1 (Modal)>2 (for 6%)

Data for H. influenzae and M. catarrhalis from a 1999 U.S. surveillance study.[7][8] Data for E. coli and Klebsiella spp. from a 2004 study in South-East England.[9][10]

Table 3: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Faropenem

ParameterValueModel SystemPathogen
f%T>MIC for Stasis 13.9% (mean)Neutropenic murine thigh infectionStreptococcus pneumoniae (13 strains)
f%T>MIC for ED50 10.6%Murine postexposure prophylaxis inhalationBacillus anthracis
f%T>MIC for ED90 13.4%Murine postexposure prophylaxis inhalationBacillus anthracis
f%T>MIC for ED99 16.4%Murine postexposure prophylaxis inhalationBacillus anthracis

f%T>MIC: Cumulative percentage of a 24-hour period that the free-drug concentration exceeds the MIC under steady-state pharmacokinetic conditions.[6] ED: Effective Dose.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a neutropenic thigh infection model to evaluate Faropenem sodium hydrate.

Animal Model and Husbandry
  • Animal Species: Specific pathogen-free, female ICR (CD-1) or BALB/c mice, 5-6 weeks old.

  • Housing: Animals should be housed in sterile, filtered cages with access to sterile food and water ad libitum. A 12-hour light/dark cycle should be maintained.

  • Acclimatization: Allow animals to acclimatize for at least 3-5 days before the start of the experiment.

Induction of Neutropenia

Neutropenia is induced to mimic the immunocompromised state of certain patient populations and to ensure that the observed antimicrobial effect is primarily due to the drug's activity.[2][4]

  • Agent: Cyclophosphamide (B585).

  • Dosing Regimen: Administer cyclophosphamide intraperitoneally (i.p.). A common regimen is two doses: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[11]

  • Verification (Optional): Neutropenia (<100 neutrophils/µL) can be confirmed by analyzing blood samples from a satellite group of animals.

Inoculum Preparation
  • Bacterial Strains: Select clinically relevant strains with known faropenem MICs (e.g., Streptococcus pneumoniae, Staphylococcus aureus, or β-lactamase-producing Escherichia coli).

  • Culture: Grow the bacterial strain overnight on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood for S. pneumoniae).

  • Suspension: Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10^7 CFU/mL. The concentration should be confirmed by serial dilution and plating.

Thigh Infection Procedure
  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Infection: Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[11] This will result in an initial inoculum of approximately 1 x 10^6 CFU/thigh.

This compound Administration
  • Preparation: Prepare dosing solutions of this compound in a suitable vehicle (e.g., sterile saline).

  • Timing: Initiate treatment 2 hours post-infection.

  • Dosing Regimen: Administer Faropenem via the desired route (e.g., intraperitoneal or oral gavage). The total daily dose should be fractionated to simulate human dosing regimens and to determine the PK/PD driver. For example, total daily doses of 10, 20, 40, and 80 mg/kg can be administered at 4, 6, or 12-hour intervals.[6]

  • Control Groups: Include a vehicle control group (no treatment) and a positive control group (an antibiotic with known efficacy against the test organism).

Assessment of Efficacy
  • Endpoint: The primary endpoint is the bacterial load in the thigh muscle at 24 hours post-treatment initiation.

  • Procedure:

    • At 24 hours, euthanize the mice via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Aseptically remove the infected thigh muscle and weigh it.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate onto appropriate agar media.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the CFU per gram of thigh tissue.

  • Data Analysis: The efficacy of Faropenem is determined by the reduction in bacterial load (log10 CFU/g of tissue) compared to the vehicle control group at the start of therapy.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (3-5 days) neutropenia Induce Neutropenia (Cyclophosphamide) acclimatize->neutropenia infect Thigh Infection (IM Injection) neutropenia->infect inoculum Prepare Bacterial Inoculum inoculum->infect treat Administer Faropenem (2h post-infection) infect->treat euthanize Euthanize Mice (24h post-treatment) treat->euthanize homogenize Homogenize Thigh Tissue euthanize->homogenize plate Serial Dilution & Plating homogenize->plate count Colony Counting (CFU/g) plate->count analyze Data Analysis count->analyze

Caption: Workflow for the neutropenic thigh infection model.

Signaling Pathway: Beta-Lactam Mechanism of Action

G faropenem Faropenem (Beta-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) faropenem->pbp Binds to & Inhibits crosslinking Cell Wall Cross-linking pbp->crosslinking Catalyzes peptidoglycan Peptidoglycan Synthesis peptidoglycan->crosslinking Precursor for lysis Bacterial Cell Lysis crosslinking->lysis Inhibition leads to

References

Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic Studies of Faropenem in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Faropenem (B194159), a broad-spectrum oral β-lactam antibiotic, derived from studies in various animal models. The included data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and optimize dosing regimens of this antibiotic.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize key quantitative data from PK/PD studies of Faropenem in murine and canine models. This structured format allows for easy comparison of the drug's behavior across different species and dosing regimens.

Table 1: Pharmacokinetic Parameters of Faropenem in Female BALB/c Mice Following a Single Intraperitoneal (i.p.) Administration
Dose (mg/kg)Cmax (μg/mL)Tmax (h)AUC₀-∞ (μg·h/mL)Half-life (t½) (h)
2.54.87~0.081.16~0.19
1022.6~0.084.80~0.19
11.716.7~0.085.24~0.19
4071.1~0.0822.1~0.19
160234~0.0866.20.5 (second elimination phase)
Data adapted from a study evaluating Faropenem in a murine model of Bacillus anthracis inhalation postexposure prophylaxis.[1][2]
Table 2: Urinary Pharmacokinetics of Faropenem in Healthy Dogs Following a Single Oral Administration of 5 mg/kg
Time Interval (h)Mean Urinary Concentration (μg/mL)Mean Urinary Excretion (%)
0 - 4584 ± 26325.3 ± 5.9
4 - 8246 ± 8834.3 ± 7.4
8 - 1223 ± 5.235.5 ± 7.2
Data from a pilot study assessing urinary PK/PD profiles against extended-spectrum β-lactamase-producing Escherichia coli.[3][4][5][6][7]
Table 3: Pharmacodynamic Targets for Faropenem Against Bacillus anthracis in a Murine Inhalation Model
PD ParameterEfficacy EndpointValueCorrelation (R²)
f%T>MICED₅₀ (50% Survival)10.6%0.967
ED₉₀ (90% Survival)13.4%
ED₉₉ (99% Survival)16.4%
fAUC/MIC-Minimal Correlation-
fCmax/MIC-Minimal Correlation-
f%T>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC).[1][2][8]*

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Murine Model of Bacillus anthracis Inhalation Postexposure Prophylaxis

This model is crucial for evaluating the efficacy of antibiotics against biothreat agents and respiratory pathogens.

Objective: To determine the PK/PD relationship of Faropenem for postexposure prophylaxis against inhalational anthrax.

Materials:

  • Female BALB/c mice[1][2]

  • Bacillus anthracis (Ames strain) spores[1][2]

  • Aerosol exposure system

  • Faropenem sodium for injection[1]

  • Sterile saline

  • Appropriate caging and biosafety facilities

Protocol:

  • Infection: Expose mice to an aerosol of B. anthracis spores at a dose calculated to be 100 times the 50% lethal dose (LD₅₀).[1][2][8]

  • Treatment Initiation: Begin administration of Faropenem or vehicle control 24 hours after the challenge.[1][2][8]

  • Dosing Regimen: Administer Faropenem intraperitoneally (i.p.) at various total daily doses (e.g., 10, 20, 40, and 80 mg/kg/day).[1][2][8] Fractionate the total daily dose into different dosing intervals (e.g., every 4, 6, or 12 hours) to evaluate the impact of the dosing schedule on efficacy.[1][2][8] The treatment duration is typically 14 days.[1][2][8]

  • Controls: Include a negative control group receiving vehicle (sterile saline) and a positive control group receiving a standard-of-care antibiotic like ciprofloxacin.

  • Efficacy Endpoint: Monitor the survival of the animals daily for a period of at least 27 days.[2]

  • Pharmacokinetic Analysis: In a separate cohort of uninfected mice, administer single i.p. doses of Faropenem (e.g., 2.5, 10, 40, 160 mg/kg).[1][2] Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours) post-administration.[1] Process blood to plasma and store at -70°C until analysis for Faropenem concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Correlate the pharmacokinetic parameters (f%T>MIC, fAUC/MIC, and fCmax/MIC) with the survival data to determine the PK/PD index that best predicts efficacy.

Neutropenic Murine Thigh Infection Model

This is a standard and highly reproducible model used to determine the in vivo efficacy of antimicrobial agents against a variety of pathogens.[9][10][11]

Objective: To determine the PK/PD driver of Faropenem efficacy against a specific bacterial pathogen.

Materials:

  • Female ICR (CD-1) or similar strain mice[10]

  • Cyclophosphamide (B585) for inducing neutropenia[10]

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae, Escherichia coli)

  • Faropenem for administration

  • Sterile saline

  • Thigh tissue homogenizer

  • Bacterial culture media

Protocol:

  • Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide i.p. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10]

  • Infection: Two hours before initiating antibiotic therapy, inject 0.1 mL of a mid-logarithmic phase bacterial suspension (e.g., 10⁶ - 10⁷ CFU/mL) into the thigh muscle of the mice.

  • Treatment: Initiate Faropenem treatment at various total daily doses, fractionated into different dosing intervals (e.g., every 6, 8, 12, or 24 hours) via subcutaneous or intraperitoneal injection.

  • Endpoint Assessment: At 24 hours after the initiation of therapy, euthanize the mice. Aseptically remove the entire thigh muscle and homogenize it in a known volume of sterile saline.

  • Bacterial Load Quantification: Perform serial dilutions of the thigh homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Pharmacokinetic Analysis: Conduct a parallel pharmacokinetic study in infected, neutropenic mice to determine the plasma concentration-time profile of Faropenem.

  • Data Analysis: Correlate the PK/PD indices with the change in bacterial load in the thigh over the 24-hour treatment period to identify the parameter most predictive of efficacy.

Canine Ex Vivo Urinary Pharmacodynamic Model

This model is useful for assessing the bactericidal activity of an antibiotic in the urine, which is particularly relevant for drugs intended to treat urinary tract infections (UTIs).[3][4][5]

Objective: To evaluate the urinary pharmacokinetics and pharmacodynamics of orally administered Faropenem against uropathogens.

Materials:

  • Healthy beagle dogs

  • Faropenem for oral administration (e.g., 5 mg/kg)[3][4][5]

  • Strains of ESBL-producing Escherichia coli or other relevant uropathogens with known Faropenem MICs[3][4][5]

  • Metabolic cages for urine collection

  • Analytical equipment for drug concentration measurement (e.g., LC-MS)

Protocol:

  • Drug Administration: Administer a single oral dose of Faropenem to the dogs.[3][4]

  • Urine Collection: Collect urine samples at specified intervals, for example, every 4 hours for the first 12 hours post-administration.[3][4][5]

  • Measurement of Urinary Drug Concentration: Determine the concentration of Faropenem in the collected urine samples using a validated analytical method.[3]

  • Urinary Bactericidal Titer (UBT) Assay:

    • Prepare standardized inoculums of the test bacterial strains.

    • Serially dilute the collected urine samples.

    • Inoculate each dilution with the bacterial suspension.

    • After incubation, determine the highest dilution of urine that kills 99.9% of the initial bacterial inoculum. This is the UBT.

  • Data Analysis: Correlate the urinary concentration of Faropenem over time with the UBTs for the different bacterial strains. This allows for an assessment of the drug's bactericidal activity in the urinary environment and helps in determining an appropriate dosing interval for treating UTIs.[3]

Visualizations: Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflows and logical relationships described in the protocols.

PK_PD_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study PK_Dosing Administer Single Dose of Faropenem to Animal Models PK_Sampling Collect Blood/Urine Samples at Timed Intervals PK_Dosing->PK_Sampling PK_Analysis Analyze Samples for Drug Concentration (LC-MS/MS) PK_Sampling->PK_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Parameters PK_PD_Integration PK/PD Analysis and Modeling PK_Parameters->PK_PD_Integration PD_Infection Induce Infection in Animal Models PD_Dosing Administer Multiple Dosing Regimens of Faropenem PD_Infection->PD_Dosing PD_Endpoint Assess Efficacy Endpoint (e.g., Survival, Bacterial Load) PD_Dosing->PD_Endpoint PD_Endpoint->PK_PD_Integration Conclusion Determine PK/PD Index (e.g., %T>MIC) & Optimal Dosing PK_PD_Integration->Conclusion

Caption: General workflow for integrating pharmacokinetic and pharmacodynamic studies.

Thigh_Infection_Model Start Start Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Thigh Infection with Bacterial Pathogen Neutropenia->Infection Treatment Initiate Faropenem Treatment (Various Dosing Regimens) Infection->Treatment Euthanasia Euthanize Mice at 24h Treatment->Euthanasia Thigh_Removal Aseptically Remove Thighs Euthanasia->Thigh_Removal Homogenization Homogenize Thigh Tissue Thigh_Removal->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Count Colony-Forming Units (CFU) Plating->CFU_Count Data_Analysis Analyze Bacterial Load Reduction CFU_Count->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the neutropenic murine thigh infection model.

Inhalation_Model_Logic cluster_Exposure Drug Exposure T_gt_MIC Time Above MIC (%T>MIC) Efficacy Survival Outcome in Murine Inhalation Model T_gt_MIC->Efficacy Strong Correlation (R² = 0.967) AUC_MIC AUC/MIC Ratio AUC_MIC->Efficacy Minimal Correlation Cmax_MIC Cmax/MIC Ratio Cmax_MIC->Efficacy Minimal Correlation Conclusion Conclusion: %T>MIC is the primary PK/PD driver for Faropenem against B. anthracis Efficacy->Conclusion

Caption: Logical relationship of PK/PD parameters to efficacy in the murine inhalation model.

References

Application Notes and Protocols for Faropenem Sodium Hydrate Stock Solutions in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faropenem (B194159) is a broad-spectrum, β-lactamase-resistant penem (B1263517) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, making it a critical compound for in vitro and in vivo antibacterial studies.[3][4][5] Proper preparation of Faropenem sodium hydrate (B1144303) stock solutions is paramount for obtaining accurate and reproducible results in various assays, including susceptibility testing and mechanism of action studies. These notes provide detailed protocols for the preparation, storage, and application of Faropenem sodium hydrate solutions.

Physicochemical Properties and Solubility

This compound is typically supplied as a white to light yellow crystalline powder.[6] It is hygroscopic and should be handled accordingly.[2] The solid form is stable for at least four years when stored at -20°C.

Table 1: Solubility of this compound

SolventSolubilityReference
Water (H₂O)≥20 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)Approximately 10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Approximately 5 mg/mL to ≥20 mg/mL[1][7]
Dimethylformamide (DMF)Approximately 1 mg/mL[1]
MethanolSoluble
EthanolSlightly Soluble / Insoluble[6][7]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 2: Storage and Stability of this compound

FormStorage TemperatureConditionsStabilityReference
Solid (Powder)-20°CTightly sealed container, desiccated≥ 4 years[1][8][9]
2-8°CTightly sealed containerNot specified, short-term[10]
Aqueous Stock Solution2-8°CNot recommended for more than one day[1]
Solvent Stock Solution (-80°C)-80°CIn solvent1 year[7]
Solvent Stock Solution (-20°C)-20°CIn solvent1 month[7]

Note: this compound is unstable in solution at high temperatures and is susceptible to degradation.[11][12] It is recommended to prepare fresh aqueous solutions for each experiment.[13] For organic stock solutions, aliquot to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solutions

This protocol is suitable for assays where organic solvents are not desirable.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound powder in a sterile tube.

  • Add the appropriate volume of sterile water or buffer to achieve the desired concentration (e.g., for a 10 mg/mL stock in PBS, add 1 mL of PBS to 10 mg of powder).

  • Vortex thoroughly until the powder is completely dissolved.[1]

  • Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]

Protocol 2: Preparation of Organic Stock Solutions

This protocol is for creating a concentrated stock solution in an organic solvent, which can be further diluted into aqueous media for experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO or DMF

  • Sterile conical tubes with inert gas (e.g., argon or nitrogen)

  • Vortex mixer

Procedure:

  • Equilibrate the this compound container to room temperature.

  • Weigh the desired amount of powder in a sterile tube.

  • Under a stream of inert gas, add the appropriate volume of DMSO or DMF to reach the target concentration (e.g., for a 5 mg/mL stock in DMSO, add 1 mL of DMSO to 5 mg of powder).[1] Purging with an inert gas is recommended.[1]

  • Vortex until fully dissolved.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[7]

Important Consideration: When diluting the organic stock solution into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[1]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of Faropenem that inhibits visible bacterial growth.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Sterile 96-well microtiter plates[14]

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)[13][14]

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213)[14]

  • Incubator (35°C ± 2°C)[14]

Procedure:

  • Prepare a working solution of Faropenem in CAMHB at twice the highest concentration to be tested.[14]

  • Dispense 100 µL of CAMHB into all wells of a 96-well plate.[14]

  • Add 100 µL of the 2x Faropenem working solution to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate. Discard 100 µL from the last column.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 16-20 hours.[14]

  • Determine the MIC by identifying the lowest concentration of Faropenem with no visible bacterial growth.

Diagrams

Mechanism of Action

Faropenem, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[4] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3][15] By binding to and inactivating PBPs, Faropenem disrupts cell wall integrity, leading to bacterial cell lysis and death.[3][15]

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inhibits Peptidoglycan_Precursors Peptidoglycan Precursors Cell_Wall Bacterial Cell Wall Peptidoglycan_Precursors->Cell_Wall Cross-linking by PBPs Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Lysis Weakened

Caption: Faropenem's mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for preparing Faropenem stock solutions and using them in a typical in vitro assay such as an MIC determination.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay (e.g., MIC) weigh 1. Weigh Faropenem Sodium Hydrate Powder dissolve 2. Dissolve in Appropriate Solvent (Aqueous or Organic) weigh->dissolve store 3. Aliquot & Store (if applicable) dissolve->store serial_dilute 4. Prepare Serial Dilutions in Assay Medium store->serial_dilute Use Stock Solution inoculate 5. Inoculate with Standardized Bacteria serial_dilute->inoculate incubate 6. Incubate under Specified Conditions inoculate->incubate analyze 7. Analyze Results incubate->analyze

Caption: General workflow for Faropenem assays.

References

Troubleshooting & Optimization

Troubleshooting Faropenem sodium hydrate solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing faropenem (B194159) sodium hydrate (B1144303) in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.

Faropenem Sodium Hydrate Solubility

A summary of the solubility of this compound in various solvents commonly used in in vitro assays is provided below. It is crucial to prepare fresh stock solutions for each experiment, as the stability of faropenem in aqueous solutions can be limited.[1][2]

SolventSolubilityNotes
WaterFreely soluble[3], ≥20 mg/mL[4][5], 61 mg/mL[6], 100 mg/mL (requires sonication)[7]Aqueous solutions are not recommended for storage for more than one day.[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[1][8]Ideal for direct use in many biological assays.
Dimethyl Sulfoxide (DMSO)~5 mg/mL[1][8], 12 mg/mL[6], 25 mg/mL (requires sonication)[7]Use fresh DMSO as moisture can reduce solubility.[6]
Dimethylformamide (DMF)~1 mg/mL[1][8]---
MethanolFreely soluble[3]---
Ethanol (95%)Slightly soluble[3]Not a preferred solvent for high concentration stock solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the preparation and use of this compound in in vitro experiments.

Q1: My this compound is not dissolving properly. What should I do?

A1: First, ensure you are using the appropriate solvent and concentration as indicated in the solubility table. For aqueous solutions, particularly at higher concentrations, sonication may be necessary to achieve complete dissolution.[7] If you are using DMSO, ensure it is fresh, as absorbed moisture can decrease the solubility of faropenem.[6] For organic solvents, it's recommended to purge the solvent with an inert gas before dissolving the compound.[1]

Q2: I am observing no bactericidal activity at expected concentrations (e.g., 4x MIC). What could be the cause?

A2: There are several potential reasons for a lack of bactericidal effect:

  • Incorrect MIC value: It is crucial to re-determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial isolate using a standardized method like broth microdilution.[2]

  • Inoculum effect: A higher than intended bacterial inoculum can antagonize the antibiotic's effect. Standardize your inoculum to approximately 5 x 10^5 CFU/mL.[2][9]

  • Drug instability: Faropenem, like other β-lactam antibiotics, can degrade in solution. Always prepare fresh stock solutions for each experiment.[2]

Q3: I am seeing high variability between my replicate assays.

A3: High variability can often be traced back to inconsistencies in experimental technique:

  • Inoculum preparation: Ensure your bacterial suspension is homogenous. Use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard before dilution.[2]

  • Serial dilutions: Use calibrated pipettes and ensure thorough mixing at each dilution step to minimize errors.[2]

  • Bacterial clumping: Some bacterial species tend to clump, leading to inaccurate colony counts. Gently vortex the bacterial suspension before sampling and dilution.[2]

Q4: After an initial decline in bacterial numbers, I am observing regrowth.

A4: This phenomenon can be due to several factors:

  • Sub-optimal antibiotic concentration: The concentration of faropenem may have fallen below the MIC during the experiment, allowing surviving bacteria to regrow.[2]

  • Bacterial resistance: The bacterial isolate may have acquired resistance or possess intrinsic resistance mechanisms.[2]

  • Drug degradation: As mentioned, the stability of faropenem in solution is limited.

Experimental Protocols

Below are detailed protocols for common in vitro assays involving faropenem.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in PBS.

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

  • If necessary, sonicate the solution in a water bath until the solid is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile tube.

  • Use the stock solution immediately. Do not store aqueous solutions for more than one day.[1]

Protocol 2: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of faropenem.

  • Prepare Faropenem Dilutions: Perform serial two-fold dilutions of the faropenem stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the faropenem dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[9]

  • Reading Results: The MIC is the lowest concentration of faropenem that completely inhibits visible bacterial growth.[9]

Visualizing Experimental Workflows and Mechanisms

Faropenem's Mechanism of Action

Faropenem is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.[10][12][13] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[10] Faropenem is also noted for its stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[11][14][15]

Faropenem_Mechanism cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to and inhibits Peptidoglycan_Precursors Peptidoglycan Precursors Cell_Wall Bacterial Cell Wall Peptidoglycan_Precursors->Cell_Wall Cross-linking by PBPs Lysis Cell Lysis and Death Cell_Wall->Lysis Weakened Troubleshooting_Workflow Start Problem with In Vitro Assay Check_Solubility 1. Verify Faropenem Solubility & Stability Start->Check_Solubility Check_MIC 2. Confirm MIC of Bacterial Isolate Check_Solubility->Check_MIC If solubility is confirmed Outcome_Unresolved Issue Persists: Consider Resistance Check_Solubility->Outcome_Unresolved If issue is unresolved Check_Inoculum 3. Standardize Inoculum Preparation Check_MIC->Check_Inoculum If MIC is correct Check_MIC->Outcome_Unresolved If issue is unresolved Check_Technique 4. Review Assay Technique & Controls Check_Inoculum->Check_Technique If inoculum is standardized Check_Inoculum->Outcome_Unresolved If issue is unresolved Outcome_Resolved Issue Resolved Check_Technique->Outcome_Resolved If technique is sound Check_Technique->Outcome_Unresolved If technique is flawed

References

Technical Support Center: Optimizing Faropenem Sodium Hydrate Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Faropenem (B194159) sodium hydrate (B1144303) in preclinical animal studies. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate form of faropenem to use for my animal study?

A1: The choice of faropenem form depends on the intended route of administration. For parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections, Faropenem sodium hydrate is the appropriate choice due to its high water solubility.[1] For oral administration (gavage), the ester prodrug Faropenem medoxomil is used to enhance oral bioavailability, as it is designed to overcome the poor absorption of faropenem sodium from the gastrointestinal tract.[1][2]

Q2: How should I prepare a dosing solution of this compound for parenteral administration?

A2: this compound solutions are susceptible to hydrolysis and should be prepared fresh on the day of use.[1] Aqueous solutions should not be stored for more than one day.[1][3] For parenteral administration, it is critical to use aseptic techniques. The powder can be dissolved in sterile, pyrogen-free saline (0.9% NaCl) or PBS (pH 7.2).[1][3] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3]

Q3: What are the recommended starting doses for this compound in murine models?

A3: The dosage will vary significantly based on the animal model, the pathogen being studied, and the infection type. For efficacy studies in murine models, doses have ranged from 10 mg/kg/day to as high as 80 mg/kg/day.[4][5] Pharmacokinetic studies have evaluated single intraperitoneal doses from 2.5 mg/kg to 160 mg/kg.[5][6] It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q4: My this compound solution is not clear. What should I do?

A4: Always visually inspect the solution to ensure it is clear and free of particulates before administration.[1] If the solution is not clear, it may indicate incomplete dissolution or contamination. Ensure you are using a suitable solvent (e.g., sterile saline) and that the concentration does not exceed its solubility limit. If issues persist, discard the solution and prepare a fresh one, verifying all calculations and weighing steps.

Q5: How frequently should I administer the dose?

A5: Faropenem has a relatively short half-life in mice (approximately 0.2 hours).[1][5] Therefore, the total daily dose is often fractionated and administered at intervals of 4, 6, 8, or 12 hours to maintain drug concentrations above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[5][7] The primary pharmacodynamic (PD) parameter associated with the efficacy of faropenem is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[4][8]

Q6: What adverse effects should I monitor for in my animals?

A6: While faropenem is generally well-tolerated, it is essential to monitor animals for any signs of toxicity. A juvenile toxicity study in beagle dogs identified kidney-related findings and effects on body weight at a high dose of 1400 mg/kg/day, establishing a No Observed Adverse Effect Level (NOAEL) of 600 mg/kg/day.[9] General monitoring should include daily observation for changes in behavior, food and water intake, body weight, and any signs of morbidity.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Faropenem in Plasma of BALB/c Mice

(Following a Single Intraperitoneal (IP) Injection of Faropenem Sodium)

Dose (mg/kg)Cmax (µg/mL)AUC₀₋∞ (µg·h/mL)t½ (h)
2.54.871.16~0.2
1022.64.80~0.2
11.716.75.24~0.2
4071.122.1~0.2
16023466.2~0.2

Data sourced from pharmacokinetic studies in female BALB/c mice.[1][5]

Table 2: In Vivo Efficacy of Faropenem in Murine Infection Models
PathogenAnimal ModelPharmacodynamic ParameterValue
Bacillus anthracis (Ames strain)Lethal Murine Inhalation Postexposure ProphylaxisED₅₀ (% fT>MIC)10.6%
Bacillus anthracis (Ames strain)Lethal Murine Inhalation Postexposure ProphylaxisED₉₀ (% fT>MIC)13.4%
Bacillus anthracis (Ames strain)Lethal Murine Inhalation Postexposure ProphylaxisED₉₉ (% fT>MIC)16.4%
Staphylococcus aureus (MSSA)Murine Peritonitis ModelED₅₀ (mg/kg)7.07
Staphylococcus aureus (MRSA, sensitive)Murine Peritonitis ModelED₅₀ (mg/kg)38.3
Streptococcus pneumoniae (13 strains)Neutropenic Murine Thigh Infection Model% fT>MIC for Stasis13.9% (mean)

ED₅₀/₉₀/₉₉: Effective dose required to protect 50%/90%/99% of the animals. % fT>MIC: Percentage of the dosing interval during which the free drug concentration remains above the MIC.[4][5][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline for injection (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculations:

    • Determine the desired dose in mg/kg (e.g., 40 mg/kg).

    • Determine the dosing volume in mL/kg (a common volume for mice is 10 mL/kg).

    • Calculate the required solution concentration: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg).

    • Example: 40 mg/kg / 10 mL/kg = 4 mg/mL.

    • Calculate the total volume of solution needed for the study, including a slight overage.

    • Calculate the total mass of Faropenem Sodium to weigh: Mass (mg) = Concentration (mg/mL) x Total Volume (mL).[1]

  • Preparation of Dosing Solution (under aseptic conditions):

    • Accurately weigh the calculated amount of Faropenem Sodium powder.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of sterile saline to the vial.

    • Gently swirl or vortex until the powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulates.[1]

  • Administration:

    • Draw the calculated volume of the dosing solution into a sterile syringe.

    • Administer the solution via intraperitoneal injection to the animal. For mice, the injection site is typically the lower right quadrant of the abdomen.[1]

Protocol 2: Murine Inhalation Anthrax Model for Efficacy Assessment

Animal Model:

  • Female BALB/c mice are commonly used.[4][5]

Infection:

  • Acclimate animals for at least 3 days prior to the study.[7]

  • Prepare a suspension of Bacillus anthracis (Ames strain) spores to achieve a target challenge dose, for example, 100 times the 50% lethal dose (LD₅₀).[5][7]

  • Expose mice to an aerosol of the spore suspension using a calibrated aerosol exposure system.[7]

Treatment:

  • Begin treatment 24 hours post-challenge.[5]

  • Administer Faropenem sodium intraperitoneally (i.p.) at various total daily doses (e.g., 10, 20, 40, and 80 mg/kg/day).[5]

  • Fractionate the total daily dose into different dosing intervals (e.g., every 4, 6, or 12 hours) for a duration of 14 days.[5]

  • Include a vehicle control group (sterile saline) and a positive control group (e.g., ciprofloxacin).[7]

Efficacy Assessment:

  • The primary endpoint is survival. Monitor animals daily for signs of morbidity and mortality for a defined period (e.g., 27 days).[4][7]

  • Construct Kaplan-Meier survival curves to evaluate efficacy.[7]

  • Correlate pharmacodynamic indices (especially %fT>MIC) with survival to identify the parameter that best predicts efficacy.[5][7]

Visualizations

cluster_Plan Phase 1: Planning & Preparation cluster_Execute Phase 2: Execution & Data Collection cluster_Analyze Phase 3: Analysis & Refinement A Define Study Objectives (Pathogen MIC, Animal Model) B Review Literature for Starting Dose Range A->B C Prepare Dosing Solution (Fresh Daily) B->C D Conduct Pilot Dose-Ranging Study (e.g., 3-4 Dose Levels) C->D E Perform Pharmacokinetic (PK) Study in Satellite Group D->E Inform PK study design F Conduct Definitive Efficacy Study (Fractionated Dosing) D->F Select doses for efficacy G Analyze PK Data (Cmax, AUC, t½) E->G H Analyze Efficacy Data (e.g., Survival, CFU Reduction) F->H I Correlate PK/PD Index (%fT>MIC) with Efficacy G->I H->I J Determine Optimal Dose & Schedule I->J

Caption: Workflow for this compound Dose Optimization.

Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Faropenem->PBP Binds to & Inhibits Synthesis Peptidoglycan Cross-Linking PBP->Synthesis Catalyzes Lysis Weakened Cell Wall & Bacterial Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis Synthesis->CellWall Essential Step in

Caption: Mechanism of Action of Faropenem.

A Acclimate Animals (e.g., BALB/c mice) B Infect Animals (e.g., Aerosol B. anthracis) A->B C Initiate Treatment (24h Post-Infection) - Faropenem Group (Fractionated Doses) - Vehicle Control Group - Positive Control Group B->C E PK Satellite Group - Single Dose Administration - Serial Blood Sampling B->E Uninfected for PK D Daily Monitoring (Morbidity & Mortality) C->D F Endpoint Analysis - Survival Curves (Efficacy) - PK Parameter Calculation - PK/PD Correlation D->F E->F

Caption: Experimental Workflow for a Murine Efficacy Study.

References

Technical Support Center: Faropenem Sodium Hydrate Degradation Product Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Faropenem sodium hydrate (B1144303) and its degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Faropenem sodium hydrate?

A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation.[1][2][3][4] It is particularly unstable in alkaline conditions.[1]

Q2: What is a typical HPLC column and mobile phase for Faropenem analysis?

A2: A common setup for Faropenem analysis involves a C18 reversed-phase column.[5][6] Mobile phases are typically a mixture of a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer and an organic solvent like methanol (B129727) or acetonitrile.[1][5][6] The specific ratio and pH of the mobile phase can be adjusted to optimize the separation of Faropenem from its degradation products.

Q3: What is the recommended detection wavelength for Faropenem and its degradation products?

A3: The UV detection wavelength for Faropenem is generally set between 300 nm and 316 nm.[2][5] A wavelength of 313 nm or 316 nm is frequently used for its analysis.[1][5]

Q4: How should I prepare my samples for HPLC analysis?

A4: For bulk drug substance, accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent like methanol.[5] For tablet formulations, weigh and powder the tablets, then extract the drug using the mobile phase with the aid of sonication to ensure complete dissolution.[7] All samples should be filtered through a 0.25 µm or 0.45 µm filter before injection to protect the HPLC column.[5][7]

Q5: What are the expected retention times for Faropenem?

A5: The retention time for Faropenem can vary significantly depending on the specific HPLC method (e.g., column dimensions, mobile phase composition, and flow rate). Reported retention times range from approximately 0.66 minutes in UPLC methods to 7.47 minutes in conventional HPLC methods.[1]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Faropenem and its degradation products.

Problem 1: Poor peak shape (tailing or fronting) for the Faropenem peak.

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the column, or column degradation.

  • Solution:

    • Adjust the pH of the mobile phase. A pH around 3.0 to 3.8 is often effective.[6][7]

    • Ensure the column is properly conditioned and has not exceeded its recommended lifetime.

    • Consider using a mobile phase modifier like triethylamine (B128534) to reduce peak tailing.[8]

Problem 2: Inadequate separation between Faropenem and its degradation products.

  • Possible Cause: The mobile phase composition is not optimized for resolving closely eluting compounds.

  • Solution:

    • Modify the ratio of the organic solvent (methanol or acetonitrile) to the aqueous buffer. A gradient elution may be necessary to achieve better separation.[6]

    • Adjust the pH of the mobile phase to alter the ionization state of the analytes, which can improve resolution.

    • Decrease the flow rate to allow for better partitioning between the stationary and mobile phases.

Problem 3: Drifting baseline or excessive noise.

  • Possible Cause: Contaminated mobile phase, detector lamp issue, or column bleed.

  • Solution:

    • Prepare fresh mobile phase using HPLC-grade solvents and degas it thoroughly.[7]

    • Check the detector lamp's energy and replace it if necessary.

    • Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Problem 4: Inconsistent retention times.

  • Possible Cause: Fluctuation in pump pressure, changes in mobile phase composition, or temperature variations.

  • Solution:

    • Ensure the HPLC pump is delivering a stable flow rate and that there are no leaks in the system.

    • If preparing the mobile phase manually, ensure accurate measurements. An isocratic pump is recommended for premixed mobile phases.

    • Use a column oven to maintain a constant temperature, as temperature can affect retention times.[6]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of Faropenem and for developing a stability-indicating HPLC method.[4]

  • Acid Hydrolysis: Dissolve Faropenem in 0.1N HCl and reflux for a specified period (e.g., 4 hours).[2] Neutralize the solution before injection.

  • Alkaline Hydrolysis: Dissolve Faropenem in 0.01N or 0.1N NaOH and keep at room temperature for a specified time (e.g., 4 hours).[1] Neutralize before injection.

  • Oxidative Degradation: Treat a solution of Faropenem with 3% hydrogen peroxide for a set duration (e.g., 4 hours).[1]

  • Photolytic Degradation: Expose a solution of Faropenem to UV light (e.g., 254 nm) for an extended period (e.g., 48 hours).[1]

  • Thermal Degradation: Heat a solid sample of Faropenem in a hot air oven at a high temperature (e.g., 100°C) for 24 hours.[1] A study identified 5-tetrahydrofuran-thiazole-4-sodium formate as a major thermal degradation product at 60°C.[9]

HPLC Method for Faropenem Analysis

The following table summarizes various reported HPLC and UPLC methods for the analysis of Faropenem.

ParameterMethod 1Method 2Method 3 (UPLC)
Column Inertsil C18 (150 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)End version C18
Mobile Phase Phosphate buffer:Methanol (55:45 v/v)Methanol:Water (70:30 v/v), pH 3.0 with Orthophosphoric acid10mM Ammonium formate buffer (pH 3.5):Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.25 mL/min[10]
Detection Wavelength 316 nm309 nm313 nm
Injection Volume 10 µL[5]20 µLNot Specified
Column Temperature Ambient25°C[6]Not Specified

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Faropenem Sample (Bulk or Formulation) dissolve Dissolve in Solvent (e.g., Mobile Phase) start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Filter sonicate->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (300-316 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Faropenem & Degradation Products integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of Faropenem.

Caption: Troubleshooting guide for common HPLC issues.

References

Impact of inoculum effect on Faropenem MIC values

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Faropenem (B194159) MIC Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for determining the Minimum Inhibitory Concentration (MIC) of Faropenem, with a specific focus on the impact of the inoculum effect.

Frequently Asked Questions (FAQs)

Q1: What is the inoculum effect and how does it relate to Faropenem?

A1: The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases with a higher initial bacterial density.[1] This is particularly relevant for β-lactam antibiotics like Faropenem.[2] A higher concentration of bacteria can lead to increased enzymatic degradation of the antibiotic or a higher number of resistant subpopulations, resulting in a higher apparent MIC.[3] An increase in the initial inoculum concentration (e.g., from 105 to 107 CFU/mL) can lead to a significant increase in the Faropenem MIC.[4]

Q2: What is the standard inoculum size for Faropenem MIC testing?

A2: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI), the recommended standard inoculum for broth microdilution and agar (B569324) dilution susceptibility testing is approximately 5 x 105 CFU/mL.[5][6] For agar dilution, this translates to about 104 CFU per spot.[5] Adhering to this standard is crucial for obtaining reproducible and comparable MIC values.

Q3: Can the inoculum effect lead to misinterpretation of Faropenem susceptibility?

A3: Yes. A significant inoculum effect can lead to a susceptible isolate appearing intermediate or resistant at a higher bacterial density. This is a critical consideration in preclinical studies and for understanding potential clinical outcomes in high-burden infections.

Q4: Are there established clinical breakpoints for Faropenem?

A4: As of late 2025, specific clinical breakpoints for Faropenem have not been established by major international standards organizations like CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] Therefore, MIC values are generally used for research and comparison purposes rather than for clinical categorization of susceptible, intermediate, or resistant.

Troubleshooting Guides

Issue 1: Inconsistent Faropenem MIC values between experiments.

  • Possible Cause: Inoculum preparation inconsistency.

    • Solution: The density of the bacterial inoculum is a critical parameter.[5] Ensure that the inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 108 CFU/mL, before its final dilution for the assay.[5] Use a calibrated spectrophotometer or nephelometer for accuracy. The prepared inoculum should be used within 15-30 minutes to prevent changes in bacterial density.[5]

  • Possible Cause: Variations in media preparation.

    • Solution: The composition and pH of the growth medium can significantly impact MIC values.[5] Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) for non-fastidious bacteria. Ensure the pH is between 7.2 and 7.4.[5] For fastidious organisms, appropriate supplementation is necessary.[5]

  • Possible Cause: Improper incubation conditions.

    • Solution: Incubate plates at 35°C ± 2°C for 16-20 hours for most aerobic bacteria.[5] Ensure the incubator is calibrated and that plates are not stacked in a way that prevents uniform heat distribution.[5]

Issue 2: Faropenem MIC values are higher than expected, especially with dense cultures.

  • Possible Cause: A significant inoculum effect is present for the tested isolate.

    • Solution: This is an important finding. To confirm and quantify the inoculum effect, perform parallel MIC assays using a standard inoculum (5 x 105 CFU/mL) and a high inoculum (e.g., 5 x 107 CFU/mL).[2] A significant increase in the MIC with the higher inoculum confirms the effect.

  • Possible Cause: Presence of β-lactamases.

    • Solution: Many bacteria, especially Gram-negative species, produce β-lactamase enzymes that can degrade Faropenem. The higher the bacterial density, the higher the concentration of these enzymes. Consider testing your isolate for the presence of common β-lactamases like ESBLs, AmpC, or carbapenemases.[9]

Issue 3: Quality Control (QC) strain yields out-of-range Faropenem MIC values.

  • Possible Cause: Any of the issues mentioned in "Issue 1".

    • Solution: An out-of-range QC result invalidates the test run.[5] Systematically review your entire protocol, from media and antibiotic preparation to inoculum standardization and incubation. Use a fresh, subcultured QC strain and new reagents if the problem persists.[5]

Data Presentation

Table 1: Impact of Inoculum Size on Faropenem MIC Values for Various Bacterial Species

Bacterial SpeciesInoculum Size (CFU)Faropenem MIC Range (mg/L)Reference(s)
Morganella morganii1040.06 - 1[5]
1062 - 4[5]
Methicillin-resistant Staphylococcus aureus (MRSA)1040.25 - 2[5]
1068[5]
Methicillin-susceptible Staphylococcus aureus (MSSA)104No significant increase observed[5]
106No significant increase observed[5]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Investigating Inoculum Effect

This method is adapted from the CLSI guidelines for broth microdilution.

  • Preparation of Faropenem Stock Solution:

    • Accurately weigh and dissolve Faropenem powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.

    • Perform serial two-fold dilutions of the Faropenem stock solution across the wells to achieve the desired concentration range.

  • Preparation of Standard and High Inocula:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 108 CFU/mL).

    • For Standard Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

    • For High Inoculum: Dilute the 0.5 McFarland suspension to a lesser degree to achieve a final concentration of approximately 5 x 107 CFU/mL in the wells.

    • Perform colony counts on each inoculum preparation to verify the final CFU/mL.

  • Inoculation and Incubation:

    • Inoculate the prepared microtiter plates with the standard and high inocula in separate, clearly labeled plates or sections of plates.

    • Include growth control (no antibiotic) and sterility control (no bacteria) wells for each inoculum level.

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading Results:

    • The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution Method for Investigating Inoculum Effect

This method is also based on CLSI guidelines.

  • Preparation of Faropenem-Agar Plates:

    • Prepare serial dilutions of Faropenem.

    • Add each dilution to molten Mueller-Hinton Agar (MHA) held at 45-50°C.

    • Pour the agar into sterile petri plates to a depth of 4 mm and allow it to solidify. Prepare a drug-free control plate.[7]

  • Preparation of Standard and High Inocula:

    • Prepare bacterial suspensions equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • For Standard Inoculum: Dilute the suspension to achieve a final concentration that will deliver approximately 104 CFU per spot.

    • For High Inoculum: Dilute the suspension to a lesser degree to achieve a final concentration that will deliver approximately 106 CFU per spot.

    • Verify inoculum concentrations via colony counts.

  • Inoculation and Incubation:

    • Using an inoculum replicating device (e.g., a Steers replicator), spot the standardized and high bacterial inocula onto the surface of the agar plates, from the lowest to the highest antibiotic concentration.

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Faropenem that prevents the growth of a visible colony.

Visualizations

Inoculum_Effect_Workflow cluster_prep Preparation cluster_inoculum Inoculum Dilution cluster_mic MIC Determination (Broth Microdilution) prep_culture Prepare Overnight Bacterial Culture prep_mcfarland Adjust to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) prep_culture->prep_mcfarland dilute_std Dilute for Standard Inoculum (Target: 5 x 10^5 CFU/mL) prep_mcfarland->dilute_std Dilution 1 dilute_high Dilute for High Inoculum (Target: 5 x 10^7 CFU/mL) prep_mcfarland->dilute_high Dilution 2 mic_std Inoculate Plate with Standard Inoculum dilute_std->mic_std mic_high Inoculate Plate with High Inoculum dilute_high->mic_high incubate Incubate at 35°C for 16-20h mic_std->incubate mic_high->incubate read_std Read Standard MIC incubate->read_std read_high Read High Inoculum MIC incubate->read_high compare Compare MIC Values read_std->compare read_high->compare

Caption: Workflow for Investigating the Inoculum Effect on Faropenem MIC.

Logical_Relationship increase_inoculum Increase in Bacterial Inoculum Density increase_enzyme Increased β-lactamase Concentration (if applicable) increase_inoculum->increase_enzyme more_targets Increased Number of Penicillin-Binding Protein (PBP) Targets increase_inoculum->more_targets higher_mic Higher Observed Faropenem MIC increase_enzyme->higher_mic Enzymatic Degradation more_targets->higher_mic Target Titration reduced_efficacy Potential for Reduced In Vivo Efficacy higher_mic->reduced_efficacy

Caption: Logical Diagram of the Inoculum Effect on Faropenem MIC.

References

Addressing the short half-life of Faropenem in time-kill assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the short half-life of Faropenem in time-kill curve assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing bacterial regrowth in my Faropenem time-kill assay after an initial killing phase?

A1: Bacterial regrowth, typically observed at the 24-hour time point, is a common issue when working with antibiotics that have a short half-life, such as Faropenem.[1] Faropenem is a β-lactam antibiotic and is susceptible to degradation in aqueous solutions at 37°C, the standard incubation temperature for these assays.[2] As the compound degrades over the 24-hour period, its concentration can fall below the Minimum Inhibitory Concentration (MIC), allowing surviving bacteria to multiply. It is crucial to prepare Faropenem solutions fresh for each experiment to minimize the impact of degradation.[2]

Q2: What is the in vitro half-life of Faropenem in standard culture media?

A2: While specific kinetic data for Faropenem in all types of bacteriological media is limited, its plasma half-life is known to be short, approximately one hour.[2] Studies on related carbapenems in cation-adjusted Mueller Hinton Broth (CAMHB) at 36°C (pH 7.25) show that stability varies, with half-lives ranging from approximately 17 hours for imipenem (B608078) to 47 hours for meropenem.[3] Given that Faropenem is a penem, it is expected to have limited stability over a 24-hour assay. General guidance for Faropenem sodium indicates that aqueous solutions are not stable and should be prepared fresh daily.[2]

Q3: How does pH affect the stability and activity of Faropenem?

A3: The stability of β-lactam antibiotics is known to be pH-dependent.[3][4] For many β-lactams, degradation is more rapid at higher pH values.[3] Standard Mueller-Hinton Broth is typically buffered to a pH of 7.2 to 7.4.[5] Inconsistent MIC results can sometimes be attributed to variations in the pH of the prepared medium.[5] While Faropenem is relatively stable in acidic conditions, significant deviations from the standard pH range can impact its stability and, consequently, its apparent activity in an assay.[5]

Q4: What is the mechanism of action of Faropenem?

A4: Faropenem, like other β-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall.[6][7] It specifically targets and binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes that catalyze the final steps of peptidoglycan synthesis.[6][8] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains. The resulting disruption to the cell wall's integrity leads to cell lysis and bacterial death.[6][9]

Troubleshooting Guide

Issue: Bacterial regrowth or lack of sustained bactericidal activity.

This is the most common problem and is directly linked to the degradation of Faropenem over the course of the experiment.

TroubleshootingFlow start Bacterial regrowth observed in 24h time-kill assay? check_conc Was Faropenem concentration sufficient (e.g., >=4x MIC)? start->check_conc check_prep Was Faropenem stock prepared fresh? check_conc->check_prep Yes solution2 Solution 2: Confirm MIC & Re-test check_conc->solution2 No degradation Primary Suspect: Faropenem Degradation check_prep->degradation Yes solution3 Solution 3: Prepare Fresh Stock & Repeat check_prep->solution3 No solution1 Solution 1: Use Modified Time-Kill Assay (Antibiotic Replenishment) degradation->solution1

Caption: Troubleshooting logic for Faropenem time-kill assays.
Recommended Solution: Modified Time-Kill Assay with Antibiotic Replenishment

To counteract the degradation of Faropenem, a modified time-kill assay protocol is recommended. This method involves periodically replenishing the antibiotic to maintain its concentration throughout the experiment, thereby providing a more accurate assessment of its bactericidal activity.

Experimental Protocols

Protocol 1: Standard Time-Kill Assay (CLSI Guideline M26-A)

This protocol serves as a baseline and may be sufficient for short-duration experiments (e.g., up to 8 hours).

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select several colonies and suspend them in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test flasks.

  • Faropenem Preparation:

    • Prepare a stock solution of Faropenem immediately before use. Do not use previously frozen or stored stock solutions.

    • Perform serial dilutions to prepare flasks with the desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 10x MIC) in the appropriate broth.

  • Assay Procedure:

    • Add the prepared bacterial inoculum to each flask.

    • Incubate all flasks at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a specific volume of each dilution onto appropriate agar (B569324) plates.

    • Incubate plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU) on plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is defined as a ≥3-log₁₀ decrease (99.9% kill) in CFU/mL from the initial inoculum.[10]

Protocol 2: Modified Time-Kill Assay with Antibiotic Replenishment

This protocol is designed to address the instability of Faropenem in longer-term assays.

  • Initial Setup:

    • Follow steps 1 and 2 from the Standard Time-Kill Assay protocol.

  • Modified Assay Procedure:

    • Add the prepared bacterial inoculum to each flask and incubate at 35-37°C with shaking.

    • Sample at the initial time points as per the standard protocol (e.g., 0, 2, 4, 6 hours).

    • At a predetermined interval (e.g., every 6 or 8 hours):

      • Aseptically transfer the contents of each flask to a sterile centrifuge tube.

      • Centrifuge the tubes at a speed sufficient to pellet the bacteria (e.g., 4000 x g for 10 minutes).

      • Carefully decant the supernatant (spent medium with degraded antibiotic).

      • Resuspend the bacterial pellet in an equal volume of fresh, pre-warmed broth containing the original concentration of Faropenem.

      • Return the flasks to the incubator.

    • Continue this process until the final time point (e.g., 24 hours) is reached.

  • Data Analysis:

    • Analyze the data as described in the Standard Time-Kill Assay protocol. This method should yield a more accurate representation of Faropenem's bactericidal potential by maintaining the target concentration.

WorkflowComparison cluster_standard Standard Time-Kill Assay cluster_modified Modified Time-Kill Assay s_start Inoculate Bacteria + Faropenem (T=0) s_incubate Incubate & Sample (e.g., 2, 4, 6, 8h) s_start->s_incubate s_final Final Sample (T=24h) [Drug Degraded] s_incubate->s_final m_start Inoculate Bacteria + Faropenem (T=0) m_incubate1 Incubate & Sample (e.g., 2, 4, 6h) m_start->m_incubate1 m_replace1 Centrifuge, Remove Supernatant, Add Fresh Medium + Faropenem m_incubate1->m_replace1 m_incubate2 Incubate & Sample (e.g., 8, 12, 18h) m_replace1->m_incubate2 m_replace2 Repeat Replenishment m_incubate2->m_replace2 m_final Final Sample (T=24h) [Drug Concentration Maintained] m_replace2->m_final

Caption: Comparison of standard and modified assay workflows.

Data Presentation

Table 1: Stability of Selected Carbapenems in Culture Media

This table provides context on the stability of carbapenems, a class related to Faropenem, in standard laboratory media. Note that higher pH generally decreases stability.

AntibioticHalf-Life in CAMHB at 36°C (pH 7.25)Half-Life in CAMHB at 36°C (pH 7.80)Reference
Imipenem16.9 hours11.8 hours[3]
Doripenem40.6 hours28.6 hours[3]
Meropenem46.5 hours32.7 hours[3]

Data is for carbapenems and serves as an indicator of β-lactam stability under assay conditions. Faropenem-specific data is limited, but a similar trend is expected.

Table 2: Example MIC₉₀ Values for Faropenem Against Common Pathogens

Use this data to guide the selection of appropriate Faropenem concentrations for your time-kill assays (e.g., 1x, 4x, and 10x MIC).

Bacterial SpeciesMIC₉₀ (mg/L)Reference(s)
Streptococcus pneumoniae0.12[11]
Haemophilus influenzae0.25[11]
Escherichia coli0.5[7]
Klebsiella pneumoniae0.5[11]
Methicillin-Susceptible Staphylococcus aureus (MSSA)0.12[11]

Visualization of Mechanism

Faropenem's Mechanism of Action

Faropenem inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs), which are critical for the final step of peptidoglycan cell wall synthesis.

Mechanism cluster_pathway Bacterial Cell Wall Synthesis precursors Peptidoglycan Precursors pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) precursors->pbp crosslinking Peptidoglycan Cross-linking pbp->crosslinking cellwall Stable Cell Wall crosslinking->cellwall lysis Cell Lysis & Death crosslinking->lysis faropenem Faropenem faropenem->inhibition

Caption: Inhibition of peptidoglycan synthesis by Faropenem.

References

Improving the stability of Faropenem sodium hydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Faropenem (B194159) sodium hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Faropenem sodium hydrate in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving aqueous solutions of this compound.

Q1: My Faropenem sodium solution has turned a pale yellow color. What does this indicate?

A1: A color change often suggests chemical degradation. Faropenem sodium is known to be unstable in aqueous solutions and can degrade under various stress conditions, including elevated temperatures and non-neutral pH.[1][2] High temperature and high humidity are known to have a significant impact on the stability of Faropenem sodium.[3] It is recommended to always prepare aqueous solutions fresh before use.[1]

Q2: I've observed a significant loss of antibacterial activity in my experiment. Could my stock solution be the problem?

A2: Yes, this is highly likely. The primary degradation pathway for Faropenem, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring, which inactivates the molecule.[4][5] Aqueous solutions of Faropenem sodium are not stable and should not be stored for more than one day.[1][4][6] For longer-term storage, it is crucial to use a recommended solvent like anhydrous DMSO and store it at -80°C.[4] Repeated freeze-thaw cycles can also accelerate degradation and should be avoided by aliquoting the stock solution into single-use volumes.[4]

Q3: I prepared an aqueous solution for a multi-day experiment, and my results are inconsistent. Why might this be happening?

A3: The inconsistency is likely due to the degradation of Faropenem sodium over time in the aqueous solution. The compound is known to be unstable in aqueous media, and its concentration will decrease as it degrades.[1][7] For experiments running longer than a day, it is critical to prepare a fresh solution daily from a properly stored stock or solid compound. Storing aqueous solutions, even at 4°C, is not recommended for periods longer than 24 hours.[4]

Q4: I'm seeing unexpected peaks in my HPLC analysis of a Faropenem solution. What are they?

A4: These unexpected peaks are likely degradation products. Forced degradation studies show that Faropenem sodium breaks down under acidic, alkaline, oxidative, thermal, and photolytic stress.[1][4][8] The specific impurities depend on the degradation conditions. For example, thermal degradation at 60°C has been shown to produce 5-tetrahydrofuran-thiazole-4-sodium formate (B1220265) as a main impurity.[9] A stability-indicating HPLC or UPLC method is necessary to separate the intact drug from its degradants.[5][8]

G cluster_0 Troubleshooting Workflow: Unstable Faropenem Solution start Observation: Inconsistent results, color change, or loss of activity q_solvent What solvent was used? start->q_solvent solvent_aqueous Aqueous Buffer (e.g., PBS) q_solvent->solvent_aqueous Aqueous solvent_dmso Anhydrous DMSO q_solvent->solvent_dmso DMSO q_storage_time How long was the aqueous solution stored? time_long > 24 hours q_storage_time->time_long Long time_short < 24 hours q_storage_time->time_short Short q_storage_temp What was the storage temperature? temp_high Room Temp / 4°C q_storage_temp->temp_high High temp_low -20°C / -80°C q_storage_temp->temp_low Low solvent_aqueous->q_storage_time solvent_dmso->q_storage_temp cause_hydrolysis Probable Cause: Hydrolysis / Degradation in aqueous media. time_long->cause_hydrolysis time_short->q_storage_temp cause_temp Probable Cause: Thermal Degradation. temp_high->cause_temp ok Stability is likely not the primary issue. Consider other experimental variables. temp_low->ok solution_fresh Solution: Prepare fresh aqueous solutions daily. cause_hydrolysis->solution_fresh solution_store_cold Solution: Store stock solutions at -80°C in single-use aliquots. cause_temp->solution_store_cold

Caption: Troubleshooting workflow for identifying causes of Faropenem sodium instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Faropenem sodium in aqueous solutions?

A1: The stability of Faropenem sodium is influenced by several factors. It is susceptible to degradation under stress conditions including acid, alkali, oxidation, and heat.[1] High humidity and elevated temperatures (e.g., 40°C and 60°C) significantly accelerate degradation.[1][3] The core β-lactam ring is prone to cleavage via hydrolysis in aqueous solutions, especially at non-neutral pH.[4][5]

G cluster_0 Key Factors Affecting Faropenem Sodium Stability main Faropenem Sodium Aqueous Stability temp Temperature (Unstable at elevated temps) main->temp ph pH (Degrades in acidic and alkaline conditions) main->ph oxidation Oxidation (Susceptible to oxidative stress) main->oxidation photolysis Light (Degrades under UV/ fluorescent light) main->photolysis hydrolysis Hydrolysis (β-lactam ring cleavage in water) main->hydrolysis

Caption: Factors influencing the degradation of Faropenem sodium in solutions.

Q2: What is the recommended solvent and storage procedure for Faropenem sodium stock solutions?

A2: For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] Aqueous solutions, including those made with PBS, are not recommended for storage beyond one day.[4][6] The optimal procedure is to dissolve Faropenem sodium in anhydrous DMSO, aliquot the solution into single-use sterile tubes to prevent contamination and repeated freeze-thaw cycles, and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter terms (up to 1 month).[4]

G cluster_0 Recommended Workflow for Stock Solution Preparation & Storage step1 1. Equilibrate solid Faropenem to room temperature step2 2. Weigh desired amount in a sterile environment step1->step2 step3 3. Dissolve in anhydrous DMSO to desired concentration step2->step3 step4 4. Vortex until fully dissolved (gentle warming to <37°C is optional) step3->step4 step5 5. Aliquot into single-use, sterile, amber tubes step4->step5 step6 6. Store immediately at -80°C (long-term) or -20°C (short-term) step5->step6

Caption: Step-by-step workflow for preparing and storing Faropenem stock solutions.

Q3: How can I monitor the degradation of my Faropenem sodium solution?

A3: The most reliable way to monitor degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[4][9] These methods can separate the parent Faropenem compound from its degradation products, allowing for accurate quantification of the remaining active drug.[5] A UV spectrophotometer can also be used, as degradation typically leads to a decrease in absorbance at the maximum wavelength (around 300-313 nm).[8][10]

Data & Protocols

Table 1: Solubility of this compound
Solvent / MediumSolubilityReference
WaterFreely soluble; >20 mg/mL; 61 mg/mL[1][11]
DMSO~5-12 mg/mL[1][6][11]
PBS (pH 7.2)~10 mg/mL[1][6]
Methanol (B129727)Freely soluble[1][10]
Ethanol (95%)Slightly soluble[1][10]
Dimethyl Formamide~1 mg/mL[1][6]
Table 2: Recommended Storage Conditions for Faropenem Solutions
SolventStorage TemperatureMaximum Recommended DurationReference
Aqueous (e.g., PBS)2-8°C or Room TempNot recommended for more than one day[1][4][6]
DMSO-20°CUp to 1 month[4][11]
DMSO-80°CUp to 6 months - 1 year[4][11]
Experimental Protocol: Forced Degradation Study

This protocol outlines a general method for investigating the stability of Faropenem sodium under various stress conditions.

Objective: To identify the degradation pathways of Faropenem sodium and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3-30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with a C18 column and PDA/UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber (with UV and fluorescent light)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Faropenem sodium in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Keep the solution at room temperature or reflux at an elevated temperature (e.g., 70°C) for a specified period (e.g., 4 hours).[10]

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).[1]

    • Keep the mixture at room temperature for a specified period, protected from light.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Place the solid Faropenem powder and a solution of Faropenem in an oven at an elevated temperature (e.g., 60-80°C).[1][9]

    • Collect samples at various time points.

  • Photodegradation:

    • Expose the solid drug and its solution to UV or fluorescent light in a photostability chamber.[1]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples at various time points.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC or UPLC method.[8]

    • Calculate the percentage of the remaining parent drug and identify and characterize any major degradation products, often using mass spectrometry (LC-MS).[1]

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Faropenem in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Faropenem (B194159) in preclinical models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of Faropenem?

Faropenem, in its sodium salt form, exhibits low oral bioavailability, typically reported to be between 20-30% in humans.[1][2] This is primarily attributed to its hydrophilic nature, which limits its passive diffusion across the lipid-rich intestinal epithelial membrane.

Q2: What is the most common and established strategy to improve the oral bioavailability of Faropenem?

The most successful and widely adopted strategy is the use of a prodrug, specifically Faropenem medoxomil.[1][3][4] This ester prodrug masks the carboxylic acid group of Faropenem, increasing its lipophilicity and facilitating its absorption from the gastrointestinal tract. Following absorption, esterases in the blood and tissues rapidly hydrolyze Faropenem medoxomil to release the active Faropenem moiety.[3] This approach significantly increases the oral bioavailability to approximately 70-80% in humans.[2][4][5]

Q3: Are there alternative formulation strategies being explored to enhance Faropenem's oral absorption?

Yes, while the prodrug approach is the most established, researchers are exploring advanced formulation strategies that have shown promise for other poorly absorbed drugs. These include:

  • Nanoformulations: Encapsulating Faropenem into nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan-based nanoparticles, can protect the drug from degradation in the gastrointestinal tract and enhance its uptake by intestinal epithelial cells.[6][7][8][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal fluids. This can improve the solubilization and absorption of lipophilic drugs. While less conventional for a hydrophilic drug like Faropenem, this approach could be adapted, for instance, with a more lipophilic salt or prodrug form.

Q4: What preclinical models are commonly used to evaluate the oral bioavailability of Faropenem?

Commonly used preclinical models include rodents (mice and rats) and non-rodent species like beagle dogs.[3][11] While comprehensive public data on the oral pharmacokinetics of Faropenem medoxomil in rats and monkeys is limited, a study in juvenile beagle dogs provides valuable insights.[3]

Q5: What analytical methods are used to quantify Faropenem in plasma samples from preclinical studies?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical method for the accurate and sensitive quantification of Faropenem in plasma.[3] This method allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

II. Troubleshooting Guide

This guide addresses common issues encountered during preclinical studies aimed at improving Faropenem's oral bioavailability.

Problem Potential Cause(s) Troubleshooting Recommendations
Low and variable plasma concentrations of Faropenem after oral administration of Faropenem medoxomil. 1. Improper formulation: The suspension may not be uniform, leading to inconsistent dosing. 2. Issues with oral gavage technique: Incorrect administration can lead to dosing errors. 3. Degradation of the compound: Faropenem medoxomil may be unstable in the chosen vehicle.1. Ensure the Faropenem medoxomil is finely milled and properly suspended in a suitable vehicle like 0.5% carboxymethyl cellulose. Use a magnetic stirrer to maintain a uniform suspension during dosing. 2. Ensure personnel are well-trained in oral gavage techniques for the specific animal model. 3. Prepare fresh dosing formulations daily and protect them from light and heat.
Difficulty in achieving therapeutic concentrations with a novel Faropenem nanoformulation. 1. Low drug loading or encapsulation efficiency: Insufficient amount of drug is being delivered by the nanoparticles. 2. Premature drug release: The drug is released from the nanoparticles before reaching the absorption site. 3. Poor nanoparticle uptake: The nanoparticles are not effectively taken up by the intestinal epithelium.1. Optimize the formulation process to maximize drug loading and encapsulation efficiency. 2. Modify the nanoparticle composition to control the drug release profile. 3. Consider surface modification of the nanoparticles with ligands that can target specific receptors on intestinal cells or with mucoadhesive polymers like chitosan (B1678972) to increase residence time.
Inconsistent results in Caco-2 cell permeability assays for Faropenem. 1. Compromised monolayer integrity: The Caco-2 cell monolayer may have been damaged during the experiment. 2. Involvement of active transporters: The transport of Faropenem across the Caco-2 monolayer may be influenced by influx or efflux transporters.1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. 2. Investigate the potential involvement of transporters by conducting uptake and efflux studies with known transporter inhibitors. Research suggests a phosphate (B84403) transporter may be involved in Faropenem's intestinal absorption.

III. Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies on Faropenem.

Table 1: Comparison of Oral Bioavailability of Faropenem Sodium and Faropenem Medoxomil in Humans

Compound Oral Bioavailability (%) Reference(s)
Faropenem Sodium20 - 30[1][2]
Faropenem Medoxomil70 - 80[2][4][5]

Table 2: Toxicokinetic Parameters of Faropenem Medoxomil in Juvenile Beagle Dogs Following Oral Administration

Dose (mg/kg/day) Cmax (µg/mL) Tmax (hr) AUC(0-6h) (µg·hr/mL) Reference(s)
10010.1 ± 3.21.018.4 ± 4.6[3]
30025.9 ± 9.81.254.3 ± 18.5[3]
60048.5 ± 14.01.5114.0 ± 33.4[3]
140089.1 ± 25.81.8221.0 ± 65.4[3]
Data presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of Faropenem in Plasma of BALB/c Mice Following a Single Intraperitoneal (IP) Injection of Faropenem Sodium

Dose (mg/kg) Cmax (µg/mL) AUC₀₋∞ (µg·h/mL) t½ (h) Reference(s)
2.54.871.16~0.2[12]
1022.64.80~0.2[12]
11.716.75.24~0.2[11]
4071.122.1~0.2[11]
16023466.2~0.2[11]

IV. Experimental Protocols

Protocol 1: General Procedure for Oral Bioavailability Study of Faropenem Medoxomil in a Rodent Model (e.g., Rats)
  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats.

    • Sex: Male and/or female.

    • Weight: 200-250 g.

    • Acclimation: Acclimate animals to the facility for at least one week before the study.

  • Dosing:

    • Formulation: Prepare a suspension of Faropenem medoxomil in a suitable vehicle, such as a 0.5% solution of carboxymethyl cellulose.[3]

    • Dose Administration: Administer a single oral dose via gavage.

    • Fasting: Fast animals overnight before dosing to ensure consistent gastric emptying.[3]

  • Blood Sampling:

    • Time Points: Collect serial blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]

    • Anticoagulant: Collect blood samples into tubes containing an anticoagulant such as EDTA.[3]

    • Plasma Preparation: Separate plasma by centrifugation and store at -80°C until analysis.

  • Bioanalytical Method:

    • Technique: Determine plasma concentrations of the active Faropenem moiety using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

    • Sample Preparation: Typically, plasma samples undergo protein precipitation followed by centrifugation before injection into the LC-MS/MS system.[3]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.

    • To determine absolute oral bioavailability (F%), administer an intravenous (IV) dose of Faropenem to a separate group of animals and calculate using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[3]

Protocol 2: Caco-2 Cell Permeability Assay to Evaluate the Effect of Permeation Enhancers on Faropenem Absorption
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with stable transepithelial electrical resistance (TEER) values.

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the dosing solution containing Faropenem with or without the permeation enhancer (e.g., chitosan, EDTA) to the apical (A) side of the monolayer.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, collect samples from both the apical and basolateral sides.

  • Sample Analysis:

    • Quantify the concentration of Faropenem in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the apical compartment.

    • Monitor monolayer integrity by measuring TEER before and after the experiment and by assessing the leakage of a paracellular marker like Lucifer yellow.

V. Mandatory Visualizations

G cluster_GI Gastrointestinal Tract cluster_Absorption Absorption and Metabolism Oral Oral Administration of Faropenem Medoxomil Stomach Stomach (Acidic pH) Oral->Stomach Transit Intestine Small Intestine Stomach->Intestine Gastric Emptying Lumen Intestinal Lumen Epithelium Intestinal Epithelium Lumen->Epithelium Increased Lipophilicity Enhances Absorption Bloodstream Systemic Circulation Epithelium->Bloodstream Transport Esterases Esterases Bloodstream->Esterases Hydrolysis Faropenem_Active Active Faropenem Esterases->Faropenem_Active Release of Active Drug

Caption: Absorption and metabolic activation of Faropenem medoxomil.

G cluster_Prep Preparation cluster_Dosing Dosing and Sampling cluster_Analysis Analysis start Start acclimate Acclimate Animals start->acclimate fast Fast Animals Overnight acclimate->fast formulate Prepare Dosing Formulation fast->formulate dose_iv Administer IV Dose (Group 1) formulate->dose_iv dose_po Administer Oral Dose (Group 2) formulate->dose_po sample Collect Serial Blood Samples dose_iv->sample dose_po->sample process Process Blood to Plasma sample->process analyze Quantify Faropenem in Plasma (LC-MS/MS) process->analyze pk Pharmacokinetic Analysis (AUC, Cmax, Tmax) analyze->pk bioavailability Calculate Oral Bioavailability (F%) pk->bioavailability end End bioavailability->end

Caption: Workflow of a typical preclinical oral bioavailability study.

G cluster_Strategies Bioavailability Enhancement Strategies cluster_Outcome Faropenem Faropenem Prodrug Prodrug Approach (e.g., Faropenem Medoxomil) Faropenem->Prodrug Chemical Modification Nano Nanoformulations (e.g., SLNs, Chitosan NPs) Faropenem->Nano Physical Encapsulation SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Faropenem->SEDDS Lipid-based Formulation Improved_Bioavailability Improved Oral Bioavailability Prodrug->Improved_Bioavailability Nano->Improved_Bioavailability SEDDS->Improved_Bioavailability

References

Technical Support Center: Method Validation for Faropenem Sodium Hydrate Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Faropenem (B194159) sodium hydrate (B1144303) analysis in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Faropenem in biological matrices?

A1: The most common analytical techniques for quantifying Faropenem in biological matrices such as plasma and urine are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity.[2]

Q2: What are the typical sample preparation techniques used for Faropenem analysis?

A2: The two primary sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[1][2]

  • Protein Precipitation: This is a simpler and faster technique, often performed using acetonitrile (B52724) or a combination of trichloroacetic acid and acetone.[2] It is effective for removing the majority of proteins from the sample.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract by using a sorbent to selectively retain Faropenem while washing away interfering matrix components.[1] It can lead to lower matrix effects and improved assay sensitivity.

Q3: What is a suitable internal standard (IS) for Faropenem analysis?

A3: For HPLC-UV methods, hydrochlorothiazide (B1673439) has been successfully used as an internal standard.[1] In LC-MS/MS methods, a structurally similar compound that is not present in the sample, such as cefalexin, can be employed.[2] The ideal internal standard is a stable isotope-labeled version of Faropenem, which will have nearly identical extraction and ionization characteristics.

Q4: What are the key validation parameters to assess for a Faropenem bioanalytical method?

A4: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify Faropenem in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of Faropenem that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of Faropenem in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Faropenem in biological matrices.

HPLC-UV Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with the column: Residual silanol (B1196071) groups on the silica-based column can interact with the analyte.- Ensure the mobile phase pH is appropriately controlled to suppress silanol ionization (typically pH < 4 or > 8 for silica-based columns, but always check column specifications).- Use a high-purity, end-capped column.- Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.03% v/v) to block active sites.[1]
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample and re-inject.- Check if the injection volume is appropriate for the column dimensions.
Column Void or Contamination: A void at the column inlet or contamination from the sample matrix can distort peak shape.- Reverse-flush the column (if permitted by the manufacturer).- Use a guard column to protect the analytical column.- If a void is suspected, the column may need to be replaced.
Poor Resolution Inadequate mobile phase composition: The mobile phase may not be strong enough to separate Faropenem from interfering peaks.- Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer.- Evaluate different buffer systems and pH values.
Column degradation: Loss of stationary phase over time.- Replace the analytical column.
Fluctuating Retention Times Inconsistent mobile phase preparation: Small variations in pH or composition can affect retention.- Prepare fresh mobile phase daily and ensure accurate measurements of all components.- Use a buffer to maintain a stable pH.
Temperature fluctuations: Changes in column temperature can cause shifts in retention.- Use a column oven to maintain a constant and uniform temperature.
LC-MS/MS Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components: Phospholipids and other matrix components can interfere with the ionization of Faropenem in the mass spectrometer source.[4][5]- Improve sample preparation: Use a more rigorous sample cleanup method like SPE to remove interfering components.[1] - Optimize chromatography: Adjust the chromatographic conditions to separate Faropenem from the matrix components. This may involve changing the column, mobile phase, or gradient profile.- Dilute the sample: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the LLOQ.[6]
Low Recovery Inefficient extraction: The chosen sample preparation method may not be optimal for Faropenem.- For Protein Precipitation: Experiment with different organic solvents (e.g., acetonitrile, methanol) and ratios.- For SPE: Optimize the wash and elution steps. Ensure the sorbent chemistry is appropriate for Faropenem.
Analyte degradation during sample processing: Faropenem, being a beta-lactam antibiotic, can be susceptible to degradation.[7]- Keep samples on ice or at a controlled low temperature during processing.- Minimize the time between sample preparation and analysis.
Poor Sensitivity (Low Signal-to-Noise) Suboptimal mass spectrometer parameters: Ion source and MS parameters may not be optimized for Faropenem.- Perform a full optimization of the ion source parameters (e.g., spray voltage, gas flows, temperature) and MS parameters (e.g., collision energy, declustering potential) for Faropenem and its fragments.
Inefficient ionization: The mobile phase composition may not be conducive to efficient ionization.- Adjust the mobile phase pH and organic content to promote the formation of the desired ions (e.g., [M+H]+ or [M-H]-). The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can aid ionization.[2]

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for Faropenem analysis in biological matrices.

Table 1: Linearity and LLOQ of Faropenem in Biological Matrices
Analytical Method Biological Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r)
HPLC-UV[1]Human Plasma200 - 25,000200> 0.999
LC-MS/MS[2]Human Plasma5 - 4,00050.9991
LC-MS/MS[2]Human Urine5 - 4,00050.9993
HPLC-UV[8]Human Plasma20 - 5,000200.9994
HPLC-UV[8]Human Urine50 - 10,000500.9988
Table 2: Accuracy and Precision of Faropenem in Human Plasma
Analytical Method Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
HPLC-UV[1]200 (LLOQ)< 2.02.3-3.1 to 5.3
5001.61.9-3.1 to 5.3
20,0000.41.6-3.1 to 5.3
LC-MS/MS[2]Not specifiedGoodGoodGood
Table 3: Stability of Faropenem in Human Plasma
Condition Duration Stability Reference
AutosamplerNot specifiedStable[1]
Frozen Storage30 daysExcellent, no evidence of degradation[1]
Freeze-ThawNot specifiedStable[3]
Short-term (Benchtop)Not specifiedStable[3]

Experimental Protocols

Detailed Method 1: Solid-Phase Extraction (SPE) for HPLC-UV Analysis of Faropenem in Human Plasma[1]
  • Sample Pre-treatment:

    • Pipette 1 mL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., hydrochlorothiazide).

    • Add 500 µL of 2% orthophosphoric acid.

    • Vortex the mixture for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a Waters Oasis HLB SPE cartridge (30 mg) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water.

    • Wash the cartridge with 1 mL of 10% methanol.

  • Elution:

    • Elute Faropenem and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 250 µL of the mobile phase.

    • Inject a 100 µL aliquot into the HPLC system.

Detailed Method 2: Protein Precipitation for LC-MS/MS Analysis of Faropenem in Human Plasma[2]
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard (e.g., cefalexin).

    • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Injection:

    • Transfer the supernatant to a clean tube or vial.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Mandatory Visualizations

Faropenem_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Acquisition & Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Add_IS->SPE Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation & Reconstitution SPE->Evaporate Final_Extract Final Extract for Injection Centrifuge->Final_Extract Evaporate->Final_Extract HPLC_System HPLC System Final_Extract->HPLC_System Injection LC_MSMS_System LC-MS/MS System Final_Extract->LC_MSMS_System Injection Analytical_Column Analytical Column HPLC_System->Analytical_Column LC_MSMS_System->Analytical_Column Detector_UV UV Detector Analytical_Column->Detector_UV Detector_MSMS Tandem Mass Spectrometer Analytical_Column->Detector_MSMS Chromatogram Chromatogram (Peak Integration) Detector_UV->Chromatogram Detector_MSMS->Chromatogram Calibration_Curve Calibration Curve (Concentration vs. Response) Chromatogram->Calibration_Curve Quantification Quantification of Faropenem Concentration Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Final_Report Final Report Validation->Final_Report

Caption: Experimental workflow for the analysis of Faropenem in biological matrices.

References

Technical Support Center: Adjusting for Serum Protein Binding in Faropenem In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the high serum protein binding of Faropenem in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is serum protein binding and why is it important for Faropenem?

A1: Serum protein binding refers to the reversible binding of a drug to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein. For an antibiotic like Faropenem, only the unbound (free) fraction of the drug is microbiologically active and able to penetrate tissues to the site of infection. Faropenem is highly protein-bound, which can significantly impact its pharmacokinetic and pharmacodynamic properties. Therefore, understanding and accounting for its protein binding is crucial for accurately predicting its efficacy in vivo from in vitro data.

Q2: How extensively does Faropenem bind to serum proteins?

A2: Studies have shown that Faropenem has a high degree of protein binding. In pooled human serum, its binding is approximately 95% to 96%.[1][2] When tested specifically with human albumin at physiological concentrations, the binding can be even higher, reaching 98% to 99%.[1][2] This binding can also be concentration-dependent; in mouse serum, binding was ~85% at 5 µg/mL and decreased to ~18% at 1,000 µg/mL.[3]

Q3: How does high protein binding affect in vitro susceptibility testing results for Faropenem?

A3: High protein binding reduces the concentration of free, active drug available to act on the bacteria. Consequently, standard in vitro susceptibility tests, such as Minimum Inhibitory Concentration (MIC) assays performed in standard broth, can underestimate the concentration of Faropenem needed for efficacy in vivo. When human serum or albumin is added to the test medium, the MIC values for Faropenem have been observed to increase by two to three dilution steps.[1][4]

Q4: What are the standard methods for determining the protein binding of Faropenem?

A4: The most common and reliable methods for determining the extent of drug-protein binding are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[5][6] Equilibrium dialysis is often considered the "gold standard" method.[7] These techniques are used to separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.

Troubleshooting Guides

Q1: We are observing high variability in our Faropenem MIC results when testing in serum-supplemented media. What are the common causes and solutions?

A1: Variability in MIC assays, especially in complex media, can stem from several factors.

  • Inoculum Size: The number of bacteria tested can significantly impact results. Ensure you are standardizing your inoculum precisely according to established guidelines (e.g., CLSI), typically to a final concentration of 5 x 10⁵ CFU/mL.[8]

  • Growth Media Composition: The source and lot of serum or albumin can have different compositions, affecting binding. Using a consistent, pooled source of serum for a set of experiments is recommended. Be aware that using bovine serum albumin (BSA) may not produce the same binding results as human serum albumin (HSA) or whole human plasma.[9]

  • Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., CO₂) must be kept uniform across all tests to ensure reproducible bacterial growth.[10]

  • Inter-laboratory Variation: Significant differences in measured MICs can occur between different labs.[11][12] Strict adherence to a standardized protocol is crucial for minimizing this.

Q2: The MIC of Faropenem in our serum-supplemented assay is much higher than expected. How can we confirm this is due to protein binding?

A2: A significant increase in MIC in the presence of serum is expected for a highly bound drug. To verify this:

  • Run a Control: Perform the MIC assay in parallel using a standard medium like cation-adjusted Mueller-Hinton Broth (CAMHB) without serum.[8] The difference between the MIC in CAMHB and the serum-supplemented broth reflects the impact of protein binding.

  • Test a Low-Binding Drug: Include a control antibiotic with low protein binding in your assay. This drug should show minimal to no shift in MIC when serum is added.

  • Measure the Free Fraction: If possible, use a method like equilibrium dialysis or ultrafiltration to measure the actual unbound concentration of Faropenem in your specific test medium. This provides direct evidence of the extent of binding under your experimental conditions. It is recommended to measure the free concentration in the actual test system rather than relying solely on literature values.[9][13]

Q3: How do we choose the appropriate concentration of serum or albumin to add to our in vitro assays?

A3: The goal is to mimic physiological conditions.

  • Human Serum Albumin (HSA): A concentration of 4 g/dL (or 40 g/L) is widely used as it is equivalent to the average albumin concentration in human serum.[5]

  • Human Serum: Using pooled human serum is a common practice. Concentrations of 25% to 75% have been used in studies.[5][14] A 50% serum concentration is frequently used to simulate the conditions in certain body fluids. It is important to use heat-inactivated serum to remove complement activity that could otherwise have an antibacterial effect, especially against organisms like H. influenzae.[14]

Data Presentation

Table 1: Summary of Faropenem Serum Protein Binding

Parameter Value Condition Source
Protein Binding 96% Pooled Inactivated Human Serum (at 8 mg/L) [1][2]
95% Pooled Inactivated Human Serum (at 25 mg/L) [1][2]
99% 45 g/L Human Albumin (at 8 mg/L) [1][2]
98% 45 g/L Human Albumin (at 25 mg/L) [1][2]
90% - 95% Plasma Protein Binding (General) [15]
~85% Mouse Serum (at 5 µg/mL) [3]

| | ~18% | Mouse Serum (at 1,000 µg/mL) |[3] |

Table 2: Effect of Serum/Albumin on Faropenem MICs

Condition Effect on Mean Faropenem MIC Source
20% Inactivated Human Serum Two-dilution step increase [1][4]
70% Inactivated Human Serum Two-dilution step increase [1][4]

| Human Albumin | Three-dilution step increase |[1][4] |

Experimental Protocols

Protocol 1: Determination of Faropenem Protein Binding by Equilibrium Dialysis

This protocol describes how to determine the percentage of Faropenem bound to plasma proteins using a rapid equilibrium dialysis (RED) device.

Materials:

  • Faropenem stock solution

  • Pooled human plasma (or plasma from other species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device plate with dialysis membranes (e.g., 12-14 kDa MWCO)

  • Incubator shaker (37°C)

  • LC-MS/MS system for drug quantification

Procedure:

  • Prepare Drug-Spiked Plasma: Spike the pooled human plasma with Faropenem stock solution to achieve the desired final concentrations (e.g., 1 µM and 10 µM). The final solvent concentration (e.g., DMSO) should be low (<0.1%) to avoid affecting protein binding.

  • Load RED Device:

    • Add the drug-spiked plasma sample (e.g., 200-300 µL) to the sample chamber of the RED device wells.

    • Add an equivalent volume of PBS (e.g., 350-500 µL) to the corresponding buffer chamber.[11]

  • Incubation: Seal the RED plate securely with adhesive tape. Place it on an orbital shaker in an incubator at 37°C. Incubate for approximately 4-5 hours to allow the unbound drug to reach equilibrium across the membrane.[11][16]

  • Sample Collection: After incubation, carefully remove an aliquot (e.g., 50-100 µL) from both the plasma chamber and the buffer chamber for each well.

  • Sample Processing:

    • To the aliquot from the buffer chamber, add an equal volume of blank plasma.

    • To the aliquot from the plasma chamber, add an equal volume of PBS. This step ensures that the matrix for both samples is identical for analysis.

    • Precipitate the proteins in all samples by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated protein.

  • Quantification: Analyze the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method to determine the concentration of Faropenem. The concentration in the buffer chamber represents the unbound (free) drug concentration at equilibrium.

  • Calculation:

    • Percent Unbound (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

    • Percent Bound (%) = 100 - Percent Unbound

Protocol 2: Broth Microdilution MIC Assay Adjusted for Serum Protein Binding

This protocol is adapted from standard CLSI guidelines for performing a broth microdilution MIC assay in media supplemented with human serum.

Materials:

  • Faropenem stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Pooled, heat-inactivated human serum

  • Bacterial isolate(s) for testing

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

Procedure:

  • Prepare Serum-Supplemented Medium: Prepare the test medium by mixing CAMHB with heat-inactivated human serum to the desired final concentration (e.g., 50% v/v). For a 50% concentration, mix equal volumes of sterile CAMHB and serum.

  • Prepare Antibiotic Dilutions:

    • Perform a two-fold serial dilution of the Faropenem stock solution in the serum-supplemented CAMHB. The concentration range should bracket the expected MIC.

    • Dispense 50 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (subcultured within 18-24 hours), select several colonies and suspend them in saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the serum-supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate the Plate: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing 50 µL of inoculum and 50 µL of serum-supplemented CAMHB (no drug).

    • Sterility Control: A well containing 100 µL of uninoculated serum-supplemented CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a plate reader. The MIC value obtained is the "protein-adjusted MIC."

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_result Result prep_media Prepare Serum- Supplemented Broth prep_drug Prepare Serial Dilutions of Faropenem in Media prep_media->prep_drug load_plate Load Drug Dilutions & Inoculum into 96-Well Plate prep_drug->load_plate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->load_plate incubate Incubate at 37°C for 18-24 hours load_plate->incubate read_mic Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic final_mic Protein-Adjusted MIC Value read_mic->final_mic G cluster_equilibrium Binding Equilibrium total_drug Total Faropenem (in Plasma/Serum) bound_drug Protein-Bound Drug (Inactive Reservoir) ~95-98% total_drug->bound_drug Reversible Binding free_drug Free Drug (Active Fraction) ~2-5% total_drug->free_drug Reversible Binding pbp Penicillin-Binding Proteins (PBPs) on Bacteria free_drug->pbp Binds to Target effect Inhibition of Cell Wall Synthesis pbp->effect Inhibits lysis Bacterial Cell Lysis effect->lysis Leads to

References

Minimizing Faropenem degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Faropenem analysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize Faropenem degradation during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Faropenem degradation? A1: Faropenem is a β-lactam antibiotic, and its degradation is primarily caused by the hydrolysis of the β-lactam ring. This chemical breakdown leads to a loss of antibacterial activity. This process is highly sensitive to pH and temperature.[1][2]

Q2: How does pH affect Faropenem stability? A2: Faropenem is most stable in acidic conditions (pH 3.5-4.0) and becomes increasingly unstable and labile in neutral and alkaline (basic) environments.[3][4] Therefore, controlling the pH of your samples and extraction solutions is the most critical factor in preventing degradation.

Q3: What are the optimal storage conditions for plasma samples containing Faropenem? A3: For short-term storage (during processing), samples should be kept on ice or at 2-8°C at all times. For long-term storage, samples must be frozen at -80°C. Storage at -20°C is not recommended as significant degradation may occur over time, a known issue for penem (B1263517) and carbapenem (B1253116) antibiotics.[5] Aqueous stock solutions should not be stored for more than one day.

Q4: Can I use standard blood collection tubes? A4: Yes, standard tubes containing anticoagulants like EDTA or sodium citrate (B86180) can be used. The crucial step is to process the blood to plasma immediately under refrigerated conditions (e.g., centrifuging at 4°C) and then either proceed with extraction immediately or freeze the plasma at -80°C.

Q5: My recovery of Faropenem is low. What are the common causes during extraction? A5: Low recovery is often due to degradation rather than extraction inefficiency. However, common causes include:

  • Degradation during processing: Samples were not kept consistently cold or acidified.

  • In solid-phase extraction (SPE):

    • Analyte Breakthrough: The sample is not retained on the sorbent during loading. This can happen if the sample solvent is too strong.[6]

    • Premature Elution: The analyte is lost during the wash step because the wash solvent is too strong.[7]

    • Incomplete Elution: The analyte binds too strongly to the sorbent and is not fully removed by the elution solvent.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during Faropenem sample preparation.

Problem: Low or Inconsistent Faropenem Concentrations in Plasma Samples

This is the most common issue and is almost always linked to analyte instability. Use the following logic diagram to diagnose the potential cause.

G start Start: Low/Inconsistent Faropenem Recovery q1 Were samples processed immediately to plasma and frozen at -80°C? start->q1 q2 Were samples kept on ice or at 4°C throughout the entire process? q1->q2 Yes cause1 Cause: Degradation during storage/transport. q1->cause1 No q3 Was the sample pH adjusted to an acidic range (e.g., pH < 5)? q2->q3 Yes cause2 Cause: Thermal degradation during sample handling. q2->cause2 No q4 Are you using an SPE method? q3->q4 Yes cause3 Cause: pH-mediated hydrolytic degradation. q3->cause3 No spe_troubleshoot Proceed to SPE Troubleshooting Guide q4->spe_troubleshoot Yes sol1 Solution: Process blood to plasma within 1 hour. Store plasma at -80°C until analysis. cause1->sol1 sol2 Solution: Use pre-chilled tubes/solvents. Keep samples in an ice bath. Use a refrigerated centrifuge. cause2->sol2 sol3 Solution: Acidify sample with a small volume of acid (e.g., formic or phosphoric acid) immediately after thawing/homogenization. cause3->sol3

Caption: Troubleshooting logic for low Faropenem recovery.

Problem: Low Recovery During Solid-Phase Extraction (SPE)

If you have ruled out degradation, the issue may be with your SPE protocol. The first step is to identify where the analyte is being lost. Analyze the load (flow-through), wash, and elution fractions separately.[6]

Analyte Found In... Potential Cause Recommended Solution
Load (Flow-through) Fraction Analyte Breakthrough: The sorbent is not retaining the Faropenem.1. Decrease Sample Solvent Strength: Ensure the sample is in a weak, preferably acidified aqueous solution before loading.[6]2. Condition Sorbent Properly: Ensure the C18 sorbent is activated with methanol (B129727) and then equilibrated with acidified water.[8]3. Check Sample pH: Ensure the sample is acidified (pH < 5) to keep Faropenem in its less polar, protonated state, which enhances binding to the C18 stationary phase.[9]
Wash Fraction Premature Elution: The wash solvent is too strong and is stripping the analyte from the sorbent along with interferences.1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent (e.g., methanol, acetonitrile) in your wash step. Use a highly aqueous, acidified wash solution.[7]
Elution Fraction (but recovery is still low) Incomplete Elution: The elution solvent is not strong enough to completely desorb the analyte from the sorbent.1. Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution buffer. A mixture like acetonitrile (B52724)/methanol is often effective.[7]2. Increase Elution Volume: Use a larger volume of elution solvent or perform the elution twice and combine the fractions.[7]3. Add a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution to improve desorption.[6]

Data on Faropenem Stability

Quantitative stability data for Faropenem at typical sample handling temperatures is limited. However, data from stress studies and related compounds underscore the need for stringent handling procedures.

Table 1: Thermal Degradation of Faropenem in the Solid State This data illustrates the susceptibility of Faropenem to thermal degradation at an elevated temperature.

TemperatureKinetic Equation (t = time in hours)Half-Life (t½)Source
60°CLn(C/C₀) = -0.0042t + 0.35~165 hours[10]

Table 2: Stability of Meropenem (a related Carbapenem) in Human Plasma This data is presented as a crucial reference, highlighting the instability of this antibiotic class even at -20°C and emphasizing the necessity of -80°C for storage.

Storage TemperatureConcentrationDuration (Days)Remaining Concentration (%)Source
-20°C35.1 mg/L~80~85% (Threshold for significant degradation)[5]
-20°C87.6 mg/L~80~85% (Threshold for significant degradation)[5]
-20°C35.1 mg/L364~60%[5]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method suitable for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples in an ice bath until just thawed.

  • Acidification: For every 100 µL of plasma, add 5 µL of 2% formic acid in water. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, if used) to the 105 µL of acidified plasma.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for immediate analysis. If analysis is not immediate, store the supernatant at -80°C.

Protocol 2: Tissue Homogenate Preparation

This protocol provides a general guideline for preparing tissue samples.

  • Homogenization Buffer: Prepare a buffer of 50 mM Ammonium Formate adjusted to pH 3.5. Keep this buffer on ice.

  • Tissue Collection: Collect tissue samples, weigh them, and immediately flash-freeze them in liquid nitrogen. Store at -80°C if not homogenized immediately.

  • Homogenization: Add ice-cold homogenization buffer to the thawed tissue sample (a common ratio is 4:1 v/w, e.g., 4 mL buffer per 1 g tissue).

  • Mechanical Disruption: Homogenize the tissue using a mechanical homogenizer (e.g., Polytron) while keeping the sample tube submerged in an ice bath at all times to prevent heating.[11]

  • Centrifugation: Centrifuge the homogenate at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant. This sample is now ready for further clean-up (e.g., protein precipitation as in Protocol 1, or solid-phase extraction) or direct analysis if the method allows. For storage, freeze the supernatant at -80°C.

Workflow Visualization

The following diagram illustrates the critical steps and conditions required to maintain Faropenem stability from collection to analysis.

G cluster_collection Sample Collection & Initial Processing cluster_prep Sample Preparation a 1. Collect Whole Blood (EDTA) or Tissue b 2. Immediate Cooling (Place on Ice) a->b c 3. Centrifuge at 4°C (for blood) or Homogenize in Cold Acidic Buffer (for tissue) b->c d 4. Isolate Plasma or Tissue Supernatant c->d e 6. Sample Clean-up (e.g., Protein Precipitation or SPE) d->e Immediate Processing storage 5. Store at -80°C (If not proceeding immediately) d->storage Long-term Storage f 7. Transfer to Autosampler Vial e->f analysis 8. LC-MS/MS Analysis f->analysis storage->e Thaw on Ice condition CRITICAL CONDITION: Maintain Acidic pH & Cold Chain (0-4°C) Throughout All Steps

Caption: Recommended workflow for sample handling to ensure Faropenem stability.

References

Validation & Comparative

Cross-Resistance Between Faropenem and Other Carbapenems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance poses a significant threat to global health. Carbapenems are a class of last-resort antibiotics for treating severe infections caused by multidrug-resistant bacteria. Faropenem (B194159), an oral penem (B1263517) antibiotic with structural similarities to carbapenems, has raised concerns about the potential for cross-resistance.[1][2] This guide provides an objective comparison of faropenem's cross-resistance profile with other carbapenems, supported by experimental data, to inform research and drug development efforts.

Executive Summary

Studies have demonstrated that induced resistance to faropenem can lead to cross-resistance to other carbapenems, particularly in Gram-negative bacteria such as Escherichia coli that produce extended-spectrum β-lactamases (ESBLs).[1][3][4] The primary mechanism identified involves mutations in outer membrane porin genes, such as ompC, which limits the entry of carbapenems into the bacterial cell.[1][3][4] This is a critical consideration, as the widespread use of an oral agent like faropenem could inadvertently select for resistance to essential intravenous carbapenems.[1]

Quantitative Data on Cross-Resistance

The development of resistance to faropenem has been shown to directly impact the susceptibility of bacteria to other carbapenems. The following table summarizes key quantitative data from an in vitro study where ESBL-producing (CTX-M-15) and pan-susceptible E. coli isolates were induced for resistance to faropenem through serial passaging. The minimum inhibitory concentrations (MICs) of various carbapenems were measured before and after resistance induction.

Table 1: Minimum Inhibitory Concentration (MIC) Shift in ESBL-Producing E. coli After Induced Faropenem Resistance [3][4]

AntibioticIsolate (Resistance Mechanism)Pre-exposure MIC (mg/L)Post-exposure MIC (mg/L)Fold Change in MIC
Faropenem NSF1 (CTX-M-15)26432x
NSF2 (CTX-M-15)16464x
NSF3 (CTX-M-15)26432x
NSF4 (Pan-susceptible)16464x
Ertapenem NSF1 (CTX-M-15)≤0.5>8>16x
NSF2 (CTX-M-15)≤0.5816x
NSF3 (CTX-M-15)≤0.5>8>16x
NSF4 (Pan-susceptible)≤0.5≤0.5No change
Meropenem NSF1 (CTX-M-15)≤0.5>8>16x
NSF2 (CTX-M-15)≤0.524x
NSF3 (CTX-M-15)≤0.548x
NSF4 (Pan-susceptible)≤0.5≤0.5No change
Doripenem NSF1 (CTX-M-15)≤0.5>4>8x
NSF2 (CTX-M-15)≤0.524x
NSF3 (CTX-M-15)≤0.548x
NSF4 (Pan-susceptible)≤0.5≤0.5No change
Imipenem NSF1 (CTX-M-15)≤0.548x
NSF2 (CTX-M-15)≤0.512x
NSF3 (CTX-M-15)≤0.524x
NSF4 (Pan-susceptible)≤0.5≤0.5No change

In Vitro Activity of Faropenem Against Resistant Enterobacteriaceae

The following table summarizes the modal MICs of faropenem against a collection of clinical isolates with different resistance mechanisms.

Table 2: In Vitro Activity of Faropenem Against Cephalosporin-Resistant Enterobacteriaceae [5][6][7]

Bacterial SpeciesResistance MechanismFaropenem Modal MIC (mg/L)
Escherichia coliCTX-M or non-CTX-M ESBLs0.5 - 1
Klebsiella spp.CTX-M or non-CTX-M ESBLs0.5 - 1
Enterobacter spp.ESBLs or derepressed AmpC2 - 4
Citrobacter spp.ESBLs or derepressed AmpC2 - 4
Serratia spp.AmpC-derepressed8 - 16

Experimental Protocols

Protocol 1: Induction of Faropenem Resistance by Serial Passaging

This method is used to select for and evaluate the development of resistance to faropenem in a controlled in vitro setting.

Materials:

  • Bacterial isolates of interest

  • Mueller-Hinton Broth (MHB)

  • Faropenem analytical powder

  • Sterile culture tubes

  • Incubator (35°C ± 2°C)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of faropenem for the bacterial isolates using a standard method such as broth microdilution.

  • Serial Passaging Setup: For each isolate, prepare a series of tubes containing 2 mL of MHB with two-fold increasing concentrations of faropenem, starting from a sub-inhibitory concentration.

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.

  • Passaging: After incubation, identify the tube with the highest concentration of faropenem that shows bacterial growth. Use this culture to inoculate a new series of tubes with increasing faropenem concentrations.

  • Repeat: Repeat the passaging process daily for a defined period (e.g., 7-10 days) or until a significant increase in the faropenem MIC is observed (e.g., to 64 mg/L).[1][4]

  • Final Susceptibility Testing: Once faropenem resistance is induced, re-determine the MICs for faropenem and a panel of other carbapenems to assess for cross-resistance.[1]

Protocol 2: Broth Microdilution MIC Testing

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Faropenem and other carbapenem (B1253116) analytical powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare Inoculum: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plates: Add the standardized bacterial suspension to each well, except for a negative control well.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

Protocol 3: Whole-Genome Sequencing (WGS) for Resistance Mechanism Identification

WGS is used to identify the genetic basis of antibiotic resistance.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from both the original (susceptible) and the faropenem-resistant bacterial isolates.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align the sequence reads from the resistant isolate to the genome of the original isolate or a reference genome.

    • Perform bioinformatic analysis to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic alterations that may be responsible for the resistance phenotype. This includes looking for mutations in genes encoding porins (e.g., ompC) or regulatory systems (e.g., envZ).[1][3][4]

Visualizing Cross-Resistance Mechanisms and Workflows

Cross_Resistance_Mechanism cluster_0 Bacterial Cell cluster_1 Resistance Development Faropenem Faropenem Porin Outer Membrane Porin (e.g., OmpC) Faropenem->Porin Entry OtherCarbapenems Other Carbapenems (Meropenem, Ertapenem, etc.) OtherCarbapenems->Porin Entry PBP Penicillin-Binding Proteins (PBPs) (Target Site) Porin->PBP Drug Transport Resistance Resistance (Cell Survival) Porin->Resistance Reduced Drug Entry PBP->Resistance Inhibition of Cell Wall Synthesis (Blocked) FaropenemExposure Prolonged Faropenem Exposure PorinMutation Mutation in ompC gene FaropenemExposure->PorinMutation PorinMutation->Porin Alters Porin Structure (Reduced Permeability) Experimental_Workflow start Start: Select Bacterial Isolates (e.g., ESBL-producing E. coli) mic1 Determine Baseline MICs (Faropenem & Other Carbapenems) start->mic1 serial_passage Induce Faropenem Resistance (Serial Passaging) mic1->serial_passage mic2 Re-determine MICs for all Carbapenems serial_passage->mic2 compare Compare Pre- and Post-exposure MICs mic2->compare wgs Perform Whole-Genome Sequencing (on original and resistant isolates) compare->wgs Cross-resistance observed end End: Correlate Genotypic and Phenotypic Resistance compare->end No cross-resistance analysis Bioinformatic Analysis to Identify Resistance-conferring Mutations wgs->analysis analysis->end

References

Faropenem vs. Meropenem: A Comparative Guide to In-Vitro Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in-vitro efficacy of faropenem (B194159) and meropenem (B701) against the opportunistic pathogen Pseudomonas aeruginosa. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and supporting experimental methodologies.

Introduction

Pseudomonas aeruginosa is a significant cause of opportunistic infections, particularly in hospital settings, and is notorious for its intrinsic and acquired resistance to multiple classes of antibiotics. Carbapenems, such as meropenem, are often critical in treating infections caused by this bacterium. Faropenem, an oral penem (B1263517), has a different spectrum of activity. This guide examines their comparative effectiveness against P. aeruginosa based on in-vitro data.

Quantitative Data Summary

The in-vitro activity of antibiotics is primarily measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data overwhelmingly indicates that faropenem has poor activity against P. aeruginosa, while meropenem is significantly more potent, although resistance is a growing concern.

AntibioticPseudomonas aeruginosa Strain TypeMIC Range (mg/L)Key Findings
Faropenem Wild-Type / Clinical Isolates>128 to ≥256Consistently demonstrates weak or no activity.[1][2][3][4][5] P. aeruginosa exhibits high intrinsic resistance.[6][7]
Meropenem Susceptible Isolates0.25Potent activity against sensitive strains.[8][9]
Meropenem Isolates with Intrinsic Resistance1 - 2Reduced activity in strains with mechanisms like impermeability or porin loss.[8]
Meropenem OprD2-deficient Isolates-4- to 8-fold higher activity than imipenem (B608078) against these resistant strains.[10]

Note: Meropenem resistance in P. aeruginosa is an increasing issue, with non-susceptibility rates reported to be around 27.1% in some studies of pneumonia isolates.[11]

Mechanisms of Resistance in P. aeruginosa

Pseudomonas aeruginosa possesses a formidable array of resistance mechanisms that contribute to its high intrinsic resistance to many antibiotics, including faropenem.

  • Low Outer Membrane Permeability: The outer membrane of P. aeruginosa is a significant barrier that restricts the entry of antibiotics.

  • Efflux Pumps: The bacterium actively expels antibiotics from the cell using multidrug efflux systems, such as MexAB-OprM.[6][7]

  • Enzymatic Degradation: Production of β-lactamase enzymes, like the chromosomal AmpC β-lactamase, can hydrolyze and inactivate β-lactam antibiotics.[6][7]

Studies have shown that the high intrinsic resistance of P. aeruginosa to faropenem is a result of the combined action of its outer membrane barrier and active efflux systems.[3][6][7]

Experimental Protocols

The determination of in-vitro efficacy through MIC values follows standardized procedures, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of faropenem and meropenem against P. aeruginosa is typically determined using broth microdilution or agar (B569324) dilution methods as outlined by CLSI guidelines.[3]

1. Preparation of Materials:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution or Mueller-Hinton Agar (MHA) for agar dilution is used.[12]

  • Antibiotic Stock Solutions: A series of two-fold dilutions of the antibiotic (faropenem or meropenem) are prepared in the appropriate medium.[3]

2. Inoculum Preparation:

  • A suspension of the P. aeruginosa isolate is prepared from a culture grown overnight.

  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard.[12]

  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells or on the agar plates.[3]

3. Inoculation and Incubation:

  • The prepared antibiotic dilutions are inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.[3][12]

4. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth.

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of P. aeruginosa.[3]

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Isolate P. aeruginosa culture 1. Prepare pure culture (e.g., on MHA plate) start->culture mcfarland 2. Create bacterial suspension (0.5 McFarland standard) culture->mcfarland inoculate 4. Inoculate antibiotic dilutions with standardized bacterial suspension mcfarland->inoculate dilutions 3. Prepare serial two-fold dilutions of antibiotic in CAMHB dilutions->inoculate incubate 5. Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate observe 6. Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic 7. Identify lowest concentration with no visible growth observe->determine_mic result Result: MIC Value (mg/L) determine_mic->result

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The available in-vitro data clearly indicates that faropenem is not an effective agent against Pseudomonas aeruginosa due to the bacterium's high intrinsic resistance.[1][2][4][6][7] In contrast, meropenem demonstrates potent activity against susceptible isolates and remains a valuable therapeutic option, though its efficacy can be compromised by various resistance mechanisms.[8][13] For researchers and drug development professionals, these findings underscore the need to overcome the robust resistance mechanisms of P. aeruginosa and highlight the limited spectrum of faropenem with respect to this particular pathogen.

References

The Untapped Potential of Faropenem: A Call for Synergistic Strategies Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge for clinicians and researchers. While the development of new antibiotics is crucial, exploring the synergistic potential of existing drugs offers a promising and more immediate strategy. Faropenem (B194159), an orally available penem (B1263517) antibiotic, has demonstrated broad-spectrum activity, but its efficacy against MRSA is often limited. This guide explores the potential for synergistic combinations of Faropenem with other antibiotics to combat MRSA, providing a framework for future research in this critical area.

Faropenem: A Standalone Agent Against MRSA

Faropenem exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This disruption leads to a weakened cell wall and subsequent cell lysis.[1] While active against a range of Gram-positive and Gram-negative bacteria, Faropenem's activity against MRSA is variable, with many strains exhibiting resistance.[2][3][4]

The Promise of Synergy: A Path Forward

Antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, presents a compelling strategy to overcome resistance. For Faropenem, combination therapy could potentially:

  • Enhance its efficacy against resistant MRSA strains.

  • Reduce the required therapeutic doses, minimizing potential toxicity.

  • Slow the emergence of drug resistance.

Currently, there is a notable lack of published studies specifically investigating the synergistic effects of Faropenem with other antibiotics against MRSA. However, research on other β-lactam antibiotics, such as meropenem (B701), has shown significant synergy with agents like other β-lactams, vancomycin, and daptomycin (B549167) against MRSA.[5][6][7] These findings provide a strong rationale for exploring similar combinations with Faropenem.

Investigating Synergy: The Checkerboard Assay

A standard and widely used method to assess antibiotic synergy in vitro is the checkerboard assay. This technique allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol: Checkerboard Assay

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of Faropenem in combination with another antibiotic against a clinical isolate of MRSA.

Materials:

  • Faropenem analytical standard

  • Second antibiotic for testing (e.g., vancomycin, daptomycin, linezolid)

  • MRSA clinical isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: A suspension of the MRSA isolate is prepared and adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]

  • Antibiotic Dilution:

    • In a 96-well plate, serial twofold dilutions of Faropenem are prepared horizontally.

    • Serial twofold dilutions of the second antibiotic are prepared vertically.

    • This creates a matrix of wells with varying concentrations of both antibiotics.

    • Control wells containing each antibiotic alone, as well as a growth control well (no antibiotics), are included.[8]

  • Inoculation: The prepared MRSA inoculum is added to all wells.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.[8]

  • Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare MRSA Inoculum (0.5 McFarland) E Inoculate Wells with MRSA Suspension A->E B Prepare Serial Dilutions of Faropenem D Dispense Antibiotic Dilutions into 96-Well Plate B->D C Prepare Serial Dilutions of Second Antibiotic C->D D->E F Incubate Plate (16-20h at 35°C) E->F G Read MICs of Individual and Combined Antibiotics F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Determine Synergy, Additivity, or Antagonism H->I

Caption: Workflow of the checkerboard assay to determine antibiotic synergy.

Potential Mechanisms of Synergy: A Hypothetical Model

While specific data for Faropenem is lacking, the synergistic mechanisms observed with other β-lactams against MRSA can inform hypotheses. A potential mechanism could involve a multi-pronged attack on the bacterial cell wall and other essential cellular processes.

Hypothesized Signaling Pathway for Synergy

Synergy_Pathway cluster_faropenem Faropenem cluster_partner Partner Antibiotic cluster_effect Cellular Effect Faro Faropenem PBP Penicillin-Binding Proteins (PBPs) Faro->PBP Inhibits CW_Synth Cell Wall Synthesis PBP->CW_Synth Blocks Partner e.g., Aminoglycoside Ribosome 30S Ribosomal Subunit Partner->Ribosome Inhibits P_Synth Protein Synthesis Ribosome->P_Synth Blocks Cell_Death Bacterial Cell Death CW_Synth->Cell_Death Leads to P_Synth->Cell_Death Leads to

Caption: A hypothetical model of synergistic action against MRSA.

Future Directions and Conclusion

The exploration of Faropenem's synergistic potential against MRSA is a critical and underexplored area of research. Based on the success of combination therapies with other β-lactams, promising candidates for synergistic studies with Faropenem include:

  • Vancomycin: A glycopeptide antibiotic that also inhibits cell wall synthesis, but through a different mechanism than β-lactams.

  • Daptomycin: A lipopeptide antibiotic that disrupts the bacterial cell membrane.

  • Linezolid: An oxazolidinone that inhibits protein synthesis.

  • Aminoglycosides: A class of antibiotics that also inhibit protein synthesis.

Systematic in vitro studies, such as the checkerboard assay and time-kill curve analyses, are urgently needed to identify effective Faropenem combinations. Positive in vitro findings should then be validated in preclinical models of MRSA infection.

References

Faropenem Demonstrates Potent Preclinical Efficacy in Respiratory Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data highlights the robust activity of faropenem (B194159), an oral penem (B1263517) antibiotic, against key bacterial pathogens responsible for community-acquired respiratory tract infections. Comparative analyses with other commonly used antibiotics reveal faropenem's promising potential in treating these infections, including those caused by drug-resistant strains.

Researchers and drug development professionals will find compelling evidence in the following guide, which summarizes the preclinical efficacy of faropenem. This document provides a detailed comparison with other antimicrobial agents, supported by experimental data from various in vitro and in vivo models. The guide includes structured data tables for easy comparison, detailed experimental protocols for key studies, and visualizations of experimental workflows and the mechanism of action.

Faropenem, a β-lactam antibiotic, exhibits a broad spectrum of activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] Its stability against many β-lactamases makes it an attractive option for combating infections caused by resistant bacteria.[1][2]

In Vitro Susceptibility of Respiratory Pathogens

Faropenem has consistently demonstrated potent in vitro activity against the most common causative agents of respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][3][4]

A notable attribute of faropenem is its effectiveness against penicillin-resistant Streptococcus pneumoniae strains.[1][4] The minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC₉₀) for faropenem against penicillin-resistant S. pneumoniae is reported to be 1 µg/ml.[3][4] This is significantly lower than that of many other oral β-lactams.[4]

The tables below summarize the in vitro activity of faropenem compared to other antibiotics against key respiratory pathogens.

Table 1: Comparative In Vitro Activity of Faropenem and Other Antimicrobial Agents against Streptococcus pneumoniae

AntibioticPenicillin SusceptibilityMIC₉₀ (µg/mL)
Faropenem Susceptible 0.008
Intermediate 0.25
Resistant 1
Amoxicillin-ClavulanateResistant4
CefuroximeResistant16
CeftriaxoneResistant4
ImipenemResistant0.5

Data compiled from studies on U.S. isolates.[4]

Table 2: Comparative In Vitro Activity of Faropenem and Other Antimicrobial Agents against Haemophilus influenzae and Moraxella catarrhalis

Organismβ-lactamase StatusFaropenem MIC₉₀ (µg/mL)Amoxicillin-Clavulanate MIC₉₀ (µg/mL)
H. influenzae Positive 0.5 1
Negative 1 0.5
M. catarrhalis Positive 0.5 0.25
Negative 0.12 0.12

Data compiled from studies on U.S. isolates.[3][4]

Preclinical Models of Respiratory Tract Infections

The efficacy of faropenem has been evaluated in various preclinical animal models of respiratory tract infection, which are crucial for predicting clinical success. These models allow for the assessment of in vivo drug performance, including bacterial clearance from the lungs and improvement in survival rates.

Murine Pneumonia Model

A commonly used preclinical model is the murine pneumonia model, where mice are infected with a specific respiratory pathogen to induce a lung infection that mimics human pneumonia.[5]

Experimental Workflow: Murine Pneumonia Model

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Efficacy Assessment Pathogen Culture Pathogen Culture Intratracheal Inoculation Intratracheal Inoculation Pathogen Culture->Intratracheal Inoculation Bacterial Suspension Establishment of Infection Establishment of Infection Intratracheal Inoculation->Establishment of Infection Incubation Period Drug Administration Drug Administration Faropenem vs. Comparators Establishment of Infection->Drug Administration Initiation of Therapy Monitoring Monitoring Drug Administration->Monitoring Daily Observation Endpoint Analysis Bacterial Load (CFU/lung) Survival Rate (%) Monitoring->Endpoint Analysis

Caption: Workflow of a typical murine pneumonia model for antibiotic efficacy testing.

A study utilizing a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model demonstrated a strong correlation between the time the free drug concentration remains above the MIC (%fT>MIC) and survival.[2] For β-lactam antibiotics like faropenem, %fT>MIC is a key pharmacokinetic/pharmacodynamic (PK/PD) index for predicting efficacy.[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][6] This process is critical for bacterial survival and integrity.

Signaling Pathway: Faropenem's Mechanism of Action

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Faropenem Faropenem Faropenem->PBP Binds to

Caption: Faropenem inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins.

The primary mode of action involves the acylation of PBPs, which are essential bacterial enzymes for the final steps of peptidoglycan synthesis.[6] By binding to the active site of PBPs, faropenem inhibits their transpeptidase activity, preventing the formation of cross-links between peptidoglycan chains. This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a representative protocol for a murine pneumonia model used to evaluate the efficacy of faropenem.

Protocol: Murine Model of Haemophilus influenzae Pneumonia

  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) are used.[5]

  • Pathogen: A clinical isolate of Haemophilus influenzae type b is grown in brain heart infusion broth supplemented with hemin (B1673052) and NAD.

  • Infection: Mice are anesthetized and intratracheally inoculated with 3 x 10⁹ colony-forming units (CFU) of H. influenzae in 50 µL of saline.[5]

  • Treatment: At 2-4 hours post-infection, mice are randomized into treatment and control groups. Faropenem (e.g., 10, 20, 40 mg/kg) or a comparator antibiotic is administered orally or via intraperitoneal injection. The control group receives the vehicle.[1] The dosing regimen is based on the pharmacokinetic properties of the drugs in mice.

  • Monitoring and Endpoints:

    • Survival: Mice are monitored daily for signs of illness and mortality for a predefined period (e.g., 7 days).

    • Bacterial Burden: At specific time points post-treatment (e.g., 24 hours), a subset of mice from each group is euthanized. The lungs are aseptically removed, homogenized, and serially diluted for CFU enumeration on appropriate agar (B569324) plates.[5]

    • Histopathology: Lung tissues may be collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and tissue damage.

Conclusion

The available preclinical data strongly support the efficacy of faropenem against key respiratory pathogens. Its potent in vitro activity, particularly against resistant strains of Streptococcus pneumoniae, and its demonstrated in vivo efficacy in animal models position it as a valuable candidate for the treatment of community-acquired respiratory tract infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human populations.

References

A Comparative Analysis of Faropenem and Imipenem Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of faropenem (B194159) and imipenem (B608078) against anaerobic bacteria, supported by experimental data and detailed methodologies.

Executive Summary

In Vitro Efficacy: A Quantitative Comparison

The in vitro activities of faropenem and imipenem have been evaluated against a substantial number of anaerobic isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of their potency. The data is primarily derived from studies utilizing the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), approved reference methods.[1]

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Faropenem and Imipenem against the Bacteroides fragilis Group

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀MIC Range
B. fragilis group (176)Faropenem14≤0.06 - 64
Imipenem0.51≤0.06 - >32
B. fragilisFaropenem14-
Imipenem0.51-
B. thetaiotaomicronFaropenem14-
Imipenem0.52-
B. distasonisFaropenem28-
Imipenem14-
B. ovatusFaropenem14-
Imipenem0.52-
B. vulgatusFaropenem14-
Imipenem0.51-

Data compiled from multiple sources.[1][2]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Faropenem and Imipenem against Clostridium and other Gram-Positive Anaerobes

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀MIC Range
Clostridium difficile (2)Faropenem--16 - 32
Imipenem--16 - 32
Other Clostridium spp. (69)Faropenem≤0.1251≤0.125 - 4
Imipenem≤0.1250.5≤0.125 - 4
Peptostreptococcus anaerobius (2)Faropenem--8 - 16
Imipenem--2
Other Gram-Positive Anaerobic Cocci (53)Faropenem0.251≤0.125 - 4
Imipenem0.1250.5≤0.125 - 4
Non-spore-forming Gram-Positive Rods (28)Faropenem0.252≤0.125 - 4
Imipenem0.1251≤0.125 - 4

Data compiled from multiple sources.[1][3]

Table 3: Comparative In Vitro Activity (MIC in µg/mL) of Faropenem and Imipenem against other Anaerobic Bacteria

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀
Prevotella spp. (78)Faropenem0.251
Imipenem0.1250.5
Porphyromonas spp. (42)Faropenem0.1250.5
Imipenem≤0.1250.25
Fusobacterium nucleatum (19)Faropenem≤0.1250.25
Imipenem≤0.1250.125
Fusobacterium mortiferum/varium (20)Faropenem12
Imipenem0.51

Data compiled from a study of 579 anaerobic bacteria isolates.[1]

Experimental Protocols

The determination of in vitro efficacy relies on standardized and reproducible methods. The most cited methodologies in the reviewed literature are the agar (B569324) dilution and broth microdilution techniques, as specified by the CLSI.

Agar Dilution Method for MIC Determination

The agar dilution method is considered the reference standard for susceptibility testing of anaerobic bacteria.[4][5][6]

  • Media Preparation : Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.

  • Antibiotic Dilution : Serial twofold dilutions of faropenem and imipenem are prepared and added to the molten agar.

  • Inoculum Preparation : A standardized inoculum of each anaerobic isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation : The bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint replicator.

  • Incubation : Plates are incubated in an anaerobic environment (e.g., anaerobic chamber or GasPak jar) at 35-37°C for 48 hours.

  • MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

AgarDilutionWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis media Prepare Supplemented Brucella Agar antibiotic Prepare Serial Antibiotic Dilutions in Agar media->antibiotic inoculate Inoculate Plates with Multipoint Replicator antibiotic->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate in Anaerobic Environment (48h) inoculate->incubate read_mic Read MIC as Lowest Concentration with No Growth incubate->read_mic

Workflow for Agar Dilution MIC Testing.
Broth Microdilution Method for MIC Determination

The broth microdilution method is a more automated and high-throughput alternative for routine susceptibility testing.[7][8]

  • Plate Preparation : Commercially available or in-house prepared microtiter plates containing serial dilutions of the antibiotics in a suitable broth medium (e.g., supplemented Brucella broth) are used.

  • Inoculum Preparation : A standardized bacterial inoculum is prepared as in the agar dilution method.

  • Inoculation : The wells of the microtiter plates are inoculated with the bacterial suspension.

  • Incubation : Plates are incubated in an anaerobic environment for 48 hours.

  • MIC Determination : The MIC is determined as the lowest antibiotic concentration showing no visible turbidity.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plates Prepare/Obtain Antibiotic- Containing Microtiter Plates inoculate Inoculate Wells of Microtiter Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate in Anaerobic Environment (48h) inoculate->incubate read_mic Read MIC as Lowest Concentration with No Turbidity incubate->read_mic

Workflow for Broth Microdilution MIC Testing.

In Vivo Efficacy

Direct comparative studies of faropenem and imipenem in animal models of anaerobic infection are limited. However, individual studies have demonstrated the in vivo efficacy of both agents.

Imipenem has been shown to be effective in various animal models of infection, including those involving anaerobic bacteria.[9][10] Faropenem has also demonstrated efficacy in animal models, though much of the published data focuses on respiratory pathogens.[11] The primary pharmacodynamic parameter for both drugs is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[11]

A generalized workflow for in vivo animal infection model studies is presented below.

AnimalModelWorkflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_prep Animal Acclimatization and Preparation infection Induction of Anaerobic Infection animal_prep->infection drug_admin Administration of Faropenem or Imipenem infection->drug_admin monitoring Monitoring of Animal Health and Survival drug_admin->monitoring bacterial_load Determination of Bacterial Load in Tissues monitoring->bacterial_load survival_analysis Survival Analysis monitoring->survival_analysis

Generalized Workflow for In Vivo Animal Infection Model Studies.

Post-Antibiotic Effect (PAE)

Mechanism of Action

Both faropenem and imipenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[15] The inactivation of PBPs leads to the weakening of the cell wall and ultimately cell lysis.

MechanismOfAction antibiotic Faropenem / Imipenem (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall antibiotic->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Essential for pbp->peptidoglycan cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains peptidoglycan->cell_wall lysis Cell Lysis and Bacterial Death cell_wall->lysis Weakening leads to

Mechanism of Action of Faropenem and Imipenem.

Conclusion

Faropenem and imipenem are both potent antibiotics with excellent in vitro activity against a wide spectrum of anaerobic bacteria. The available data suggests that imipenem may be slightly more potent in vitro against some species. However, faropenem's oral formulation offers a significant potential advantage. The primary limitation in this comparative analysis is the lack of direct head-to-head in vivo studies in models of anaerobic infection. Further research in this area is warranted to fully elucidate the comparative clinical efficacy of these two important antimicrobial agents.

References

Faropenem Demonstrates Potent In Vitro Activity Against a Broad Spectrum of Bacterial Pathogens, Outperforming Several Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vitro studies reveals that faropenem (B194159), a novel oral penem (B1263517) antibacterial, exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to third-generation cephalosporins. This guide provides a detailed comparison of the in vitro performance of faropenem against key third-generation cephalosporins, supported by experimental data and standardized methodologies.

Faropenem, a β-lactam antimicrobial, shares structural similarities with both penicillins and cephalosporins.[1] Its primary mode of action involves binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis.[1] A key advantage of faropenem is its high stability against a variety of β-lactamases, enzymes that can inactivate many cephalosporin (B10832234) antibiotics.[1][2]

Comparative In Vitro Activity: A Data-Driven Analysis

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for faropenem and several third-generation cephalosporins against common respiratory and urinary tract pathogens.

Respiratory Pathogens

Faropenem has demonstrated significant in vitro activity against key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3][4][5]

PathogenAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae (Penicillin-Susceptible) Faropenem≤0.060.12
Cefpodoxime0.120.25
Cefixime0.51
Streptococcus pneumoniae (Penicillin-Resistant) Faropenem0.250.5
Cefpodoxime12
Cefixime48
Haemophilus influenzae (β-lactamase negative) Faropenem0.51
Cefpodoxime≤0.06≤0.06
Cefixime≤0.06≤0.06
Haemophilus influenzae (β-lactamase positive) Faropenem0.51
Cefpodoxime≤0.060.12
Cefixime≤0.06≤0.06
Moraxella catarrhalis (β-lactamase positive) Faropenem0.120.5
Cefpodoxime0.250.5
Cefixime0.120.25

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[1][3][6]

Notably, faropenem's activity against penicillin-resistant S. pneumoniae is a significant advantage over the compared cephalosporins.[3] While the activity of some cephalosporins is influenced by β-lactamase production in H. influenzae, faropenem's efficacy remains largely unaffected.[3]

Enterobacteriaceae

Faropenem also shows promising activity against many members of the Enterobacteriaceae family, which are common causes of urinary tract infections. A critical finding is its activity against strains producing extended-spectrum β-lactamases (ESBLs), which confer resistance to most penicillins and cephalosporins.[7][8][9]

PathogenAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli Faropenem0.51
Cefpodoxime≤0.5>32
Cefixime≤0.5>32
Ceftriaxone≤1>64
Klebsiella pneumoniae Faropenem0.52
Cefpodoxime≤0.5>32
Cefixime≤0.5>32
Ceftriaxone≤1>64
ESBL-producing E. coli and K. pneumoniae Faropenem12
Ceftriaxone>64>64

Data extracted from studies focusing on Enterobacteriaceae, including third-generation cephalosporin-resistant strains.[6][7][8]

The data clearly indicates that while third-generation cephalosporins are potent against susceptible Enterobacteriaceae, their utility is severely limited against ESBL-producing strains. Faropenem, however, retains significant activity against these resistant isolates.[7][8][10]

Experimental Protocols

The data presented in this guide is based on standardized in vitro susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][11]

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[11]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

This method is an alternative for determining MIC values and was also employed in some of the cited studies.[12][13]

  • Preparation of Agar Plates: Serial two-fold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates. The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria on the agar surface.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the processes and comparisons discussed, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Testing cluster_result Result bacterial_isolate Bacterial Isolate mcfarland 0.5 McFarland Standardization bacterial_isolate->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of Microtiter Plate inoculum->inoculation antimicrobial_dilutions Serial Dilutions of Antimicrobial Agents antimicrobial_dilutions->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation reading Visual Inspection for Growth incubation->reading mic_determination MIC Determination reading->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.

LogicalComparison cluster_faropenem Faropenem cluster_cephalosporins 3rd Gen Cephalosporins faropenem_activity Broad Spectrum Activity faropenem_gram_pos Gram-Positive (e.g., S. pneumoniae) faropenem_activity->faropenem_gram_pos faropenem_gram_neg Gram-Negative (e.g., E. coli, H. influenzae) faropenem_activity->faropenem_gram_neg faropenem_resistant Activity against Resistant Strains (ESBLs) faropenem_gram_neg->faropenem_resistant Maintains Efficacy ceph_activity Broad Spectrum Activity ceph_gram_pos Gram-Positive (Variable Activity) ceph_activity->ceph_gram_pos ceph_gram_neg Gram-Negative (Potent against susceptible) ceph_activity->ceph_gram_neg ceph_resistant Limited Activity against Resistant Strains (ESBLs) ceph_gram_neg->ceph_resistant Loses Efficacy

Caption: Logical comparison of the activity spectrum of Faropenem vs. Third-Generation Cephalosporins.

Conclusion

The available in vitro data strongly suggest that faropenem has a broad spectrum of antibacterial activity.[14][15] Its performance against penicillin-resistant S. pneumoniae and ESBL-producing Enterobacteriaceae is particularly noteworthy, positioning it as a potentially valuable oral therapeutic option where resistance to third-generation cephalosporins is a concern.[10][14] Further clinical studies are essential to translate these in vitro findings into effective patient outcomes.

References

Assessing Faropenem's Activity Against Carbapenem-Resistant Enterobacteriaceae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Faropenem (B194159), an oral penem (B1263517) antibiotic, has demonstrated potential activity against these highly resistant pathogens. This guide provides a comprehensive comparison of faropenem's in vitro efficacy against various CRE strains, supported by experimental data and detailed methodologies, to inform further research and development.

In Vitro Activity of Faropenem Against Carbapenem-Resistant Enterobacteriaceae

Faropenem has shown varied activity against CRE, largely dependent on the specific carbapenemase enzyme produced by the bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing faropenem's activity against CRE isolates with that of other carbapenems, such as meropenem (B701).

Table 1: Faropenem MIC Distribution against Carbapenemase-Producing Enterobacteriaceae

Carbapenemase TypeOrganism(s)Faropenem MIC₅₀ (mg/L)Faropenem MIC₉₀ (mg/L)Faropenem MIC Range (mg/L)
KPCKlebsiella pneumoniae, Escherichia coli, Enterobacter spp.--≥64[1]
NDMKlebsiella pneumoniae, Escherichia coli--≥64 (99% of isolates)[1]
OXA-48Klebsiella pneumoniae, Escherichia coli--2 - 32[1]
IMPEnterobacteriaceae--≥64[1]
VIMEnterobacteriaceae--≥64[1]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MICs of Faropenem and Meropenem against CRE

AntibioticOrganism(s)MIC Range (mg/L)
Faropenem Carbapenemase-producing Enterobacteriaceae2 to ≥64[1]
Meropenem Carbapenemase-producing Enterobacteriaceae-

Note: Direct comparative MIC range data for meropenem against the same comprehensive panel of CRE isolates was not available in the reviewed literature.

Experimental Protocols

The determination of antibiotic susceptibility is crucial for accurate assessment of antimicrobial agents. The following are detailed methodologies for key experiments cited in the evaluation of faropenem's activity.

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of faropenem and other comparators are prepared according to the manufacturer's instructions.
  • Serial two-fold dilutions of the antimicrobial agents are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours.
  • A suspension of the bacterial culture is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • Positive (broth and bacteria, no antibiotic) and negative (broth only) growth controls are included.
  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (General Protocol)

The agar dilution method is another reference method for MIC determination.[3][4]

1. Preparation of Agar Plates:

  • A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antimicrobial agent.
  • The antibiotic is added to the molten agar before it solidifies.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method.

3. Inoculation and Incubation:

  • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
  • A control plate without any antibiotic is included.
  • The plates are incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.

Visualizing Experimental Workflow and Resistance Mechanisms

To better understand the processes involved in assessing faropenem's activity and the underlying resistance mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate CRE Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum MIC_Test Broth Microdilution or Agar Dilution Inoculum->MIC_Test Antibiotic Faropenem & Comparators (Serial Dilutions) Antibiotic->MIC_Test Incubation Incubation (35°C, 16-20h) MIC_Test->Incubation Read_MIC Read MIC Incubation->Read_MIC Interpretation Interpret Results Read_MIC->Interpretation

Experimental workflow for assessing faropenem activity.

Carbapenem_Resistance cluster_mechanisms Mechanisms of Carbapenem (B1253116) Resistance cluster_outcome Outcome Carbapenemase Carbapenemase Production (e.g., KPC, NDM, OXA-48) Resistance Carbapenem Resistance Carbapenemase->Resistance Enzymatic hydrolysis Porin_Loss Porin Channel Loss/Mutation (e.g., OmpK35/36) Porin_Loss->Resistance Reduced drug entry Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Resistance Increased drug efflux

Key mechanisms of carbapenem resistance in Enterobacteriaceae.

Conclusion

The available in vitro data suggests that faropenem's activity against CRE is highly dependent on the type of carbapenemase produced. While it may not be effective against isolates producing KPC, NDM, IMP, and VIM carbapenemases, it shows some activity against OXA-48 producers.[1] Further research, including clinical trials, is necessary to fully elucidate the potential role of faropenem in treating infections caused by specific genotypes of CRE. The standardized experimental protocols outlined in this guide provide a framework for generating robust and comparable data to support these future investigations.

References

A Head-to-Head Comparison of Faropenem and Ertapenem MICs for Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of faropenem (B194159) and ertapenem (B1671056) against Escherichia coli, focusing on their Minimum Inhibitory Concentrations (MICs). The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Both faropenem and ertapenem demonstrate potent activity against Escherichia coli. However, their efficacy can vary depending on the resistance mechanisms present in the bacterial isolates, such as the production of extended-spectrum β-lactamases (ESBLs). This guide synthesizes available data to highlight these differences and provide a clear comparison of their antimicrobial potency.

Comparative MIC Data

The following table summarizes the MIC values for faropenem and ertapenem against E. coli, including strains with specific resistance profiles.

AntibioticE. coli Strain TypeMIC Range (mg/L)Modal MIC (mg/L)MIC90 (mg/L)
Faropenem Cephalosporin-resistant (including ESBL-producing)-0.5 - 1≤2
CTX-M-15-producing (pre-induction)1 - 2--
Pan-susceptible (pre-induction)1--
Ertapenem ESBL-producing0.006 - 0.5--
Wild-type--0.06
ESBL-producing with reduced susceptibility0.12 - 0.5--
Intermediate resistance1.0--
Resistant≥2--

Note: Data is aggregated from multiple sources. Direct comparison of ranges should be done with caution due to variations in study design and isolates tested.

In-Depth Activity Analysis

Faropenem has shown good activity against E. coli strains that are resistant to cephalosporins, including those that produce ESBLs like CTX-M enzymes.[1][2] For these resistant strains, the modal MIC of faropenem is reported to be between 0.5-1 mg/L, with over 95% of isolates being susceptible to ≤2 mg/L.[1][2]

Ertapenem also exhibits high potency against ESBL-producing E. coli, with studies showing 100% susceptibility in tested clinical isolates and MICs ranging from 0.006 to 0.5 µg/mL.[3] Surveillance studies have indicated a MIC90 of 0.06 µg/ml for ertapenem against E. coli.[4] However, it is noted that ertapenem MICs can be elevated in ESBL-producing E. coli compared to wild-type strains.[4] For strains with reduced susceptibility, ertapenem MICs can range from 0.12 to 0.5 mg/L, while resistant strains have MICs of ≥2 mg/L.[5]

Interestingly, induced resistance to faropenem in vitro has been shown to lead to cross-resistance to carbapenems, including ertapenem, particularly in ESBL-producing E. coli isolates.[6]

Experimental Protocols

The determination of MIC values in the cited studies primarily involves standardized laboratory techniques such as agar (B569324) dilution and broth microdilution.

Agar Dilution Method (as per BSAC)

The British Society for Antimicrobial Chemotherapy (BSAC) agar dilution method was utilized in some studies to determine faropenem MICs.[1][2]

  • Preparation of Antibiotic Plates : A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, doubling concentration of the antibiotic to be tested.

  • Inoculum Preparation : The E. coli isolates are cultured to a standardized density, typically equivalent to a 0.5 McFarland standard.

  • Inoculation : A multipoint inoculator is used to spot-inoculate the bacterial suspensions onto the surface of the antibiotic-containing agar plates, as well as a growth control plate without any antibiotic.

  • Incubation : The plates are incubated at a specified temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar.

E-test Method

The E-test (epsilometer test) is a gradient diffusion method used to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation : A standardized suspension of the test organism is prepared.

  • Plate Inoculation : A Mueller-Hinton agar plate is uniformly streaked with the bacterial suspension.

  • Application of E-test Strip : A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.

  • Incubation : The plate is incubated under appropriate conditions.

  • MIC Reading : During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_output Output start Start isolate Bacterial Isolate (E. coli) start->isolate inoculum Prepare Standardized Inoculum isolate->inoculum inoculate Inoculate Media with Bacterial Suspension inoculum->inoculate media Prepare Antibiotic-Containing Media (e.g., Agar Plates or Broth Microdilution Trays) media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate read_results Observe for Bacterial Growth Inhibition incubate->read_results determine_mic Determine Lowest Concentration Inhibiting Growth (MIC) read_results->determine_mic report Report MIC Value (mg/L) determine_mic->report end End report->end

Caption: Generalized workflow for MIC determination.

Conclusion

Both faropenem and ertapenem are effective against E. coli, including many resistant phenotypes. The choice between these agents in a clinical or research setting may depend on the specific resistance profile of the isolate, local susceptibility patterns, and the desired route of administration, with faropenem being an oral formulation. The provided data and protocols serve as a valuable resource for further investigation and comparison of these important antimicrobial agents.

References

Comparative Analysis of the Post-Antibiotic Effect of Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of Faropenem (B194159) sodium hydrate (B1144303) with other carbapenem (B1253116) antibiotics, namely imipenem (B608078), meropenem (B701), and ertapenem. The PAE, the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in evaluating the efficacy and dosing regimens of antibiotics.

Quantitative Comparison of Post-Antibiotic Effects

The following table summarizes the in vitro post-antibiotic effect of faropenem and comparator carbapenems against a range of clinically relevant bacterial pathogens. The duration of PAE is presented in hours and is influenced by factors such as the bacterial strain, antibiotic concentration, and duration of exposure.

AntibioticBacterial SpeciesConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Faropenem Escherichia coli421.1 - 1.5[1]
1021.8 - 2.1[1]
Staphylococcus aureus421.5 - 2.0[1]
1022.2 - 2.8[1]
Streptococcus pneumoniae221.9 - 2.4[1]
422.5 - 3.1[1]
1023.2 - 3.8[1]
Haemophilus influenzae2, 4, 102No significant PAE observed[1]
Porphyromonas gingivalis422.8 - 3.5
1023.0 - 3.8
Actinomyces spp.421.5 - 2.2
1022.5 - 3.2
Imipenem Escherichia coli41.5No significant PAE observed[2]
Klebsiella pneumoniae41.5No significant PAE observed
Staphylococcus aureus41.51.7 - 1.8[2]
Pseudomonas aeruginosa41.51.2 - 2.5[2]
Meropenem Escherichia coli41.50.8[2]
Klebsiella pneumoniae41.5Data not available
Staphylococcus aureus41.50.7 - 1.7[2]
Pseudomonas aeruginosa41.50.8 - 2.0[2]
Ertapenem Escherichia coliVarious-Data not available
Staphylococcus aureusVarious-Data not available
Klebsiella pneumoniaeVarious-Data not available
Pseudomonas aeruginosa--Not applicable (limited activity)

Experimental Protocols

The determination of the in vitro post-antibiotic effect is a crucial component in the evaluation of an antibiotic's pharmacodynamic profile. The following is a detailed protocol for determining the in vitro PAE, based on methodologies described in the literature for carbapenems.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for aerobes, Brucella agar supplemented with hemin (B1673052) and vitamin K1 for anaerobes) for 18-24 hours at 35-37°C.

  • A few colonies are then inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for aerobes, Schaedler's broth for anaerobes).

  • The broth culture is incubated at 35-37°C until it reaches the mid-logarithmic phase of growth, typically corresponding to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The inoculum is then diluted in fresh, pre-warmed broth to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.

2. Antibiotic Exposure:

  • The standardized bacterial suspension is divided into test and control tubes.

  • The test tubes are exposed to the desired concentration of the antibiotic (e.g., 2x, 4x, or 10x the Minimum Inhibitory Concentration [MIC]).

  • Control tubes receive no antibiotic.

  • All tubes are incubated at 35-37°C for a specified period, typically 1 or 2 hours.

3. Antibiotic Removal:

  • Following the exposure period, the antibiotic must be effectively removed to observe the true PAE. This is typically achieved by one of the following methods:

    • Dilution: The cultures are diluted 1:1000 or 1:10,000 in fresh, pre-warmed antibiotic-free broth. This reduces the antibiotic concentration to well below the MIC.

    • Centrifugation and Washing: The bacterial suspension is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in fresh broth. This process is repeated two to three times.

4. Monitoring of Bacterial Regrowth:

  • After antibiotic removal, all tubes (test and control) are incubated at 35-37°C.

  • Bacterial growth is monitored over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals (e.g., every 1-2 hours).

  • This is done by plating serial dilutions of the cultures onto appropriate agar plates and incubating them for 18-24 hours.

5. Calculation of the Post-Antibiotic Effect:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL from the count observed immediately after antibiotic removal.

    • C is the time required for the count of the untreated control culture to increase by 1 log₁₀ CFU/mL from its initial count at the start of the monitoring period.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis Bacterial_Culture Bacterial Culture in Log Phase Standardize Standardize Inoculum (~1x10^6 CFU/mL) Bacterial_Culture->Standardize Expose_Test Expose Test Culture to Antibiotic (e.g., 4x MIC) Standardize->Expose_Test Expose_Control Incubate Control Culture (No Antibiotic) Standardize->Expose_Control Remove_Antibiotic Remove Antibiotic (Dilution or Washing) Expose_Test->Remove_Antibiotic Monitor_Regrowth Monitor Bacterial Regrowth (Viable Counts) Expose_Control->Monitor_Regrowth Control Growth Curve Remove_Antibiotic->Monitor_Regrowth Test Growth Curve Calculate_PAE Calculate PAE (T - C) Monitor_Regrowth->Calculate_PAE

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Mechanism of the Post-Antibiotic Effect of Penems

The post-antibiotic effect of penem (B1263517) antibiotics, including faropenem, is a consequence of their primary mechanism of action: the inhibition of bacterial cell wall synthesis. This process does not involve a single signaling pathway but rather a cascade of events following the binding of the antibiotic to penicillin-binding proteins (PBPs).

PAE_Mechanism Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Covalent Binding CellWall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->CellWall_Synthesis Inhibition CellWall_Damage Cell Wall Damage & Inhibition of Growth CellWall_Synthesis->CellWall_Damage Recovery Bacterial Recovery Period (Synthesis of new PBPs, Repair of Cell Wall) CellWall_Damage->Recovery After Antibiotic Removal PAE Post-Antibiotic Effect (Suppressed Growth) Recovery->PAE

Caption: Mechanism of the post-antibiotic effect of faropenem.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Faropenem Sodium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of Faropenem sodium hydrate (B1144303), a beta-lactam antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is intended to empower researchers, scientists, and drug development professionals to manage this chemical waste responsibly, thereby building a foundation of trust in safe laboratory practices.

Immediate Safety and Handling Considerations

While Faropenem sodium hydrate is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA's Hazard Communication Standard, it is a beta-lactam antibiotic.[1][2] Materials of this class are considered sensitizing and may pose a substantial risk to health and the environment if not handled and disposed of properly.[3] Therefore, prudent handling and disposal are required.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[4][5]

  • Skin Protection: Wear a lab coat and impervious gloves. Gloves must be inspected before use and disposed of according to good laboratory practices after handling the material.[6][7]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2][6]

In Case of a Spill:

  • Avoid dust formation.

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE.

  • Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[6]

  • Clean the affected area.

  • Prevent the spilled material from entering drains or waterways.[1][2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by federal and state regulations. The primary federal agency involved is the Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA).[8][9][10]

A waste is considered hazardous under RCRA if it is specifically "listed" or if it exhibits at least one of four "characteristics":

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity[8][9][10]

This compound is not a listed hazardous waste and, based on its Safety Data Sheet, does not exhibit the characteristics of ignitability, corrosivity, or reactivity.[1][2] The toxicity characteristic is determined by a specific test (TCLP) for 39 constituents, which do not include faropenem.[9]

However, due to the environmental risks associated with antimicrobial resistance, many institutions and local regulations mandate that antibiotic waste be treated as hazardous or require deactivation before disposal.

Disposal Plan for this compound

There are two primary disposal pathways for this compound, depending on the quantity and the capabilities of the facility.

Option 1: Direct Disposal via a Licensed Waste Contractor (Preferred for all quantities)

This is the most straightforward and recommended method.

  • Segregation: Collect all solid this compound waste, including contaminated articles (e.g., weigh boats, gloves), in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[2]

  • Labeling: Label the container as "Non-RCRA Pharmaceutical Waste" or as required by your institution and waste contractor. Include the chemical name: "this compound."

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[6] Incineration is the typical treatment method for pharmaceutical waste.[9][10]

Option 2: Chemical Deactivation (for liquid waste streams)

For liquid waste containing this compound (e.g., experimental solutions), chemical deactivation via alkaline hydrolysis can be performed to break the beta-lactam ring before disposal. This renders the antibiotic inactive.

Experimental Protocol: Chemical Deactivation of this compound

This protocol is based on the general procedure for the alkaline hydrolysis of beta-lactam antibiotics.

Objective: To hydrolyze the beta-lactam ring of Faropenem, rendering it microbiologically inactive.

Materials:

  • Liquid waste containing this compound.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution (for neutralization).

  • pH meter or pH strips.

  • Appropriate chemical-resistant container for the reaction.

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Alkaline Hydrolysis:

    • Place the liquid waste in a suitable container.

    • Slowly add 1 M NaOH solution while stirring. Monitor the pH continuously.

    • Continue adding NaOH until the pH of the solution is >10.

  • Incubation:

    • Cover the container and allow the solution to stand for at least 24 hours at room temperature. This incubation period allows for the complete hydrolysis of the beta-lactam ring.

  • Neutralization:

    • After incubation, slowly add 1 M HCl solution while stirring to neutralize the solution.

    • Adjust the pH to a neutral range (between 6.0 and 8.0).

  • Disposal:

    • The neutralized, deactivated solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

ParameterValue/InstructionSource
Deactivating Agent 1 M Sodium Hydroxide (NaOH)[11][12]
Target pH for Hydrolysis >10[11]
Incubation Time ≥ 24 hours[11]
Incubation Temperature Room Temperature[11]
Neutralizing Agent 1 M Hydrochloric Acid (HCl) or other suitable acid[11]
Final pH for Disposal 6.0 - 8.0[11]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the chemical deactivation workflow for this compound.

G cluster_0 Disposal Decision Workflow for this compound start Faropenem Sodium Hydrate Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_path Solid Waste (Powder, contaminated items) waste_type->solid_path Solid liquid_path Liquid Waste (Aqueous solutions) waste_type->liquid_path Liquid direct_disposal Package, label, and dispose via licensed waste contractor. solid_path->direct_disposal deactivate Is chemical deactivation feasible and permitted by your institution? liquid_path->deactivate deactivate->direct_disposal No perform_deactivation Follow Chemical Deactivation Protocol. deactivate->perform_deactivation Yes perform_deactivation->direct_disposal

Caption: Disposal decision workflow for this compound.

G cluster_1 Chemical Deactivation Workflow A 1. Collect Liquid Waste in Fume Hood B 2. Add 1M NaOH to raise pH > 10 A->B Alkaline Hydrolysis C 3. Incubate for ≥ 24 hours at RT B->C Incubation D 4. Neutralize with 1M HCl to pH 6.0 - 8.0 C->D Neutralization E 5. Dispose as Hazardous Chemical Waste per Institutional Guidelines D->E Final Disposal

Caption: Step-by-step workflow for chemical deactivation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.